Quinolin-8-ylmethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQDOJDTZBLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567918 | |
| Record name | 1-(Quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-71-8 | |
| Record name | 1-(Quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-yl-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Quinolin-8-ylmethanamine from 8-Bromoquinoline: A Technical Guide for Drug Development Professionals
Executive Summary: Quinolin-8-ylmethanamine is a pivotal structural motif and a versatile building block in medicinal chemistry and drug development. Its role as a bidentate ligand and a precursor to a wide array of pharmacologically active compounds makes its efficient synthesis a topic of significant interest. This guide provides an in-depth technical analysis of robust and scalable synthetic routes starting from the commercially available 8-bromoquinoline. We will dissect three core synthetic strategies: a classical two-step cyanation-reduction pathway, a modern palladium-catalyzed amination approach using ammonia surrogates, and a route involving an azide intermediate. Each methodology is evaluated based on mechanistic principles, procedural details, scalability, and overall efficiency to guide researchers in selecting the optimal pathway for their specific research and development needs.
Part 1: Strategic Imperatives in Synthesizing this compound
The transformation of 8-bromoquinoline into this compound involves the installation of a single carbon extension (a methyl group) and a primary amine at the 8-position of the quinoline nucleus. The primary challenge lies in achieving this transformation with high efficiency, selectivity, and operational simplicity, suitable for both laboratory-scale discovery and process development. 8-Bromoquinoline serves as an ideal starting material due to its commercial availability and the versatile reactivity of the aryl bromide moiety.[1]
The selection of a synthetic route is governed by several factors including yield, purity of the final product, cost of reagents, safety considerations, and compatibility with other functional groups that might be present in more complex derivatives. This guide will explore the practical application of fundamental organic reactions to achieve the target molecule.
Part 2: Core Synthetic Pathways Explored
Three distinct and strategically different pathways are presented for the synthesis of this compound from 8-bromoquinoline. Each route offers a unique set of advantages and challenges.
Figure 1: Overview of Synthetic Strategies. This diagram illustrates the three primary pathways for converting 8-bromoquinoline to the target aminomethylquinoline, each involving distinct intermediate compounds and reaction classes.
Part 3: Detailed Protocols and Mechanistic Rationale
Route A: The Classical Cyanation-Reduction Pathway
This two-step sequence is a time-honored and reliable method for converting aryl halides to benzylamines. It first involves the substitution of the bromide with a cyanide group, followed by the reduction of the resulting nitrile.
Figure 2: Workflow for the Cyanation-Reduction Route. This illustrates the sequential conversion of 8-bromoquinoline first to an intermediate nitrile, followed by reduction to the primary amine.
Step 1: Cyanation of 8-Bromoquinoline
-
Principle and Rationale: The conversion of 8-bromoquinoline to 8-cyanoquinoline can be achieved via several methods. The classical Rosenmund-von Braun reaction utilizes a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF or NMP. The mechanism involves an oxidative addition/reductive elimination sequence with the copper salt. A more modern alternative is palladium-catalyzed cyanation, which often proceeds under milder conditions with a wider range of cyanide sources (e.g., KCN, NaCN, or the less toxic Zn(CN)₂). The choice of catalyst, ligand, and cyanide source is critical for achieving high yields.
-
Experimental Protocol (Palladium-Catalyzed Cyanation):
-
To a dry, argon-purged flask, add 8-bromoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq).
-
Add a suitable phosphine ligand, for example, dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.04 eq).
-
Add dry, degassed solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-cyanoquinoline.
-
Step 2: Reduction of 8-Cyanoquinoline
-
Principle and Rationale: The nitrile group of 8-cyanoquinoline is readily reduced to a primary amine. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, providing high yields. However, its pyrophoric nature and the need for strictly anhydrous conditions can be a drawback on a larger scale. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Pd/C) is a greener and often safer alternative, though it may require higher pressures and can sometimes be sensitive to catalyst poisoning.
-
Experimental Protocol (LiAlH₄ Reduction):
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 8-cyanoquinoline (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.
-
| Parameter | Cyanation | Reduction |
| Key Reagents | Pd₂(dba)₃, dppf, Zn(CN)₂ | LiAlH₄ or H₂/Raney Ni |
| Solvent | DMF | THF, Ethanol |
| Temperature | 100-120 °C | 0 °C to RT |
| Typical Yield | 75-90% | 80-95% |
| Key Considerations | Toxicity of cyanide source, catalyst cost. | Pyrophoric nature of LiAlH₄, hydrogenation pressure. |
Route B: The Modern Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] To synthesize a primary amine, an "ammonia equivalent" or surrogate is used, which is later unmasked to reveal the desired -NH₂ group. This approach avoids the direct use of ammonia gas, which can be challenging to handle and often gives poor results in cross-coupling reactions.
-
Principle and Rationale: This strategy involves coupling 8-bromoquinoline with an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine surrogate, deprotonation by a base, and reductive elimination to form the C-N bond.[2] The resulting imine or silylamine is then easily hydrolyzed under acidic conditions to give the primary amine. This method benefits from mild reaction conditions and broad functional group tolerance.[4]
Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination. The cycle shows the key steps involving the palladium catalyst, from oxidative addition of the aryl halide to the final reductive elimination that forms the C-N bond.
-
Experimental Protocol (Using Benzophenone Imine):
-
Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add 8-bromoquinoline (1.0 eq) and benzophenone imine (1.2 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with ether, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
-
Dissolve the crude intermediate imine in THF and treat with 2N aqueous HCl. Stir at room temperature for 1-2 hours to effect hydrolysis.
-
Basify the mixture with aqueous NaOH and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound.
-
| Parameter | Buchwald-Hartwig Amination |
| Catalyst System | Pd(OAc)₂/BINAP, Pre-formed Pd catalysts |
| Ammonia Surrogate | Benzophenone imine, LiHMDS |
| Base | NaOt-Bu, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 70-85% (over two steps) |
| Key Considerations | Catalyst/ligand cost, air/moisture sensitivity. |
Route C: The Azide Pathway (A Conceptual Outline)
This route involves converting 8-bromoquinoline into a substrate suitable for nucleophilic substitution with an azide ion, followed by reduction of the azide. This is generally a less direct approach as it requires initial functionalization of the 8-position to introduce a benzylic-type handle.
-
Functionalization: The C-Br bond at the 8-position must first be converted into a C-C bond. This could be achieved via a Grignard reaction with formaldehyde or a Negishi coupling with a suitable one-carbon synthon to yield 8-(hydroxymethyl)quinoline.
-
Activation: The resulting alcohol would then be converted to a better leaving group, such as a tosylate or a bromide (e.g., 8-(bromomethyl)quinoline using PBr₃).
-
Azide Displacement: The activated intermediate would then be treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 8-(azidomethyl)quinoline via an Sₙ2 reaction.
-
Reduction: The azide is finally reduced to the primary amine. The Staudinger reduction (using PPh₃ followed by water) is a very mild and high-yielding method. Alternatively, catalytic hydrogenation (H₂ over Pd/C) is also highly effective.
While synthetically viable, this multi-step sequence is less atom-economical and more laborious compared to Routes A and B, making it less favorable unless a specific intermediate is otherwise required.
Part 4: Comparative Analysis and Process Optimization
| Metric | Route A: Cyanation-Reduction | Route B: Pd-Catalyzed Amination | Route C: Azide Pathway |
| Overall Yield | High to Excellent | Good to High | Moderate |
| Number of Steps | 2 | 2 (1-pot potential) | 3-4 |
| Scalability | Good (Hydrogenation preferred over LiAlH₄) | Excellent | Moderate |
| Safety Concerns | High (Toxic cyanides, pyrophoric LiAlH₄) | Moderate (Air-sensitive reagents) | High (Potentially explosive azides) |
| Cost | Moderate (Reagents are relatively cheap) | High (Palladium catalyst and ligands) | Moderate |
| Versatility | Robust and well-established | High functional group tolerance | Good, but laborious |
Process Optimization Insights:
-
For Route A: When scaling up, transitioning from LiAlH₄ to catalytic hydrogenation for the reduction step significantly improves the safety profile. Screening different cyanide sources and palladium catalysts can optimize the cyanation step for cost and efficiency.
-
For Route B: The choice of ligand is paramount and can dramatically affect reaction efficiency. High-throughput screening of various palladium precatalysts and ligands (e.g., Josiphos, XPhos) is recommended. Developing a one-pot, two-step procedure where hydrolysis is performed in the same vessel after coupling can improve process efficiency.
Part 5: Conclusion and Recommendations
The synthesis of this compound from 8-bromoquinoline can be accomplished effectively through several distinct strategies.
-
For large-scale production where cost and safety are primary drivers, the Cyanation-Reduction pathway (Route A) , utilizing catalytic hydrogenation for the second step, presents a highly viable and economical option.
-
For medicinal chemistry applications where speed, versatility, and tolerance to diverse functional groups are critical, the Buchwald-Hartwig Amination (Route B) is the superior choice. Its milder conditions and broad scope allow for rapid synthesis of analog libraries.
The choice between these routes is ultimately a strategic decision based on the specific goals of the research or development program. Both pathways represent reliable and validated methods for accessing this important chemical intermediate.
References
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1967-1976. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis.
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
- Sökten, M., & Öcal, N. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Chen, Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 235, 114285. [Link]
- Kamata, K., et al. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. RSC Advances, 5(29), 22591-22599. [Link]
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Physicochemical properties of Quinolin-8-ylmethanamine
An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine
Abstract
This compound, a key heterocyclic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus, imparts a unique set of physicochemical and biological properties, most notably its capacity for metal ion chelation. An understanding of its fundamental properties—such as ionization constant (pKa), lipophilicity (logP), and solubility—is paramount for its effective application in drug design, chemical synthesis, and functional materials development. This guide provides a comprehensive analysis of these core physicochemical characteristics, outlines validated experimental protocols for their determination, and discusses the implications of these properties for scientific research and development.
Molecular and Structural Overview
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The defining feature of this molecule is the aminomethyl group (-CH₂NH₂) at the 8-position of the quinoline ring system. This specific substitution pattern is critical to its chemical behavior, particularly its function as a bidentate chelating agent.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 15402-71-8 | [2][3] |
| Canonical SMILES | C1=CC2=C(C(=C1)CN)C=CN=C2 | N/A |
| Physical Form | Liquid | [2] |
Core Physicochemical Properties
The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Ionization Constant (pKa)
The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, two nitrogen atoms can be protonated: the primary amine of the methanamine group and the quinoline ring nitrogen. Aromatic amines are known to be basic, and their pKa values indicate they will exist at least partially in a protonated, cationic form in a physiological environment.[4] The pKa of the parent quinoline molecule is approximately 4.90, indicating that the ring nitrogen is a weak base.[4] The primary amine side chain is expected to be more basic. This dual-basic nature means the molecule's charge state is highly pH-dependent, which significantly influences its solubility, membrane permeability, and interaction with biological targets.
Caption: pH-dependent protonation states of this compound.
Lipophilicity (logP)
Solubility
Solubility is the maximum concentration of a substance that can be dissolved in a solvent. It is a crucial factor for drug delivery and bioavailability.[6] Low aqueous solubility can impede absorption and lead to unreliable results in in-vitro assays.[7][8]
-
Aqueous Solubility : The solubility of quinoline derivatives is heavily influenced by pH.[9] Due to the basic nature of the amine groups, this compound is expected to have higher solubility in acidic conditions where it exists as a protonated, more polar salt.[9]
-
Organic Solubility : Compounds like 8-aminoquinoline are generally soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[9]
In drug discovery, two types of solubility are often measured:
-
Kinetic Solubility : Measured after adding a compound from a DMSO stock solution to an aqueous buffer, with a short incubation time. It is a high-throughput method used in early discovery to flag potential issues.[6][7][10]
-
Thermodynamic Solubility : Represents the true equilibrium solubility, measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., >24 hours).[7][10]
| Property | Predicted/Observed Value | Relevance |
| pKa | Basic (multiple pKa values expected) | Governs ionization state, solubility, and receptor binding. |
| logP | Moderately Lipophilic (Predicted) | Influences membrane permeability and ADME properties. |
| Aqueous Solubility | pH-dependent; higher in acidic media | Critical for bioavailability and formulation.[8] |
Key Chemical Attribute: Metal Chelation
A defining characteristic of the 8-substituted quinoline scaffold is its ability to chelate metal ions.[11][12][13] 8-Hydroxyquinoline (8HQ), a close structural analog, is a classic bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen.[14] This property is the source of its diverse biological activities, including antineurodegenerative and anticancer effects, which are often linked to the modulation of metal homeostasis.[12][14]
This compound can similarly act as a bidentate ligand, coordinating with metal ions like copper (Cu²⁺) and zinc (Zn²⁺) through the quinoline nitrogen and the primary amine nitrogen. An imbalance of these metal ions is implicated in the pathology of many diseases, and chelating agents can restore this balance.[14]
Caption: Chelation of a metal ion by this compound.
Experimental Methodologies
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard, validated protocols for key parameters.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[15][16][17][18]
Methodology
-
Preparation :
-
Titration :
-
Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[17]
-
Add KCl solution to maintain ionic strength.[15]
-
Purge the solution with nitrogen to remove dissolved CO₂.[15]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[15][17]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis :
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[15]
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the gold standard for directly measuring the partition coefficient of a compound between n-octanol and water.[19][20][21]
Methodology
-
Preparation :
-
Partitioning :
-
Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[20]
-
Shake or sonicate the mixture vigorously to facilitate partitioning until equilibrium is reached (can take several hours).[19][20]
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.[20]
-
-
Quantification :
-
Calculation :
-
Calculate the partition coefficient P: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination via the shake-flask method.
Protocol: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are used in early drug discovery for rapid assessment.[6][22] This protocol describes a common method using filtration and UV-Vis spectrophotometry.[7]
Methodology
-
Preparation :
-
Assay :
-
Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[22]
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be low, e.g., <2%).[8]
-
Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 1-2 hours).[7][22]
-
-
Separation and Detection :
-
Data Analysis :
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the dissolved compound in the filtrate, which represents its kinetic solubility under the assay conditions.
-
Caption: Workflow for a high-throughput kinetic solubility assay.
Conclusion
This compound is a versatile chemical scaffold with significant potential in drug discovery and other scientific fields. Its physicochemical properties—governed by the quinoline core and the basic aminomethyl side chain—define its behavior in biological and chemical systems. The molecule's pH-dependent solubility, balanced lipophilicity, and potent metal-chelating ability are its most critical attributes. A thorough characterization of these properties using standardized experimental protocols is an indispensable step in harnessing its full potential for the development of novel therapeutics and functional materials.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25).
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. LogP / LogD shake-flask method. (2024-09-23).
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23).
- National Institutes of Health. Development of Methods for the Determination of pKa Values. (2013-08-08).
- Lokey Lab Protocols. Shake Flask logK. (2017-03-06).
- PubMed. In vitro solubility assays in drug discovery.
- Scribd. Potentiometric Acid-Base Titration Guide.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- Solubility of Things. 8-Aminoquinoline | Solubility of Things.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30).
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- National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022-05-31).
- Google Patents. US5700942A - Process for preparing quinoline bases.
- National Institutes of Health. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC.
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- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Quinolin-8-ylmethanamine CAS number and supplier
An In-Depth Technical Guide to Quinolin-8-ylmethanamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound, identified by its CAS number 15402-71-8 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its core attributes. We will dissect its physicochemical properties, delineate a standard synthetic workflow, explore its significant applications as a key intermediate in the synthesis of therapeutic agents, and provide a detailed experimental protocol for its derivatization. Furthermore, this document covers critical safety and handling procedures and lists reputable commercial suppliers to facilitate its procurement for research and development.
Introduction: The Strategic Importance of the 8-Aminomethylquinoline Scaffold
The quinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic compounds with a wide array of biological activities. Within this class, this compound emerges as a particularly valuable intermediate. Its structure, featuring a primary amine tethered to the 8-position of the quinoline ring, provides a versatile handle for synthetic modification. This unique arrangement allows it to function as a potent bidentate chelating ligand for various metal ions, a property that is integral to the mechanism of action for several classes of therapeutic agents.
The strategic placement of the aminomethyl group facilitates the synthesis of diverse derivatives, including Schiff bases, amides, and sulfonamides. These derivatives have been extensively investigated for their potential as antimalarial, anticancer, antifungal, and antibacterial agents.[3] The ability of the quinoline nitrogen and the exocyclic amine to coordinate with metal ions is often crucial for their biological activity, potentially interfering with metalloenzymes essential for pathogen survival or cancer cell proliferation. This guide provides the foundational knowledge required to effectively harness the synthetic potential of this compound in modern research settings.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and material design. This compound is a liquid at room temperature with a high boiling point, and it is crucial to store it under an inert atmosphere to prevent degradation.
| Property | Value | Source(s) |
| CAS Number | 15402-71-8 | [1][2][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][5] |
| Molecular Weight | 158.20 g/mol | [1][5] |
| Appearance | Liquid | |
| Boiling Point | 314.7 ± 17.0 °C (Predicted) | [5] |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | OPCQDOJDTZBLEJ-UHFFFAOYSA-N | [1] |
| SMILES | NCC1=C2N=CC=CC2=CC=C1 | [1] |
Synthesis of this compound
The preparation of this compound is typically achieved through the reduction of a suitable precursor, such as 8-quinolinecarbonitrile. This transformation is a standard procedure in organic synthesis, often employing a metal hydride reducing agent. The workflow ensures a high yield of the desired primary amine, which can then be used in subsequent reactions.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via nitrile reduction.
Key Applications in Research and Development
The utility of this compound spans multiple scientific disciplines, primarily driven by its unique structural features.
-
Medicinal Chemistry : It is a cornerstone building block for creating novel anti-infective and anticancer agents.[3][5] The synthesis of 8-aminoquinoline derivatives is a well-established strategy in the hunt for drugs targeting drug-resistant parasites like Plasmodium falciparum.[3] The resulting compounds often function by chelating iron or other metals, generating reactive oxygen species that are toxic to the parasite.
-
Materials Science : The chelating properties of the 8-aminomethylquinoline scaffold are exploited in the design of luminescent materials and sensors. Coordination with metal ions such as zinc or europium can lead to the formation of stable complexes with desirable photophysical properties, making them valuable for applications in biological imaging and chemical sensing.[5]
-
Catalysis : As a bidentate ligand, it can be used to synthesize transition metal complexes that act as catalysts in various organic transformations. The steric and electronic properties of the quinoline ring can be fine-tuned to influence the activity and selectivity of the catalyst.
Experimental Protocol: Synthesis of N-(Quinolin-8-ylmethyl)acetamide
This protocol details a straightforward N-acetylation of this compound, a common derivatization to produce a stable amide for further functionalization or biological screening.
Rationale: The reaction employs a simple acylation using acetic anhydride. A base, triethylamine, is used to scavenge the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both the starting material and reagents. The purification via column chromatography is a standard method to isolate the product from unreacted starting materials and byproducts.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(quinolin-8-ylmethyl)acetamide.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound.
-
Hazard Identification : The compound may cause an allergic skin reaction (H317) and serious eye irritation (H319).[1] It is designated with the GHS07 pictogram (Exclamation mark).
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[6]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to maintain purity and prevent degradation.[5]
Commercial Availability
This compound is readily available from several reputable chemical suppliers, facilitating its use in both academic and industrial research. When sourcing, it is crucial to verify the purity and request a Certificate of Analysis (CoA).
| Supplier | CAS Number |
| Sigma-Aldrich (Merck) | 15402-71-8 |
| Ambeed | 15402-71-8 |
| BLD Pharm | 15402-71-8 |
| Fisher Scientific | 15402-71-8 |
| ChemScene | 362606-12-0 (Isothis compound) |
Note: ChemScene lists the isomer Isothis compound.[7] Always double-check the structure and CAS number before purchasing.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and the diverse biological activities of its derivatives. Its role as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases, is well-documented. This guide has provided a technical overview of its properties, synthesis, applications, and handling, equipping researchers with the essential knowledge to leverage this valuable building block in their scientific endeavors.
References
- Ambeed. (n.d.). 15402-71-8 | this compound.
- BLD Pharm. (n.d.). 15402-71-8|this compound.
- Sigma-Aldrich. (n.d.). N-quinolin-8-ylmethylmethanamine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). eMolecules this compound | 15402-71-8.
- ChemScene. (n.d.). 362606-12-0 | Isothis compound.
- My Skin Recipes. (n.d.). This compound.
- Fisher Scientific. (2009). Safety Data Sheet.
- PubMed. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
- PubChem. (n.d.). Quinolin-8-ylmethanol.
- ResearchGate. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PubChem. (n.d.). Isothis compound.
- Smolecule. (2023). Buy Isothis compound | 362606-12-0.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Cayman Chemical. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound | 15402-71-8.
- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy Quinolin-5-ylMethanaMine hydrochloride.
- PubChem. (n.d.). Quinolin-3-ylmethanamine.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- ResearchGate. (n.d.). The design method of quinolin-8-amine derivatives.
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Introduction: The Structural and Pharmaceutical Relevance of Quinolin-8-ylmethanamine
An In-depth Technical Guide to the Spectral Analysis of Quinolin-8-ylmethanamine
This compound, a derivative of the heterocyclic aromatic compound quinoline, represents a critical structural motif in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure," known for its broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a methanamine group at the 8-position creates a versatile building block, providing a primary amine handle for further synthetic elaboration and a key chelating moiety. Understanding the precise spectral characteristics of this molecule is paramount for researchers in drug development for confirming its identity, assessing purity, and studying its interactions with biological targets.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering field-proven insights for researchers.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by distinct regions for the aromatic protons of the quinoline ring system and the aliphatic protons of the aminomethyl group. The electronegative nitrogen atom and the substitution at the C8 position create a unique and predictable pattern of deshielding for the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H2 | ~8.90 | dd | J ≈ 4.2, 1.7 | Adjacent to the ring nitrogen, highly deshielded. |
| H4 | ~8.15 | dd | J ≈ 8.3, 1.7 | Deshielded by the ring nitrogen and aromatic currents. |
| H3 | ~7.40 | dd | J ≈ 8.3, 4.2 | Coupled to both H2 and H4. |
| H5 | ~7.70 | d | J ≈ 8.1 | Peri-position to the aminomethyl group. |
| H6 | ~7.50 | t | J ≈ 7.7 | Coupled to H5 and H7. |
| H7 | ~7.45 | d | J ≈ 7.3 | Influenced by the adjacent aminomethyl-substituted carbon. |
| -CH₂- | ~4.30 | s | - | Benzylic protons adjacent to the quinoline ring and amine. |
| -NH₂ | ~1.80 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is concentration/solvent dependent. |
Note: These are predicted values based on data for similar quinoline derivatives. Experimental values may vary slightly.[3][4][5]
Experimental Causality & Protocol: The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals. A standard 400 MHz or higher field spectrometer is recommended to resolve the complex splitting patterns in the aromatic region.
Standard Acquisition Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a standard probe.
-
Acquisition: Acquire data over a spectral width of 0-12 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment. The quinoline ring system typically displays nine distinct signals, with an additional signal for the aliphatic -CH₂- carbon.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150.0 | Carbon adjacent to nitrogen. |
| C3 | ~121.5 | |
| C4 | ~136.0 | |
| C4a | ~128.0 | Bridgehead carbon. |
| C5 | ~127.0 | |
| C6 | ~129.0 | |
| C7 | ~126.5 | |
| C8 | ~138.0 | Carbon bearing the aminomethyl substituent. |
| C8a | ~147.0 | Bridgehead carbon adjacent to nitrogen. |
| -CH₂- | ~45.0 | Aliphatic carbon shifted downfield by the adjacent ring and nitrogen. |
Note: Predicted values are based on data for 8-methylquinoline and 8-aminoquinoline.[6][7]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum is dominated by vibrations from the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C/C=N bonds of the quinoline core.
Key IR Absorption Bands (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |
| 3400 - 3250 | Medium, Broad | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the quinoline ring system. |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponds to the -CH₂- group. |
| ~1600, ~1570, ~1500 | Strong to Medium | C=C and C=N ring stretching | Characteristic fingerprint of the quinoline aromatic system.[8][9] |
| ~1460 | Medium | -CH₂- scissoring | Confirms the methylene group. |
| 820 - 750 | Strong | C-H out-of-plane bending | Pattern is indicative of the substitution on the benzene portion of the quinoline ring. |
Experimental Causality & Protocol: The choice of a KBr pellet for solid samples ensures that no solvent bands obscure the spectral features. This method provides a clear and reproducible spectrum of the compound in its solid state.
FTIR Data Acquisition Protocol (KBr Pellet):
-
Sample Preparation: Mix ~1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and subtracted automatically.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
Expected Mass Spectrometry Data (EI-MS):
-
Molecular Formula: C₁₀H₁₀N₂
-
Exact Mass: 158.0844 g/mol
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 158.
-
Major Fragment Ions: The fragmentation is dictated by the stability of the resulting ions. The most likely fragmentation pathway involves the cleavage of the C-C bond between the quinoline ring and the methanamine group (benzylic cleavage), which is a favorable process.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation of this compound.
LC-MS Protocol for Purity and Identification: For purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[10][11]
-
Chromatography: Use a C18 reversed-phase column. A gradient elution with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Monitor for the protonated molecule [M+H]⁺ at m/z = 159.0922. The high-resolution mass confirms the elemental composition.
Conclusion
The comprehensive spectral analysis of this compound via NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and quinoline ring), and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide equips researchers with the foundational data and interpretive logic necessary to confidently utilize this important chemical building block in their scientific endeavors.
References
- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
- The Royal Society of Chemistry. Supplementary Information.
- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- Wiley Online Library. Supporting Information for "Luminescent Rhenium(I) Complexes with Dipyridylamine-Coupled Quinoline Ligands for the Selective Detection of Ag(I) Ions".
- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- PubMed. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- NIST WebBook. 8-Quinolinamine.
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. 1 H (a) and 13 C (b) NMR spectra of....
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
- HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
- ResearchGate. FT-IR spectral data of 8HQ | Download Table.
- NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate.
- ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875).
- University of Cape Town. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
- ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes.
- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- ResearchGate. FTIR spectrum of 8hydroxyquinoline.
- Springer. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- InstaNANO. FTIR Functional Group Database Table with Search.
- PubMed. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum.
- PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds.
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Solubility of Quinolin-8-ylmethanamine in common organic solvents
An In-Depth Technical Guide to the Solubility of Quinolin-8-ylmethanamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials.[1] A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound. While comprehensive quantitative solubility data is not extensively available in public literature, this guide synthesizes foundational chemical principles with established experimental methodologies to empower researchers to systematically determine and leverage the solubility of this compound. We will delve into the molecular factors governing its solubility, provide predictive insights, and present detailed protocols for both qualitative and quantitative solubility determination.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, with its quinoline core and a primary amine substituent, possesses a unique combination of aromaticity, basicity, and hydrogen bonding capability. These structural features are key to its utility as an intermediate in the development of antimalarial and anticancer drugs, as well as its application in catalysis and fluorescent probes.[1] The success of any chemical process involving this compound, from reaction optimization and product isolation to formulation and biological screening, is fundamentally linked to its interaction with solvents.
A thorough grasp of its solubility allows for:
-
Rational Solvent Selection: Choosing the optimal solvent system for chemical reactions to ensure homogeneity, favorable reaction kinetics, and minimized side-product formation.
-
Efficient Purification: Developing effective crystallization, extraction, and chromatographic purification methods.
-
Informed Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.
-
Accurate Analytical Method Development: Ensuring complete dissolution for precise characterization by techniques such as HPLC and NMR.
This guide will equip the reader with the necessary knowledge to confidently address these challenges.
Physicochemical Properties and Predicted Solubility Behavior of this compound
To understand the solubility of this compound, we must first examine its intrinsic molecular properties. These properties provide a strong indication of how the molecule will interact with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Predicted Boiling Point | 314.7 ± 17.0 °C | [1] |
| Predicted Density | 1.156 ± 0.06 g/cm³ | [1] |
| Appearance | Liquid | |
| Storage Conditions | 2-8°C, dry, light-proof, inert atmosphere | [1] |
Based on its structure—a moderately polar quinoline ring system combined with a polar primary amine group—we can make several predictions about its solubility based on the "like dissolves like" principle.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine group can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. Therefore, this compound is expected to exhibit good solubility in polar protic solvents through strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): The permanent dipole of the quinoline ring and the polarity of the aminomethyl group suggest favorable dipole-dipole interactions with polar aprotic solvents. For the structurally similar isothis compound, N,N-dimethylformamide (DMF) is reported to be the solvent of maximum solubility.[4] A similar trend can be anticipated for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, particularly the aminomethyl group, solubility in nonpolar solvents is expected to be limited.
-
Aqueous Solubility: The presence of two nitrogen atoms capable of hydrogen bonding suggests some degree of water solubility. However, the relatively large aromatic quinoline core may limit high solubility in water. The basicity of the amine group (pKa not found, but expected to be in the range of a typical primary amine) implies that its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble salt.
Experimental Determination of Solubility: A Practical Guide
Given the absence of a comprehensive public dataset, experimental determination is crucial. The following section provides detailed protocols for both qualitative classification and quantitative measurement of solubility.
Qualitative Solubility Classification
This initial screening provides a rapid assessment of the compound's general solubility characteristics and can guide the selection of solvents for further quantitative analysis or for practical applications like reaction setup and extraction. The following workflow is adapted from standard organic chemistry laboratory procedures.[5][6]
Caption: Qualitative Solubility Classification Workflow.
Protocol for Qualitative Solubility Testing:
-
Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is classified as water-soluble.
-
pH of Aqueous Solution: If water-soluble, test the solution with litmus paper or a pH meter. As a basic compound, this compound is expected to turn red litmus paper blue.[6]
-
Acid Solubility: If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh 25 mg sample. Vigorous shaking should be applied. Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[5][6] This is the expected result for this compound.
-
Base and Strong Acid Solubility: For completeness, if the compound were insoluble in both water and dilute acid, subsequent tests with 5% NaOH and concentrated sulfuric acid would be performed to classify it as an acidic, neutral, or inert compound.[5][6]
Quantitative Solubility Determination (Equilibrium Method)
For applications requiring precise knowledge of solubility, such as formulation and crystallization, a quantitative measurement is necessary. The equilibrium solubility method is a reliable approach.
Caption: Quantitative Solubility Determination Workflow.
Detailed Protocol for Quantitative Solubility Measurement:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to prevent artificially high results.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).
-
Quantification: Determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility at the specified temperature.
Predicted Solubility in Common Organic Solvents: A Reference Table
While quantitative data is pending experimental determination, the following table provides a qualitative and predictive summary of the expected solubility of this compound in a range of common organic solvents, based on chemical principles and data for analogous structures.[4]
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate (pH-dependent) | Capable of H-bonding, but limited by the aromatic ring. Solubility will increase significantly at low pH. |
| Methanol | Polar Protic | High | Strong H-bonding interactions with the amine and quinoline nitrogen. |
| Ethanol | Polar Protic | High | Similar to methanol, strong H-bonding potential. |
| Isopropanol | Polar Protic | Moderate to High | H-bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol/ethanol. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions. Analogous compounds show maximum solubility in DMF.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | Polar, but less capable of solvating the amine group compared to DMF or DMSO. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Capable of dissolving moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Ester functionality allows for some polar interactions, but less effective than more polar solvents. |
| Toluene | Nonpolar Aromatic | Low | Aromatic stacking may provide some interaction, but polarity mismatch with the amine group will limit solubility. |
| Hexane | Nonpolar Aliphatic | Very Low | Significant mismatch in polarity. |
Safety Considerations
When handling this compound and the solvents listed, it is imperative to adhere to strict safety protocols.
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[7][8][9]
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
This compound is classified with hazard statements indicating it may cause an allergic skin reaction and serious eye irritation.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with robust experimental protocols, researchers and drug development professionals can effectively select solvents, optimize processes, and accelerate their research and development efforts. The provided methodologies for both qualitative and quantitative analysis serve as a practical starting point for generating the specific solubility data required for any given application.
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Quinolin-8-ylmethanamine: A Comprehensive Technical Guide to its Role as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline moiety stands as a "privileged scaffold" in the realms of medicinal chemistry and catalysis, owing to its unique electronic properties and rigid structural framework.[1] Among the diverse family of quinoline-based compounds, quinolin-8-ylmethanamine has emerged as a ligand of significant interest. Its bidentate N,N-donor nature, arising from the quinoline ring nitrogen and the exocyclic primary amine, facilitates the formation of stable chelate complexes with a wide array of transition metals. This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and burgeoning applications of this compound and its derivatives. We will delve into the structural intricacies of its metal complexes, elucidate key characterization techniques, and present detailed experimental protocols. Furthermore, this guide will highlight the functional implications of these complexes in critical areas such as catalysis and the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Coordination Chemistry
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the design of functional molecules.[1] In coordination chemistry, the nitrogen atom of the pyridine ring provides a key coordination site. The strategic placement of additional donor groups on the quinoline backbone allows for the creation of multidentate ligands with tailored electronic and steric properties. This compound exemplifies this design principle, offering a robust platform for the construction of diverse and functionally rich metal complexes.[2] The chelation of a metal ion by the two nitrogen atoms of this compound forms a stable five-membered ring, a thermodynamically favored arrangement that underpins the stability of the resulting complexes.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound can be achieved through several established synthetic routes, often starting from readily available quinoline precursors. A common approach involves the reduction of 8-quinolinecarbonitrile or the amination of 8-(chloromethyl)quinoline.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 63-66 °C |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water |
Coordination Chemistry: A Bidentate N,N-Donor Ligand
This compound typically acts as a neutral bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the nitrogen of the methanamine group. This coordination mode is crucial for its utility in stabilizing various transition metal ions and facilitating their catalytic and biological activities.
Diagram: Coordination Mode of this compound
Caption: Bidentate coordination of this compound to a metal center (Mⁿ⁺).
The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of co-ligands, and the stoichiometry of the reaction. Common geometries observed for complexes of this compound and its derivatives include octahedral, square planar, and tetrahedral.[3][4]
Structural Characterization of Metal Complexes
The elucidation of the structure and bonding in this compound metal complexes relies on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic N-H stretching vibrations for the primary amine group. Upon coordination to a metal center, these bands often shift to lower frequencies, providing evidence of the nitrogen atom's involvement in bonding.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its diamagnetic metal complexes.[6] Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide insights into the metal-ligand interaction.[7]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the overall coordination geometry of the complex.[8] While a comprehensive database of crystal structures for this compound complexes is still growing, analysis of related structures in the Cambridge Structural Database (CSD) reveals typical M-N bond lengths and chelate bite angles consistent with stable complex formation.[9][10][11]
Applications in Catalysis
The ability of this compound to form stable complexes with transition metals, particularly palladium, has led to its exploration as a ligand in catalysis. The quinoline moiety can act as a directing group, facilitating C-H activation and functionalization reactions at specific positions on a substrate.[12]
Diagram: Catalytic Cycle for a Palladium-Catalyzed C-H Functionalization
Caption: A generalized catalytic cycle involving a this compound-palladium complex.
Potential in Medicinal Chemistry and Drug Development
The quinoline scaffold is present in numerous approved drugs, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[13][14] Metal complexes of quinoline-based ligands have been shown to exhibit enhanced biological activity compared to the free ligands, a phenomenon often attributed to increased lipophilicity and altered cellular uptake mechanisms.[15][16]
Antimicrobial and Anticancer Activity
Complexes of 8-aminoquinoline derivatives with metals such as copper and zinc have demonstrated significant antimicrobial and anticancer activities.[15][17] For instance, certain copper complexes of 8-aminoquinoline-uracil derivatives have shown fair antimalarial activity with IC₅₀ values in the range of 100-1000 µg/mL.[15] Other studies have reported on the cytotoxicity of copper(II) complexes with quinoline derivatives against various cancer cell lines.[18]
Table: Selected Biological Activities of Quinoline-Based Metal Complexes
| Complex Type | Biological Activity | Model System | Reported IC₅₀/Activity | Reference(s) |
| 8-Aminoquinoline-Uracil-Cu(II) | Antimalarial | P. falciparum (K1) | Fair activity (100-1000 µg/mL) | [15] |
| 8-Aminoquinoline-Uracil-Cu(II) | Antimicrobial | P. shigelloides, S. dysenteriae | Active | [15] |
| Schiff Base-Quinoline-Cu(II) | Anticancer | Breast and Colon cancer cell lines | Active | [17] |
| 8-Hydroxyquinoline-Metal Complexes | Antimicrobial | Gram-positive & Gram-negative bacteria | High activity | [19] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
Step-by-step Methodology:
-
Preparation of 8-(chloromethyl)quinoline hydrochloride: This intermediate can be synthesized from 8-methylquinoline via a chlorination reaction.
-
Amination: 8-(chloromethyl)quinoline hydrochloride is reacted with an excess of ammonia in a suitable solvent (e.g., methanol) in a sealed pressure vessel.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a dilute acid solution and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified to precipitate the free base of this compound.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of a Representative Metal Complex: [Cu(this compound)Cl₂]
Step-by-step Methodology:
-
Ligand Solution: Dissolve one equivalent of this compound in methanol.
-
Metal Salt Solution: In a separate flask, dissolve one equivalent of copper(II) chloride dihydrate in methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation and Isolation: A precipitate will form upon mixing. Continue stirring for a few hours at room temperature to ensure complete reaction. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum.
-
Characterization: The resulting complex can be characterized by IR spectroscopy, elemental analysis, and other relevant techniques.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of a this compound metal complex.
Conclusion and Future Perspectives
This compound is a versatile and accessible N,N-bidentate ligand that offers a stable and well-defined coordination environment for a variety of metal ions. The resulting metal complexes exhibit a rich structural diversity and possess promising applications in catalysis and medicinal chemistry. While the coordination chemistry of the broader quinoline family is well-established, the specific exploration of this compound as a ligand is a field ripe for further investigation. Future research should focus on the synthesis and characterization of a wider range of its metal complexes, a more in-depth evaluation of their catalytic activities in various organic transformations, and a comprehensive assessment of their biological properties to unlock their full potential in drug discovery and development. The continued exploration of this "privileged" ligand scaffold holds significant promise for the advancement of coordination chemistry and its interdisciplinary applications.
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The Emerging Potential of Quinolin-8-ylmethanamine in Medicinal Chemistry: A Technical Guide
Foreword: Unlocking a Privileged Scaffold
The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents. From the historical triumphs over malaria with quinine to modern-day targeted cancer therapies, the versatility of the quinoline ring system is undeniable. This technical guide delves into a specific, yet underexplored, member of this esteemed family: Quinolin-8-ylmethanamine. While often cited as a key synthetic intermediate, its full potential as a foundational block for novel drug discovery is only now beginning to be appreciated. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and potential therapeutic applications of this promising scaffold, grounded in scientific literature and practical insights.
The this compound Core: Structure and Synthesis
The foundational this compound scaffold is characterized by a quinoline ring substituted at the 8-position with a methanamine group. This seemingly simple structure is imbued with significant potential for chemical modification, offering multiple avenues for the synthesis of diverse compound libraries.
Diagram 1: The this compound Scaffold
Discovery and history of Quinolin-8-ylmethanamine synthesis
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Quinolin-8-ylmethanamine
Abstract
This compound is a pivotal structural motif in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals, catalysts, and fluorescent probes.[1] This guide provides a comprehensive overview of the historical development and modern synthetic strategies for this compound. We will explore the foundational synthesis of the quinoline core, delve into the primary synthetic pathways to its 8-aminomethyl derivative, with a particular focus on the now-dominant reductive amination of quinoline-8-carbaldehyde, and provide detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the synthesis of this versatile compound.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in chemistry. First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids, most famously the antimalarial quinine.[2] This has spurred over a century of synthetic exploration, leading to the development of a vast library of quinoline-based compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6]
This compound, specifically, leverages the unique chelating and structural properties of the 8-substituted quinoline core. The primary amine functionality provides a reactive handle for further molecular elaboration, making it an invaluable building block for creating complex therapeutic agents and functional materials.[1]
Historical Context: Foundational Syntheses of the Quinoline Core
Understanding the synthesis of this compound begins with an appreciation for the classical methods developed to construct the parent quinoline ring. These foundational reactions established the chemical logic for assembling this bicyclic heterocycle.
-
Skraup Synthesis (1880): This was one of the earliest and most famous methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[7]
-
Combes Synthesis (1888): This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2]
-
Friedländer Synthesis (1882): One of the most versatile and straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[8][9] This approach offers excellent control over the substitution pattern of the resulting quinoline.
These classical methods, while historically significant, often required harsh conditions. Modern synthetic chemistry has introduced milder and more efficient catalytic systems, including transition-metal-catalyzed and metal-free approaches, to construct the quinoline scaffold.[7][10]
The Primary Synthetic Pathway: From Aldehyde to Amine
The most prevalent and efficient modern route to this compound does not build the quinoline ring and the aminomethyl group simultaneously. Instead, it follows a two-stage strategy: first, the synthesis of a stable precursor, quinoline-8-carbaldehyde, followed by its conversion to the target primary amine.
Caption: Mechanism of Reductive Amination.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without reducing the starting aldehyde. [11]
| Reducing Agent | Formula | Key Characteristics | Citation(s) |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | The classic and most common reagent. It is mild enough to not reduce aldehydes or ketones at neutral or slightly acidic pH, but readily reduces the protonated imine. Concerns exist over cyanide toxicity. | [11][12] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and does not require acidic conditions, though it can be sensitive to moisture. | [11] |
| Sodium Borohydride | NaBH₄ | A stronger reducing agent that can reduce the starting aldehyde. Its use requires careful control of reaction conditions, such as adding it after sufficient time has passed for imine formation. | [11] |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | A "green" and scalable method that uses hydrogen gas as the reductant. It avoids hydride reagents but requires specialized pressure equipment. | [13][14]|
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure adapted from standard methodologies for the reductive amination of an aldehyde with ammonia. [13][11] Objective: To synthesize this compound from Quinoline-8-carbaldehyde.
Materials:
-
Quinoline-8-carbaldehyde (1.0 eq)
-
Ammonium acetate (CH₃COONH₄) (10-20 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add Quinoline-8-carbaldehyde (1.0 eq) and a large excess of ammonium acetate (10-20 eq).
-
Dissolve the solids in anhydrous methanol (MeOH).
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium cyanoborohydride (1.5-2.0 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Product Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region between 7.0-9.0 ppm. A key signal would be a singlet for the two protons of the newly formed aminomethyl (-CH₂NH₂) group. [15]* ¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the quinoline ring in the downfield region (120-150 ppm) and an upfield signal corresponding to the aminomethyl carbon. [15]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected to be the dominant ion in ESI-MS.
-
FTIR Spectroscopy: The infrared spectrum should display characteristic vibrational bands for the N-H stretch of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the C-N stretching vibrations, alongside the C=C and C=N stretching of the quinoline ring (1400-1600 cm⁻¹). [15][16]
Conclusion
The synthesis of this compound has evolved from the foundational principles of quinoline chemistry to the modern, highly efficient methods centered around reductive amination. The pathway through the quinoline-8-carbaldehyde intermediate is the most robust and widely adopted strategy, offering high yields and operational simplicity. The choice of reducing agent, particularly the shift from borohydrides to safer and more selective reagents like sodium triacetoxyborohydride or catalytic methods, reflects the broader trends in organic synthesis towards greater control, safety, and sustainability. As a critical building block, the continued refinement of its synthesis is paramount to advancing drug discovery and materials science.
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An In-depth Technical Guide to the Stability and Storage of Quinolin-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stability in Drug Development
Quinolin-8-ylmethanamine and its derivatives are pivotal building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents, including those with antimalarial and anticancer properties. The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with the chemical stability of the active pharmaceutical ingredient (API) and its intermediates being a cornerstone of success. A comprehensive understanding of a compound's stability profile is not merely a regulatory requirement but a fundamental aspect of ensuring its safety, efficacy, and quality. This guide provides an in-depth technical exploration of the stability and optimal storage conditions for this compound, offering field-proven insights and actionable protocols for researchers and drug development professionals. We will delve into the intrinsic and extrinsic factors influencing its degradation, methodologies for rigorous stability assessment, and best practices for its long-term preservation.
I. Physicochemical Properties and Intrinsic Stability
This compound is a solid compound with a melting point of 72-74°C and a boiling point of 267°C at 752 mmHg.[1] Its structure, featuring a quinoline ring and a methanamine substituent, dictates its chemical reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atom of the quinoline ring and the primary amine group are the primary sites for chemical reactions, including oxidation and protonation.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.2 g/mol | [2] |
| Melting Point | 72 - 74 °C | [1] |
| Boiling Point | 267 °C @ 752 mmHg | [1] |
| Appearance | White, Beige, Pale yellow solid | [1] |
The inherent stability of this compound is influenced by its susceptibility to oxidation, hydrolysis, and photodegradation. The quinoline nucleus, a nitrogen-containing heterocycle, can undergo oxidation to form N-oxides.[3] The aminomethyl group is also a potential site for oxidative degradation.
II. Factors Influencing Stability and Degradation Pathways
The stability of this compound is not solely an intrinsic property but is significantly influenced by external factors. A thorough understanding of these factors is paramount for preventing degradation and ensuring the compound's integrity.
A. Impact of pH
The pH of the environment is a critical determinant of the stability of this compound. As a weak base, its solubility and stability are highly pH-dependent.[4][5][6][7] In acidic conditions, the nitrogen atoms in the quinoline ring and the primary amine can become protonated, which can influence the compound's susceptibility to hydrolysis and other degradation reactions. Conversely, in basic conditions, the compound may be more prone to oxidation. Studies on quinoline have shown that photodegradation is more rapid at a pH of 4.5 compared to a neutral pH of 7.0.[8] Therefore, maintaining a controlled pH environment is crucial for aqueous solutions or formulations containing this compound.
B. Sensitivity to Light (Photostability)
This compound is a light-sensitive compound.[1][2][4] Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. The discoloration of quinoline compounds, often to a yellow or brown hue, is a common visual indicator of light-induced degradation.[4] The mechanism of photodegradation for quinoline compounds can involve the formation of hydroxyquinolines and other byproducts.[8] Therefore, it is imperative to protect this compound from light at all stages of handling and storage.
C. Susceptibility to Oxidation
The presence of a nitrogen heterocycle and a primary amine makes this compound susceptible to oxidation.[4] Atmospheric oxygen can act as an oxidizing agent, and this process can be catalyzed by the presence of metal ions. The oxidation of N-heterocycles is a known degradation pathway that can lead to the formation of N-oxides and other degradation products.[1][3] To mitigate oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or for highly pure reference standards.
D. Thermal Stability
While this compound is a solid with a relatively high melting point, elevated temperatures can accelerate the rates of all chemical degradation processes, including oxidation and hydrolysis.[4] Long-term exposure to high temperatures should be avoided to maintain the compound's integrity.
III. Recommended Storage and Handling Conditions
Based on the stability profile of this compound, the following storage and handling conditions are recommended to ensure its long-term integrity:
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of chemical degradation.[2][9] |
| Light | Store in the dark (amber vials/light-proof containers) | To prevent photodegradation.[1][2][4] |
| Atmosphere | Tightly sealed container, consider inert gas for long-term storage | To minimize exposure to air and moisture, and to prevent oxidation.[4] |
| Container Material | Glass or other inert materials | To prevent leaching or reaction with the container. |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8]
-
For handling larger quantities or when there is a risk of dust generation, respiratory protection should be used.[4]
-
Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.
-
Prevent the release of the compound into the environment, as it is toxic to aquatic life.[1]
IV. Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is essential. Such studies are a regulatory expectation and provide invaluable information on the potential degradation products and pathways.[10][11][12]
A. Forced Degradation Study Protocol
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water.[4]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C.
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).
-
-
Sampling and Analysis:
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS.[13]
-
B. Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can separate the parent compound from all potential degradation products.
Typical HPLC Method Parameters:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a phosphate buffer (pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
V. Material Compatibility
The choice of materials for storage containers and handling equipment is critical to prevent contamination and degradation.
Material Compatibility Summary:
| Material | Compatibility | Rationale |
| Glass (Borosilicate) | Excellent | Inert and does not react with the compound. |
| Stainless Steel (304, 316) | Good | Generally good resistance to organic compounds.[14] |
| Polypropylene (PP) | Good | Good chemical resistance to many organic compounds. |
| Polyethylene (PE) | Good | Good chemical resistance to many organic compounds. |
| Polyvinyl Chloride (PVC) | Limited | Potential for leaching of plasticizers. Testing is recommended. |
| Rubber/Elastomers | Variable | Compatibility should be verified, as some may swell or degrade. |
It is always advisable to perform compatibility testing with specific materials that will be in prolonged contact with this compound, especially for formulated products.
VI. Logical Framework for Stability Assessment
The following diagram illustrates the decision-making process for the stability assessment and management of this compound.
Caption: Logical flow for the stability assessment of this compound.
Conclusion: A Proactive Approach to Stability
The stability of this compound is a multifaceted issue that requires a proactive and systematic approach. By understanding its intrinsic physicochemical properties and the impact of external factors such as pH, light, and temperature, researchers can implement appropriate storage and handling strategies to preserve its integrity. Rigorous experimental evaluation through forced degradation studies and the development of stability-indicating analytical methods are not just regulatory hurdles but essential scientific endeavors that underpin the development of safe and effective medicines. This guide provides a comprehensive framework for these activities, empowering scientists to make informed decisions and ultimately, to accelerate the journey of promising quinoline-based compounds from the laboratory to the clinic.
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- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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A Technical Guide to Quinolin-8-ylmethanamine: Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-8-ylmethanamine, a key heterocyclic building block, is of significant interest to the pharmaceutical and materials science industries. Its unique structural motif, featuring a quinoline core with a methanamine substituent at the 8-position, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials.[1] This guide provides an in-depth overview of the commercial availability of this compound, detailed protocols for its purity assessment, and a discussion of potential impurities that may arise during its synthesis.
The quinoline scaffold is a prominent feature in numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] The specific arrangement of the methanamine group in this compound allows for diverse chemical modifications, making it a versatile starting material for drug discovery programs. Furthermore, its ability to coordinate with metal ions has led to its use in the development of catalysts and luminescent materials.[1] Given its broad applicability, a thorough understanding of its commercial landscape and the methodologies to verify its purity is paramount for ensuring the reliability and reproducibility of research and development outcomes.
Commercial Availability and Purity Grades
This compound is commercially available from a variety of chemical suppliers. The most commonly offered purity grade is 95%. However, some vendors provide higher purity options, though specific certifications and detailed impurity profiles may require direct inquiry. When sourcing this compound, it is crucial to consider the intended application, as the required purity level can significantly impact experimental results, particularly in sensitive biological assays or demanding material science applications.
Below is a comparative table of representative suppliers and their listed purities for this compound (CAS No: 15402-71-8).
| Supplier | Reported Purity | Additional Information |
| Amerigo Scientific | 95% | Research Use Only.[2] |
| BLD Pharm | Not specified | Storage at 2-8°C recommended.[3] |
| My Skin Recipes | 95% | Intermediate for pharmaceuticals and other applications.[1] |
| Ambeed | Not specified | Comprehensive analytical data (NMR, HPLC, LC-MS) available.[3] |
| Sigma-Aldrich | ≥98% (HPLC) | Available as UCSF678 HYDROCHLORIDE.[4] |
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier before purchase. A comprehensive CoA should provide not only the purity as determined by a primary analytical technique like HPLC or GC but also data from spectroscopic methods such as ¹H NMR and Mass Spectrometry to confirm the compound's identity.[5][6]
Purity Assessment: A Multi-faceted Approach
Ensuring the purity of this compound is a critical step before its use in any application. A combination of chromatographic and spectroscopic techniques is recommended for a thorough evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for assessing the purity of non-volatile and thermally stable compounds like this compound.[7][8] A reversed-phase HPLC method is typically suitable for this purpose.
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.[7]
-
-
Gradient Program:
-
A linear gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[7]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient program and collect the chromatogram.
-
Analyze the chromatogram to determine the area percentage of the main peak corresponding to this compound and any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for identifying and quantifying impurities. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Caption: Workflow for NMR-based purity and structural analysis.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: Aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The methylene protons (-CH₂-) adjacent to the amino group and the aromatic ring will likely appear as a singlet around 4.0-5.0 ppm. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will show distinct signals for all ten carbon atoms. The aromatic carbons of the quinoline ring will resonate in the range of 120-150 ppm. The methylene carbon will appear in the aliphatic region, likely around 40-50 ppm.
By comparing the obtained spectra with reference data for quinoline and related structures, one can confirm the identity of the compound and detect the presence of any impurities with distinct NMR signals.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound (C₁₀H₁₀N₂, MW: 158.20 g/mol ) and to identify potential impurities by their mass-to-charge ratio (m/z).[11] Electron ionization (EI) or electrospray ionization (ESI) are common techniques that can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for enhanced separation and identification. The mass spectrum of the parent compound should show a prominent molecular ion peak at m/z 158.
Potential Impurities and Their Origin
Impurities in commercially available this compound can originate from the synthetic route used for its preparation or from degradation during storage. A common and efficient method for the synthesis of this compound is the reduction of 8-quinolinecarbonitrile.
Caption: Plausible synthesis route and potential process-related impurities.
Common Process-Related Impurities:
-
Unreacted 8-quinolinecarbonitrile: Incomplete reduction can lead to the presence of the starting material in the final product.
-
8-Quinolinemethanol: Over-reduction of the intermediate imine or hydrolysis of the nitrile under certain reductive conditions can lead to the formation of the corresponding alcohol.
-
Bis(quinolin-8-ylmethyl)amine: This secondary amine can be formed as a byproduct, especially if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Purification Strategies:
Purification of crude this compound is typically achieved through techniques such as:
-
Recrystallization: This is an effective method for removing impurities with different solubility profiles.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities.[12]
-
Acid-Base Extraction: The basic nature of the amine group allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be particularly useful for removing non-basic impurities.[7]
Conclusion
This compound is a readily available building block crucial for advancements in medicinal chemistry and material science. While a standard purity of 95% is common, researchers should be diligent in verifying the purity and identity of the material obtained from commercial sources. The application of a multi-technique analytical approach, including HPLC, NMR, and MS, is essential for a comprehensive quality assessment. A thorough understanding of the potential impurities arising from the synthetic process allows for the development of robust purification strategies and ensures the integrity of downstream applications. This guide provides a foundational framework for researchers and drug development professionals to confidently source, analyze, and utilize this compound in their scientific endeavors.
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- Leyan. (2022, June 25). Certificate of Analysis.
- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central.
- National Institute of Standards and Technology. (n.d.). 8-Quinolinamine. NIST Chemistry WebBook.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
- National Center for Biotechnology Information. (n.d.). Isothis compound. PubChem.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
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Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features and diverse chemical reactivity have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a multitude of biological targets.[2] This versatility has led to the development of a wide array of therapeutic agents with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory therapies.[3][4] At the heart of many of these discoveries lies Quinolin-8-ylmethanamine, a key synthetic intermediate and a pharmacophore in its own right. This technical guide provides an in-depth exploration of this compound and its related compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and diverse applications, with a focus on the mechanistic underpinnings of its biological activity and practical, field-proven insights for its utilization in the laboratory.
Chemical Properties and Synthesis of this compound
This compound is a primary amine attached to a quinoline nucleus at the 8-position via a methylene bridge. This seemingly simple molecule possesses a rich chemical character that makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 15402-71-8 |
| Appearance | Varies (typically an oil or low-melting solid) |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a suitable precursor. A common and effective method involves the reduction of quinoline-8-carbonitrile.
Experimental Protocol: Synthesis of this compound via Reduction of Quinoline-8-carbonitrile
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Quinoline-8-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent (e.g., borane-tetrahydrofuran complex)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Addition of Precursor: Dissolve quinoline-8-carbonitrile in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is crucial for the complete reduction of the nitrile functionality to the primary amine. The anhydrous conditions are essential as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Applications in Medicinal Chemistry: A Focus on Anticancer and Antimalarial Activity
The quinoline scaffold is a recurring motif in a multitude of clinically used drugs.[5] Derivatives of this compound have shown significant promise in the development of novel anticancer and antimalarial agents.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with mechanisms of action often involving the inhibition of key cellular processes in cancer cells.[6]
Table 2: In Vitro Anticancer Activity of Selected Quinolin-8-yl Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | HCT-116 (Colon) | 4-43 | [3] |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | MCF-7 (Breast) | 4-43 | [3] |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | HeLa (Cervical) | 4-43 | [3] |
| Quinoline-8-sulfonamide derivative 9a | C32 (Melanoma) | 233.9 | [4] |
| Quinoline-8-sulfonamide derivative 9a | COLO829 (Melanoma) | 168.7 | [4] |
| Quinoline-8-sulfonamide derivative 9a | MDA-MB-231 (Breast) | 273.5 | [4] |
| Quinoline-8-sulfonamide derivative 9a | U87-MG (Glioblastoma) | 339.7 | [4] |
| Quinoline-8-sulfonamide derivative 9a | A549 (Lung) | 223.1 | [4] |
| Quinolin-8-yl-nicotinamide (QN519) | MIA PaCa-2 (Pancreatic) | < 1 | [5] |
Mechanistic Insights into Anticancer Activity:
Several signaling pathways have been identified as targets for quinoline-based anticancer agents. These include the inhibition of the NF-κB pathway, modulation of the M2 isoform of pyruvate kinase (PKM2), and the induction of cellular stress responses and autophagy.[3][4][5]
Caption: Signaling pathways targeted by quinolin-8-yl derivatives in cancer cells.
Antimalarial Activity
The 8-aminoquinoline scaffold is the basis for the crucial antimalarial drug primaquine. Research continues to explore new derivatives with improved efficacy and reduced side effects.
Table 3: In Vitro Antimalarial Activity of Selected 8-Quinolinamine Derivatives
| Compound | Plasmodium falciparum Strain | IC₅₀ (ng/mL) | Reference |
| N⁴-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | D6 (CQS) | 20 | [1] |
| N⁴-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | W2 (CQR) | 22 | [1] |
| Quinoline derivative 4b | P. falciparum | 0.014-5.87 µg/mL | [2] |
| Quinoline derivative 4g | P. falciparum | 0.014-5.87 µg/mL | [2] |
| Quinoline derivative 4i | P. falciparum | 0.014-5.87 µg/mL | [2] |
| Quinoline derivative 12 | P. falciparum | 0.014-5.87 µg/mL | [2] |
Mechanistic Insights into Antimalarial Activity:
A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives can interfere with this process, leading to a buildup of toxic heme and parasite death.
Caption: Inhibition of hemozoin formation by quinolin-8-yl derivatives.
This compound as a Ligand and Fluorescent Probe
Beyond its direct therapeutic potential, the structure of this compound makes it an excellent chelating ligand for various metal ions. This property is exploited in the development of fluorescent probes for biological imaging and in catalysis. The nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group can coordinate with a metal ion, often leading to a change in the molecule's photophysical properties.
Experimental Protocol: Metal Ion Sensing with a this compound-based Fluorescent Probe
This protocol provides a general workflow for evaluating the metal ion sensing capabilities of a fluorescent probe derived from this compound.
Materials:
-
This compound-based fluorescent probe
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.)
-
Fluorometer
Step-by-Step Methodology:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the aqueous buffer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions.
-
Titration with Metal Ions: Add increasing concentrations of a specific metal ion stock solution to the probe solution. After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and limit of detection.
Caption: A typical workflow for the development of this compound derivatives.
Conclusion and Future Perspectives
This compound and its derivatives continue to be a fertile ground for discovery in medicinal chemistry and materials science. The inherent versatility of the quinoline scaffold, combined with the reactivity of the aminomethyl group, provides a powerful platform for the design of novel therapeutic agents, catalysts, and molecular sensors. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel drug delivery systems and combination therapies involving quinoline-based compounds also holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases. As our understanding of the complex biological pathways involved in disease deepens, the rational design of quinoline derivatives targeting specific molecular interactions will undoubtedly lead to the next generation of innovative medicines.
References
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- Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51. [Link]
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- The anticancer IC50 values of synthesized compounds.
- IC50 values of compounds 16 and 17 against four different cancer cell lines.
- Comparison of IC50 values of the reported antimalarial agents.
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An In-depth Technical Guide to the Biological Targets of Quinolin-8-ylmethanamine Derivatives
This guide provides a comprehensive technical overview of the biological targets of Quinolin-8-ylmethanamine derivatives, a promising class of compounds with diverse therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, supported by experimental evidence and detailed protocols, to facilitate further exploration and application of these versatile molecules.
Introduction: The Quinoline Scaffold and the Rise of this compound Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as effective agents against various diseases, including cancer, microbial infections, and neurodegenerative disorders.[3][4][5] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune the biological activity and target specificity of the resulting compounds.
Among the vast landscape of quinoline derivatives, those bearing a methanamine substituent at the 8-position have emerged as a particularly interesting subclass. The introduction of the methanamine group at this position can significantly influence the physicochemical properties of the molecule, such as its lipophilicity and metal-chelating ability, thereby modulating its interaction with biological targets. This guide will explore the key biological targets of this compound derivatives, elucidating their mechanisms of action and providing the technical foundation for future research and drug development endeavors.
Metal Ion Chelation: A Central Mechanism in Neuroprotection and Anticancer Activity
A primary and well-documented biological activity of quinoline derivatives, particularly those with a hydroxyl group at the 8-position (8-hydroxyquinolines), is their ability to chelate metal ions.[6] This property is intrinsically linked to the therapeutic effects of many this compound derivatives, especially in the context of neurodegenerative diseases and cancer.
The Rationale behind Metal Chelation in Disease
Dysregulation of metal ion homeostasis, particularly of copper (Cu), zinc (Zn), and iron (Fe), is a hallmark of several pathological conditions. In neurodegenerative disorders like Alzheimer's disease, these metal ions can promote the aggregation of amyloid-beta peptides and contribute to oxidative stress through the generation of reactive oxygen species (ROS).[6][7] In cancer, altered metal levels are associated with tumor growth, angiogenesis, and metastasis.[6]
This compound derivatives, by acting as metal chelators, can sequester these excess metal ions, thereby restoring metal homeostasis and mitigating their detrimental effects. The nitrogen atom of the quinoline ring and the nitrogen of the methanamine side chain can participate in the coordination of metal ions, forming stable complexes.
Experimental Validation of Metal Chelation
The metal chelating ability of this compound derivatives can be assessed using various spectroscopic and analytical techniques.
Experimental Protocol: Spectrophotometric Determination of Metal Chelation
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water.
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, place a fixed concentration of the metal ion solution in a suitable buffer (e.g., HEPES or TRIS).
-
Record the initial UV-Vis spectrum of the metal ion solution.
-
Incrementally add aliquots of the this compound derivative solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance spectrum upon addition of the ligand. A shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity indicates the formation of a metal-ligand complex.
-
The stoichiometry of the complex and the binding constant can be determined by plotting the change in absorbance against the molar ratio of the ligand to the metal ion.
-
Workflow for Assessing Metal Chelation
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: Western Blot Analysis of Pathway Activation
Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, which reflects the pathway's activation state.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HL-60) in appropriate media.
-
Treat the cells with varying concentrations of the this compound derivative for a specific duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image and quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Antimicrobial Activity: Targeting Bacterial Cell Processes
The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. [5]Quinoline derivatives have long been recognized for their antibacterial and antifungal properties. [8][9][10]
Diverse Antimicrobial Mechanisms
The antimicrobial activity of this compound derivatives can be attributed to several mechanisms, including:
-
Inhibition of Bacterial Cell Division: Some derivatives have been shown to inhibit key proteins involved in bacterial cell division, such as FtsZ, leading to abnormal cell morphology and eventual cell death. [8]* Disruption of the Bacterial Cell Membrane: The lipophilic nature of some quinoline derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Essential Enzymes: These compounds can also inhibit other essential bacterial enzymes, interfering with critical metabolic pathways.
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 6 | S. aureus (MRSA) | 1.5 | [9] |
| Compound 8 | S. aureus | 2 | [8] |
| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the bacterial strain of interest in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivative in broth.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
-
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with a diverse range of biological targets and therapeutic applications. Their ability to chelate metal ions, inhibit topoisomerases, modulate critical signaling pathways like PI3K/Akt/mTOR, and exert potent antimicrobial effects underscores their potential in the development of novel treatments for cancer, neurodegenerative diseases, and infectious diseases.
The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of action of these compounds and to design and synthesize new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular interactions between these derivatives and their biological targets, as well as on evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the rich chemical space of this compound derivatives holds great promise for the discovery of next-generation therapeutics.
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- Arote, R. B., et al. (2021). Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. European Journal of Medicinal Chemistry, 226, 113860.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2658.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
- Khan, I., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 8(1), 1-14.
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- Al-Warhi, T., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry, 116, 105335.
- Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12, 432.
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- Utsugi, T., et al. (2000). Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. Japanese Journal of Cancer Research, 91(10), 1046-1053.
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Methodological & Application
Synthesis of Quinolin-8-ylmethanamine: A Detailed Protocol for Researchers
Abstract
Quinolin-8-ylmethanamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its rigid quinoline scaffold and the reactive primary amine functionality offer a versatile platform for structural modifications to modulate biological activity and physicochemical properties. This application note provides two robust, step-by-step protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The primary route detailed is the reduction of 8-quinolinecarbonitrile using lithium aluminum hydride, a high-yielding and reliable method. An alternative pathway via the reductive amination of 8-quinolinecarboxaldehyde is also presented, offering flexibility in starting material selection. This guide emphasizes the rationale behind experimental choices, safety considerations, and detailed analytical characterization to ensure scientific integrity and reproducibility.
Introduction
The quinoline motif is a prominent scaffold in a vast array of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[2] The introduction of an aminomethyl group at the 8-position of the quinoline ring system creates a key intermediate, this compound, which can be further functionalized to explore new chemical space in drug discovery programs. The proximity of the aminomethyl group to the quinoline nitrogen allows for the formation of bidentate ligands, making this compound and its derivatives of interest in coordination chemistry and the development of metal-based therapeutics and imaging agents.
This document provides a comprehensive guide to the synthesis of this compound, focusing on practical and reproducible laboratory-scale procedures.
Synthetic Strategies
Two principal synthetic routes to this compound are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
dot
Caption: Overview of the two synthetic pathways to this compound.
Part 1: Synthesis via Reduction of 8-Quinolinecarbonitrile
This is the preferred and more direct route, generally providing high yields of the desired product. The core of this method is the potent reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄).[3][4]
Reaction Scheme
dot
Caption: Reduction of 8-quinolinecarbonitrile to this compound.
Mechanism Insight
The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[3] The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second equivalent of hydride then adds to the imine, generating a dianion which, upon aqueous workup, is protonated to yield the primary amine.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Quinolinecarbonitrile | ≥98% | Commercially Available | Store in a cool, dry place. |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or granules | Major chemical suppliers | Extremely reactive with water. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Major chemical suppliers | Dry over sodium/benzophenone or use a solvent purification system. |
| Diethyl Ether | Anhydrous | Major chemical suppliers | |
| Sodium Sulfate | Anhydrous, granular | Major chemical suppliers | For drying organic extracts. |
| Hydrochloric Acid (HCl) | Concentrated | Major chemical suppliers | For pH adjustment and product isolation. |
| Sodium Hydroxide (NaOH) | Pellets or solution | Major chemical suppliers | For pH adjustment. |
Experimental Protocol
1. Reaction Setup:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
In the flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (approximately 20 mL per gram of LiAlH₄).
2. Addition of Starting Material:
-
Dissolve 8-quinolinecarbonitrile (1 equivalent) in anhydrous THF (approximately 10 mL per gram).
-
Transfer the solution of the nitrile to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Add the 8-quinolinecarbonitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The addition should be slow enough to maintain the reaction temperature below 10 °C.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent system).
4. Workup and Quenching (Fieser method):
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
CAUTION: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and in a well-ventilated fume hood.
-
For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide solution
-
'3x' mL of water
-
-
A granular white precipitate should form, which is easily filterable. Stir the resulting slurry for 30 minutes.
5. Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and then diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
For further purification, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
Characterization Data
-
¹H NMR (CDCl₃, 300 MHz): δ 8.90 (dd, 1H), 8.15 (dd, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 4.20 (s, 2H), 1.80 (s, 2H, broad).
-
¹³C NMR (CDCl₃, 75 MHz): δ 149.8, 147.5, 136.2, 133.0, 128.8, 127.5, 126.3, 121.2, 121.0, 46.5.
-
Appearance: Pale yellow oil or solid.
Part 2: Synthesis via Reductive Amination of 8-Quinolinecarboxaldehyde
This alternative route is useful if 8-quinolinecarboxaldehyde is more readily available than the corresponding nitrile. Reductive amination involves the initial formation of an imine from the aldehyde and ammonia, followed by in-situ reduction to the amine.[5][6][7]
Reaction Scheme
dot
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iipseries.org [iipseries.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Topic: Experimental Procedure for Metal Complexation with Quinolin-8-ylmethanamine
An Application Note for Researchers and Drug Development Professionals
Introduction: The Versatility of the Quinoline Scaffold in Coordination Chemistry
The quinoline ring system is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous bioactive compounds and functional materials.[1][2] Its derivatives, particularly those with coordinating groups at the 8-position, such as 8-hydroxyquinoline and 8-aminoquinoline, are renowned for their ability to act as potent bidentate chelating agents.[3][4][5] These ligands coordinate with metal ions through the nitrogen atom of the quinoline ring and a second donor atom from the substituent at the C-8 position, forming stable five-membered chelate rings.[6][7]
Quinolin-8-ylmethanamine is a valuable ligand that extends the well-established coordination chemistry of 8-aminoquinoline. The introduction of a methylene (-CH₂-) spacer between the quinoline ring and the primary amine provides greater conformational flexibility compared to 8-aminoquinoline, potentially influencing the stability, geometry, and subsequent biological activity of its metal complexes. This guide provides a comprehensive, field-proven experimental framework for the synthesis of this compound and its subsequent complexation with transition metal ions, followed by detailed protocols for structural and functional characterization.
Part I: Synthesis of the Ligand: this compound
A reliable synthesis of the ligand is the foundational step for any study of its coordination chemistry. The most direct and efficient pathway to this compound is through the reductive amination of 8-quinolinecarboxaldehyde. This method is generally high-yielding and avoids the harsher conditions of older synthetic routes.
Protocol 1: Synthesis via Reductive Amination
This protocol details the conversion of 8-quinolinecarboxaldehyde to this compound. The reaction proceeds in two stages within a single pot: the formation of an intermediate imine followed by its immediate reduction.
Materials:
-
8-Quinolinecarboxaldehyde
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 8-quinolinecarboxaldehyde (1.0 eq) and a large excess of ammonium acetate (approx. 10-15 eq) in anhydrous methanol (approx. 0.2 M solution with respect to the aldehyde).
-
Causality Note: Ammonium acetate serves as the ammonia source for the formation of the intermediate imine. A large excess is used to drive the equilibrium towards imine formation.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2.0 eq) portion-wise over 15 minutes.
-
Expert Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. Sodium triacetoxyborohydride is a safer, non-toxic alternative that can often be used interchangeably.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup - Quenching and Extraction:
-
Carefully quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add dichloromethane (DCM) and a saturated solution of sodium bicarbonate to the flask. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Causality Note: The bicarbonate wash neutralizes any remaining acidic species and helps to break up any emulsions, ensuring the amine product is in its free base form and soluble in the organic layer.
-
-
Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield a pure solid.
Part II: General Protocol for Metal Complexation
The following protocol outlines a general method for synthesizing a metal complex of this compound using a representative divalent metal salt, such as Copper(II) chloride (CuCl₂). This procedure can be adapted for other metal ions (e.g., Zn²⁺, Ni²⁺, Co²⁺) and counter-ions (e.g., acetate, nitrate).
Visualization: Overall Experimental Workflow
Caption: Overall workflow from ligand synthesis to complex characterization.
Protocol 2: Synthesis of Bis(this compound)copper(II) Chloride
Materials:
-
This compound (Ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute) or Methanol
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round-bottom flask
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Prepare Ligand Solution: Dissolve this compound (2.0 eq) in absolute ethanol (e.g., 20 mL) in a 100 mL round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve the metal salt, e.g., CuCl₂·2H₂O (1.0 eq), in a minimum amount of the same solvent (e.g., 10 mL).
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature.
-
Initiate Complexation: Upon addition of the metal salt, a color change and/or the formation of a precipitate is typically observed, providing initial evidence of complex formation.
-
Drive to Completion: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent) for 2-4 hours.
-
Causality Note: Heating under reflux provides the necessary activation energy to ensure complete coordination and can help in obtaining a more crystalline and easily filterable product.
-
-
Isolation: After the reflux period, cool the mixture to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the resulting complex in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Part III: Physicochemical Characterization of the Metal Complex
Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized complex. A multi-technique approach provides a self-validating system of evidence.
Visualization: Bidentate Coordination Mode
Caption: Chelation of a metal ion (M²⁺) by two this compound ligands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and effective method to monitor the complexation reaction. The coordination of the ligand to the metal center alters the electronic environment, leading to shifts in the absorption bands.
-
Protocol: Prepare dilute solutions (e.g., 10⁻⁵ M) of the free ligand and the metal complex in a suitable solvent (e.g., DMSO, Methanol). Record the absorption spectra from 200-800 nm.
-
Expected Results: The π→π* and n→π* transitions of the quinoline ring in the free ligand will typically shift upon complexation (either a hypsochromic/blue shift or bathochromic/red shift).[3] For d-block metals like Cu(II), new, weaker absorption bands may appear in the visible region (400-800 nm) corresponding to d-d electronic transitions, which are indicative of the complex's coordination geometry.[8]
| Compound | Solvent | λ_max (π→π) (nm) | λ_max (n→π) (nm) | λ_max (d-d) (nm) |
| Ligand | Methanol | ~280 | ~320 | N/A |
| Cu(II) Complex | Methanol | ~275 (Shifted) | ~335 (Shifted) | ~650 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is crucial for identifying the ligand's donor atoms that are involved in coordination.
-
Protocol: Record the FT-IR spectra of the free ligand and the metal complex as KBr pellets or using an ATR accessory, typically in the range of 4000-400 cm⁻¹.
-
Expected Results:
-
N-H Vibrations: The stretching and bending vibrations of the primary amine (-NH₂) group in the free ligand will shift to lower frequencies upon coordination due to the donation of electron density to the metal.
-
C=N Vibrations: The C=N stretching vibration of the quinoline ring will also typically shift, indicating the involvement of the quinoline nitrogen in chelation.[3]
-
M-N Vibrations: The most direct evidence of coordination is the appearance of new, low-frequency bands (typically 500-400 cm⁻¹) corresponding to the M-N stretching vibrations, which are absent in the spectrum of the free ligand.[3][9]
-
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(N-H) | ~3350, 3280 | ~3300, 3210 | Shift confirms -NH₂ coordination |
| ν(C=N) quinoline | ~1580 | ~1570 | Shift confirms quinoline N coordination |
| ν(M-N) | N/A | ~450 | New band confirms M-N bond formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution.
-
Protocol: Dissolve the free ligand and the diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra.
-
Expected Results: The chemical shifts of the protons and carbons on the quinoline ring and the methylene bridge will change upon complexation. Protons closest to the coordination sites (e.g., H-2, H-7, and the -CH₂- protons) are expected to show the most significant downfield shifts due to the deshielding effect of the metal center.[10][11]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is an excellent tool for confirming the stoichiometry and overall composition of the complex.
-
Protocol: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol). Infuse the solution into the ESI-MS instrument.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of the complex. For a complex like [Cu(L)₂]Cl₂, one might observe peaks for [Cu(L)₂Cl]⁺ or [Cu(L)(L-H)]⁺ depending on the ionization conditions. The isotopic distribution pattern, especially for metals like copper, provides definitive confirmation.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center.[10][11][12]
-
Protocol: Growing single crystals suitable for X-ray diffraction is often a process of trial and error. A common method is slow evaporation of a dilute solution of the complex in a suitable solvent or vapor diffusion of an anti-solvent into a solution of the complex.
-
Data Gained: X-ray crystallography can unambiguously confirm the bidentate coordination of the ligand, the stoichiometry (e.g., ML₂), the coordination number of the metal (e.g., 4, 5, or 6), and the overall geometry (e.g., tetrahedral, square planar, octahedral).[13][14] This structural information is invaluable for establishing structure-activity relationships.
Part IV: Application Protocol - Antimicrobial Susceptibility Testing
Metal complexes of quinoline derivatives frequently exhibit enhanced biological activity compared to the free ligand.[5][15] A standard application is to test their antimicrobial properties.
Protocol 3: Disc Diffusion Assay
-
Materials:
-
Synthesized metal complex and free ligand
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Nutrient agar plates
-
Sterile paper discs (6 mm)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
-
Incubator
-
-
Procedure:
-
Prepare solutions of the test compounds (ligand and complex) and a control in DMSO at a known concentration (e.g., 1 mg/mL).
-
Prepare a bacterial lawn by evenly swabbing a suspension of the test organism onto the surface of an agar plate.
-
Aseptically place sterile paper discs onto the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test solution onto a separate disc. Also include a disc with pure DMSO (negative control) and a standard antibiotic disc.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[3]
-
Conclusion
This compound is a highly adaptable ligand for creating a diverse range of metal complexes. The experimental procedures detailed in this guide—from ligand synthesis and metal complexation to comprehensive characterization and functional testing—provide a robust framework for researchers in medicinal chemistry and materials science. By systematically applying these protocols and understanding the causality behind each step, scientists can confidently synthesize and validate novel metal-based compounds for a wide array of potential applications, including new therapeutic agents and advanced materials.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Hancock, F. E., et al. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions, (39), 8345-8353. [Link]
- Hancock, F. E., et al. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Europe PMC. [Link]
- Bendola Publishing (2021). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Transition Metal Complexes. [Link]
- TSI Journals (2014). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Trade Science Inc. [Link]
- Royal Society of Chemistry (2018). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. Inorganic Chemistry Frontiers. [Link]
- Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 16, 213–221. [Link]
- Prachayasittikul, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]
- Barteselli, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]
- Google Patents. (1997). Process for preparing quinoline bases. US5700942A.
- Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(13), 4247. [Link]
- ResearchGate. (2014). Iron(III) and copper(II)
- Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]
- Beilstein-Institut. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Beilstein Journal of Organic Chemistry, 16, 1278–1317. [Link]
- ResearchGate. (2022). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands metal complex. [Link]
- ResearchGate. (2020). X-ray crystallographic structure of compound 8. [Link]
- Google Patents. (2002).
- Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]
- Royal Society of Chemistry (2018). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry. [Link]
- Bhowmick, A. C. (2021). (Quinolin-8-yl) Tin Synthons in Transmetalation Reactions with Transition Metals Yield Multimetallic Organometallic Molecules and Clusters. USD RED. [Link]
- Open Access Journals. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical Engineering & Process Technology. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. JOCPR. [Link]
- Al-Majid, A. M., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3505. [Link]
- Scientific Research Publishing Inc. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]
- Frontiers. (2024). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers in Chemistry. [Link]
- International Union of Crystallography. (2016). Crystallization and preliminary X-ray crystallographic analysis of quinolinate phosphoribosyltransferase from porcine kidney in complex with nicotinate mononucleotide. Acta Crystallographica Section F, 72(Pt 1), 63–67. [Link]
- ResearchGate. (2006). Transition metal complexes supported by (8-quinolynyl)amido ligands. [Link]
- Davis, I. W., & Baker, D. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. [Link]
- ResearchGate. (2001). X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents. [Link]
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- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
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Harnessing Quinolin-8-ylmethanamine as a "Turn-On" Fluorescent Probe for High-Sensitivity Metal Ion Detection
An Application Guide for Researchers
Abstract
Metal ions are fundamental to a vast spectrum of biological processes, from enzymatic catalysis to cellular signaling.[1] Dysregulation of metal ion homeostasis is implicated in numerous pathologies, making their precise detection a critical objective in biomedical research and drug development.[2] Fluorescent chemosensors have emerged as indispensable tools for this purpose, offering high sensitivity, selectivity, and the capacity for real-time, non-invasive monitoring.[2][3] This application note provides a comprehensive technical guide on the use of Quinolin-8-ylmethanamine (QMA), a potent quinoline-based fluorescent probe, for the detection of divalent metal ions. We will elucidate the underlying sensing mechanism, provide detailed, field-tested protocols for its application, and offer guidance on data interpretation and troubleshooting.
Introduction: The Power of Quinoline-Based Sensors
The quinoline scaffold is an exceptional fluorophore for designing chemosensors.[4][5] Its rigid, planar structure provides a stable platform for fluorescence, while the nitrogen heteroatom acts as a natural coordination site for metal ions.[4][6] Quinoline and its derivatives can form highly fluorescent complexes with specific metal ions, transforming a often weakly fluorescent molecule into a potent signaling agent.[4][7]
This compound (QMA) is a derivative that masterfully integrates the quinoline fluorophore with a methanamine receptor group. This strategic design creates a powerful "off-on" signaling system, where the probe remains in a quenched, non-fluorescent state until it selectively binds to its target metal ion, triggering a dramatic increase in fluorescence intensity. This guide will provide the foundational knowledge and practical steps required to leverage QMA in your research.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF) via PET Inhibition
The efficacy of QMA as a "turn-on" probe is rooted in a sophisticated photophysical process known as Photoinduced Electron Transfer (PET).[8][9] Understanding this mechanism is crucial for optimizing its use and interpreting results accurately.
-
The Quenched "Off" State: In its unbound form, QMA exhibits minimal fluorescence. The reason for this is the proximate methanamine group (-CH₂NH₂). The lone pair of electrons on the amine nitrogen is readily available and acts as an electron donor. Upon excitation of the quinoline fluorophore by light, this lone pair transfers an electron to the excited-state fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence.[10][11][12]
-
The Fluorescent "On" State: When a target metal ion (e.g., Zn²⁺, Cd²⁺) is introduced, it coordinates with both the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine group. This chelation event is the critical trigger for fluorescence. By binding to the amine nitrogen, the metal ion engages the lone pair of electrons in a coordination bond, making them energetically unavailable to participate in the PET process.
-
The Outcome (CHEF): With the PET pathway blocked, the excited quinoline fluorophore can no longer relax non-radiatively. Instead, it returns to the ground state by emitting a photon of light, resulting in a strong fluorescent signal.[13][14] This phenomenon, where fluorescence is dramatically increased upon metal chelation, is termed Chelation-Enhanced Fluorescence (CHEF).[15][16]
The signaling mechanism is visualized in the diagram below.
Caption: QMA's 'Off-On' Sensing Mechanism
Application Profile & Performance Data
QMA and its close structural analogs based on the 8-aminoquinoline platform have demonstrated high selectivity and sensitivity for specific divalent transition metal ions, most notably Zinc (Zn²⁺) and Cadmium (Cd²⁺).[4][17][18]
| Parameter | Typical Value | Rationale & Significance |
| Excitation Max (λex) | ~370 nm | The wavelength of light required to excite the probe. This falls in the near-UV range, which is accessible by most standard fluorometers. |
| Emission Max (λem) | ~500 nm | The wavelength of peak fluorescence emission upon metal binding. This produces a visible green fluorescence. |
| Stokes Shift | ~130 nm | The large separation between excitation and emission maxima minimizes self-absorption and improves signal-to-noise ratio. |
| Primary Target Ions | Zn²⁺, Cd²⁺ | Exhibits the most significant fluorescence enhancement with these ions due to favorable coordination geometry and electronics.[17][18] |
| Binding Stoichiometry | Typically 1:1 or 2:1 (Probe:Metal) | This ratio is crucial for quantitative analysis and can be determined experimentally using a Job's plot.[17][19] |
| Limit of Detection (LOD) | Nanomolar (nM) to low Micromolar (µM) range | Demonstrates high sensitivity, enabling the detection of trace amounts of target metal ions. |
| Response Time | Fast (seconds to minutes) | The chelation event and subsequent fluorescence turn-on are rapid, allowing for real-time monitoring. |
Detailed Experimental Protocols
This section provides validated, step-by-step protocols for using QMA. Adherence to these steps is critical for obtaining reproducible and trustworthy data.
Materials and Reagents
-
Probe: this compound (QMA)
-
Solvent for Stock: Anhydrous Dimethyl sulfoxide (DMSO)
-
Buffer: 50 mM Tris-HCl or HEPES buffer. Causality: Buffers maintain a stable pH (typically 7.2-7.4), which is essential as the protonation state of the amine group and metal ion hydrolysis are pH-dependent and can affect chelation.
-
Metal Salts: High-purity chloride or nitrate salts of various metals (e.g., ZnCl₂, CdCl₂, Cu(NO₃)₂, NiCl₂, CoCl₂, FeCl₃, MgCl₂, CaCl₂)
-
Water: Deionized (DI) water (18.2 MΩ·cm)
-
Equipment:
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
pH meter
-
Vortex mixer
-
Reagent Preparation
-
QMA Stock Solution (1 mM):
-
Accurately weigh the required amount of QMA.
-
Dissolve in anhydrous DMSO to a final concentration of 1 mM.
-
Store at -20°C in small aliquots, protected from light. Causality: DMSO is used for its excellent solvating power for organic molecules. Storing in aliquots prevents degradation from repeated freeze-thaw cycles.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare individual 10 mM stock solutions for each metal salt in DI water.
-
Store at 4°C.
-
-
Working Buffer (50 mM Tris-HCl, pH 7.4):
-
Dissolve Tris base in DI water.
-
Adjust the pH to 7.4 using 1 M HCl.
-
Bring to the final volume with DI water.
-
Filter sterilize if using for cell-based assays.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow
Protocol 1: Titration with Target Metal Ion (e.g., Zn²⁺)
This protocol determines the probe's dose-response to the target ion.
-
Setup: Turn on the fluorometer and allow the lamp to warm up for 30 minutes for signal stability. Set the excitation wavelength to 370 nm and the emission scan range from 450 nm to 600 nm. Set excitation and emission slit widths to 5 nm.
-
Blank: Add 2 mL of the working buffer to a quartz cuvette and record a spectrum to ensure the buffer itself is not fluorescent.
-
Baseline (F₀): Discard the blank. Add 2 mL of working buffer to a clean cuvette. Add 2 µL of the 1 mM QMA stock solution to achieve a final concentration of 1 µM (adjust as needed). Mix gently by pipetting. Record the fluorescence spectrum. This is your initial fluorescence, F₀.
-
Titration: Add small aliquots (e.g., 0.5-2 µL) of the 10 mM ZnCl₂ stock solution directly into the cuvette.
-
Measurement (F): After each addition, mix gently and wait for 1 minute to ensure the binding equilibrium is reached. Record the fluorescence spectrum.
-
Completion: Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
Protocol 2: Selectivity and Interference Assay
This protocol validates that the probe's response is specific to the target ion.
-
Setup: Prepare a series of cuvettes, each containing 2 mL of buffer and QMA to the desired final concentration (e.g., 1 µM).
-
Interfering Ions: To each cuvette, add a significant excess (e.g., 10 equivalents, for a final concentration of 10 µM) of a single, different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.). Record the fluorescence spectrum for each. Causality: This step demonstrates the probe's lack of response to other common biological or environmental metal ions.
-
Target Ion Addition: After measuring the response to the interfering ion, add the target ion (e.g., Zn²⁺) to each cuvette to a saturating concentration (e.g., 2 equivalents, for a final concentration of 2 µM). Record the final fluorescence spectrum.
-
Analysis: Compare the fluorescence signal generated by the target ion alone versus in the presence of competing ions. A robust probe will show a strong signal for the target ion with minimal change from the competing ions.
Data Analysis and Troubleshooting
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence (High F₀) | 1. Impure QMA probe.2. Contaminated buffer or water.3. Autofluorescent cuvette (e.g., plastic). | 1. Purify the probe via column chromatography.2. Use high-purity reagents and 18.2 MΩ·cm water.3. Always use high-quality quartz cuvettes. |
| Precipitation in Cuvette | 1. Exceeding the solubility of the QMA-metal complex.2. Metal hydroxide formation at the working pH. | 1. Decrease the probe and/or metal ion concentration.2. Ensure the buffer has sufficient capacity to maintain pH. Check for precipitation with metal ion in buffer alone. |
| No or Weak Fluorescence Enhancement | 1. Incorrect pH (amine group may be protonated).2. Inactive probe (degradation).3. Instrument settings are not optimal. | 1. Verify buffer pH is ~7.4. At acidic pH, the amine is protonated (-NH₃⁺) and cannot chelate, disabling the sensor.2. Use a fresh aliquot of the probe stock solution.3. Optimize excitation/emission wavelengths and slit widths. |
| Signal Drifts Over Time | 1. Photobleaching of the probe.2. Lamp intensity is not stable. | 1. Minimize light exposure by using a shutter. Reduce slit widths or excitation intensity if possible.2. Ensure the instrument lamp has been adequately warmed up. |
Conclusion
This compound is a highly effective and mechanistically elegant fluorescent probe for the detection of divalent metal ions. Its "turn-on" response, predicated on the inhibition of Photoinduced Electron Transfer upon metal chelation, provides a high signal-to-noise ratio ideal for sensitive detection. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to reliably employ this sensor in their work. With careful execution and an understanding of its chemical principles, QMA can serve as a powerful tool for elucidating the complex roles of metal ions in biological and chemical systems.
References
- Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
- Kailasa, S. K., et al. (2022). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. [Link]
- Rooj, B., et al. (2018). Review on Recent Advances in Metal Ions Sensing Using Different Fluorescent Probes. Journal of Fluorescence. [Link]
- Liu, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
- Radek, J., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- Zhang, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews. [Link]
- Zhang, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. SciSpace. [Link]
- Rurack, K., et al. (2011). Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes. Journal of the American Chemical Society. [Link]
- Klymchenko, A. S., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry. [Link]
- Afaneh, A. T. & Schreckenbach, G. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A. [Link]
- Zhang, L., et al. (2009). Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. New Journal of Chemistry. [Link]
- Torrado, A., et al. (2015). General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups.
- Bazzicalupi, C., et al. (2012). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Dalton Transactions. [Link]
- Ghorai, A., et al. (2020). Highly Selective and Sensitive (PPB Level) Quinolin-Based Colorimetric Chemosensor for Cu(II). ChemistrySelect. [Link]
- Zhang, Y., et al. (2024). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). PubMed Central. [Link]
- Ibrahim, M. A. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Jia, M., et al. (2012).
- Grote, A., et al. (2013). A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt. Dalton Transactions. [Link]
- Wang, W., et al. (2023).
- Sharma, V., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry Letters. [Link]
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Protocol for screening the anticancer activity of Quinolin-8-ylmethanamine derivatives
An Application Guide and Protocol for the Preclinical Screening of Quinolin-8-ylmethanamine Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including notable anticancer properties.[4][5] These compounds exert their effects through diverse mechanisms of action, such as inducing programmed cell death (apoptosis), halting the cell division cycle, inhibiting angiogenesis, and disrupting cell migration.[1][5] The this compound backbone represents a promising, yet specific, subclass for the development of novel therapeutic agents.
This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of novel this compound derivatives. The workflow is designed to first identify compounds with cytotoxic potential and then to progressively elucidate their mechanisms of action. This hierarchical approach ensures that resources are focused on the most promising candidates, moving from broad, high-throughput screening to more detailed, hypothesis-driven mechanistic studies.[6][7][8]
Overall Screening Workflow
A systematic screening cascade is essential for the efficient identification and characterization of lead compounds. The process begins with a primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from this initial screen, defined by their potency (e.g., IC50 value), are then advanced to secondary assays to determine their effect on fundamental cellular processes like apoptosis and cell cycle progression. Finally, tertiary assays can be employed to validate interactions with specific molecular targets.
Part I: Primary Screening – Assessment of Cytotoxicity
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death.[9][10] A cytotoxicity assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is critical for comparing the efficacy of different derivatives and for selecting lead candidates for further study.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of a cell population, which in most cases, is directly proportional to the number of viable cells.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which can be quantified spectrophotometrically.
Cell Line Selection: To assess both the breadth and selectivity of the compounds, it is crucial to use a panel of human cancer cell lines from diverse tissue origins. For example:
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)
-
MDA-MB-231: Breast Adenocarcinoma (Triple-Negative)
-
A549: Lung Carcinoma
-
HCT-116: Colon Carcinoma
-
HeLa: Cervical Carcinoma
Detailed Protocol 1: MTT Cytotoxicity Assay
Materials and Reagents:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
This compound derivatives (dissolved in DMSO to create concentrated stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve. The IC50 value can then be determined from this curve using non-linear regression analysis software (e.g., GraphPad Prism).
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound ID | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
|---|---|---|---|
| QM-001 | 8.5 | 12.3 | 7.9 |
| QM-002 | > 100 | > 100 | > 100 |
| QM-003 | 1.2 | 2.5 | 1.8 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Part II: Secondary Screening – Uncovering the Mechanism of Action
Compounds that demonstrate significant cytotoxicity (i.e., "hits" with low µM IC50 values) are advanced to secondary screening to investigate their mechanism of action. For many quinoline-based anticancer agents, the primary mechanisms are the induction of apoptosis and/or arrest of the cell cycle.[1][2][5] Flow cytometry is a powerful tool for investigating both phenomena at the single-cell level.
A. Apoptosis Induction Assay
Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorophore (like FITC) for detection.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.[15] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[14][15]
Detailed Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cancer cells treated with a hit compound (at its IC50 concentration for 24h) and vehicle control
-
Cold 1X PBS
-
12x75 mm polystyrene tubes for flow cytometry
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Collection: Seed cells in 6-well plates and treat with the selected quinoline derivative (e.g., at its IC50 and 2x IC50 concentrations) for 24 hours.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each condition into a single tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[14]
Data Presentation: The results are typically presented in a table summarizing the percentage of cells in each of the four quadrants.
Table 2: Example Apoptosis Analysis Data
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 94.5 | 2.1 | 1.5 | 1.9 |
| QM-003 (1.2 µM) | 45.2 | 35.8 | 15.3 | 3.7 |
B. Cell Cycle Analysis
Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[1][2] Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[16] This allows a flow cytometer to distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).
Detailed Protocol 3: PI Staining for Cell Cycle Analysis
Materials and Reagents:
-
Cancer cells treated with a hit compound and vehicle control
-
Cold 1X PBS
-
Cold 70% ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
12x75 mm polystyrene tubes for flow cytometry
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Collection: Treat cells as described in the apoptosis protocol (e.g., for 24 or 48 hours). Harvest all cells and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.[16][17][18]
-
Incubate the cells for at least 2 hours at 4°C for fixation (can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol carefully.
-
Wash the cell pellet twice with cold 1X PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases from the DNA content histogram.
Data Presentation: The data is presented as the percentage of the cell population in each phase of the cell cycle.
Table 3: Example Cell Cycle Analysis Data
| Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.1 | 24.8 | 20.1 |
| QM-003 (1.2 µM) | 15.3 | 10.5 | 74.2 |
Part III: Tertiary Screening – Molecular Target Validation
Scientific Rationale: The final step for a promising lead compound is to identify its molecular target(s). This provides a deeper understanding of its mechanism and can guide future drug optimization. Quinoline derivatives are known to interact with a wide range of molecular targets, including tyrosine kinases, topoisomerases, and proteins involved in apoptosis and cell cycle regulation.[4][19][20][21][22]
Example Technique: Western Blotting Western blotting is a powerful technique used to detect specific proteins in a sample.[23] If cell cycle analysis indicates a G2/M arrest, Western blotting can be used to examine the expression levels of key G2/M regulatory proteins like Cyclin B1 and CDK1. If apoptosis is induced, one can probe for changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).[23][24]
Brief Protocol Outline: Western Blotting
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25][26]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-cleaved Caspase-3) overnight at 4°C.[26]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Conclusion
This application guide outlines a robust and logical protocol for the preclinical screening of this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays and target validation, researchers can efficiently identify potent anticancer compounds and build a comprehensive biological profile. This systematic approach is fundamental to the drug discovery pipeline, providing the critical data necessary to advance promising new chemical entities toward further development.
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Application Notes and Protocols for the Evaluation of the Antimicrobial Properties of Quinolin-8-ylmethanamine Analogs
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, most notably as antimalarial agents.[2] The evolution of this versatile heterocycle has led to the development of fluoroquinolones, a major class of broad-spectrum antibiotics.[3] These synthetic compounds exert their antibacterial effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[4][5] The continued emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Quinolin-8-ylmethanamine and its analogs represent a promising, yet underexplored, chemical space for the development of new therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties and cytotoxic profiles of these novel quinoline derivatives.
Mechanistic Insights: The Action of Quinolone Antibiotics
Quinolone antibiotics function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of the drug, enzyme, and DNA.[6] This complex physically obstructs the progression of the replication fork, leading to a cascade of events that ultimately result in bacterial cell death.[5] While the precise mechanism of this compound analogs is yet to be elucidated, their structural similarity to known quinolones suggests a potential for a similar mode of action. Structure-activity relationship (SAR) studies are crucial to understand how modifications to the quinoline core and the methanamine side chain influence the antimicrobial potency and spectrum.
Primary Antimicrobial Screening: The Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used qualitative method for preliminary screening of antimicrobial activity.[7][8] It provides a rapid and visual assessment of a compound's ability to inhibit microbial growth.
Principle of the Disk Diffusion Assay
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[2] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, termed the "zone of inhibition," will appear around the disk after incubation.[9] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Protocol for Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions to ensure uniform growth.[2]
-
-
Application of Test Compound Disks:
-
Aseptically apply sterile filter paper disks (6 mm in diameter) to the inoculated agar surface.
-
Pipette a known volume (e.g., 10 µL) of the stock solution of the this compound analog onto each disk.
-
Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[8]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[9]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.
-
Caption: Workflow for MIC and MBC Determination.
Data Presentation
Summarize the quantitative data in a clear and organized manner to facilitate comparison between different analogs and against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Enterococcus faecalis | |
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 | ||
| Ciprofloxacin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogs
| Compound | Gram-Positive Bacteria (MBC in µg/mL) | Gram-Negative Bacteria (MBC in µg/mL) |
| Staphylococcus aureus | Enterococcus faecalis | |
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 | ||
| Ciprofloxacin |
In Vitro Cytotoxicity Assessment
While potent antimicrobial activity is desired, it is equally crucial to assess the potential toxicity of novel compounds to mammalian cells. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide outlines a systematic approach for the initial evaluation of the antimicrobial properties of novel this compound analogs. By employing a combination of qualitative (disk diffusion) and quantitative (broth microdilution) methods, researchers can effectively screen and characterize the potency and spectrum of these compounds. Furthermore, the inclusion of in vitro cytotoxicity testing is a critical step in assessing the therapeutic potential and safety profile of these promising molecules. Future studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships, and evaluating the in vivo efficacy of the most promising candidates.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Microbe Online. (2013).
- Wikipedia contributors. (2023). Broth microdilution. In Wikipedia, The Free Encyclopedia. [Link]
- Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 8(8), 684-706. [Link]
- Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., & Osheroff, N. (2014). Drug-topoisomerase interactions, part II: promoting DNA cleavage. Biochemistry, 53(10), 1575-1583. [Link]
- Microbiology Info. (n.d.). Broth Microdilution. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of infectious diseases, 10(Supplement_1), S14-S21. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
- El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Kao, C. H., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
- El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
- Gorniak, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from quinoline scaffold: in vitro and in silico studies. Drug Design, Development and Therapy. [Link]
- IOSR Journal of Pharmacy. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
- Bédard, A. M., et al. (2019). Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. Molecules. [Link]
- Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases. [Link]
- Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Quinolin-8-ylmethanamine as a Versatile Precursor for the Synthesis of Fused Polycyclic Heterocycles
Abstract
The quinoline nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4] Quinolin-8-ylmethanamine, in particular, emerges as a highly versatile and strategic building block for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of its application, moving beyond simple derivatization to its role in powerful ring-forming reactions. We present detailed mechanistic insights and field-proven protocols for two key synthetic strategies: the Pictet-Spengler reaction for the synthesis of novel pyrido[3,2,1-ij]quinoline systems and a multi-component reaction (MCR) approach for the rapid assembly of structurally diverse polycycles.[5][6] This document is intended for researchers and professionals in organic synthesis and drug development, offering a practical framework for leveraging this compound in the creation of novel chemical entities.
Introduction: The Strategic Value of the 8-Aminomethylquinoline Scaffold
This compound is more than a simple substituted quinoline; it is a carefully designed synthon. Its structure uniquely combines a nucleophilic primary amine with the quinoline ring system. The primary amine serves as a reactive handle for initiating imine-based condensation cascades, while the quinoline ring itself can participate as a nucleophile in intramolecular cyclization events. The spatial arrangement of the aminomethyl group at the C8 position is critical, as it allows for annulation reactions to proceed onto the C7 position of the electron-rich benzene portion of the quinoline, leading to the formation of strained and sterically defined polycyclic frameworks. This guide will elucidate how these features are exploited in two powerful synthetic transformations.
Synthesis of Pyrido[3,2,1-ij]quinolinones via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[5][7] this compound can be considered a specialized analogue of a β-arylethylamine, poised for this transformation. The reaction provides a direct and efficient route to construct a new six-membered ring fused to the quinoline core.
Mechanistic Rationale
The driving force of the reaction is the formation of a highly electrophilic N-acyliminium ion intermediate.[5][8] The causality behind the experimental choices is as follows:
-
Imine Formation: The primary amine of this compound condenses with an aldehyde (or ketone) to form a Schiff base (imine).
-
Iminium Ion Generation: In the presence of a strong acid catalyst (e.g., trifluoroacetic acid), the imine is protonated to form a highly reactive iminium ion. This step is crucial as the imine itself is not sufficiently electrophilic to trigger the cyclization.[5][9]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich quinoline ring acts as the nucleophile. The C7 position attacks the electrophilic iminium ion in a 6-endo-trig cyclization. This is the key ring-forming step.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable fused tetrahydroisoquinoline-like product.[7]
Caption: Pictet-Spengler Reaction Workflow.
Detailed Experimental Protocol
Reaction: Synthesis of 2,3-dihydro-1H-pyrido[3,2,1-ij]quinoline from this compound and Formaldehyde.
Materials:
-
This compound (1.0 mmol, 158.2 mg)
-
Formaldehyde (37% solution in water, 1.2 mmol, 0.1 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (3.0 mmol, 0.22 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (158.2 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add formaldehyde solution (0.1 mL, 1.2 mmol) to the flask. Stir the mixture at room temperature for 30 minutes. Causality Note: This initial period allows for the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (0.22 mL, 3.0 mmol) dropwise over 5 minutes. Causality Note: TFA acts as a strong acid catalyst to promote the formation of the highly reactive iminium ion, which is essential for the cyclization step.[5][8] The addition at 0 °C helps to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (~15 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,3-dihydro-1H-pyrido[3,2,1-ij]quinoline.
Data Summary: Scope of the Reaction
The protocol is robust and can be adapted for various aldehydes, leading to a range of substituted products.
| Entry | Aldehyde Component | R-Group | Typical Yield (%) |
| 1 | Formaldehyde | H | 85-92% |
| 2 | Benzaldehyde | Phenyl | 78-85% |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 75-81% |
| 4 | Cyclohexanecarboxaldehyde | Cyclohexyl | 80-88% |
Diversity-Oriented Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6][10] This approach is highly atom-economical and ideal for building libraries of structurally diverse compounds. This compound, with its nucleophilic primary amine, is an excellent substrate for MCRs, particularly in Povarov-type (aza-Diels-Alder) reactions.[11]
Mechanistic Rationale and Workflow
In a typical three-component Povarov-type reaction, this compound, an aldehyde, and an activated alkene (dienophile) are combined.
-
In Situ Imine Formation: Similar to the Pictet-Spengler reaction, the amine and aldehyde first condense to form an imine.
-
Lewis Acid Activation: A Lewis acid catalyst (e.g., Yb(OTf)₃) coordinates to the imine, lowering its LUMO energy and making it a more reactive dienophile for the subsequent cycloaddition.
-
[4+2] Cycloaddition: The activated imine reacts with an electron-rich alkene (e.g., an enol ether) in a formal aza-Diels-Alder reaction to construct a new heterocyclic ring.
-
Product Formation: The resulting cycloadduct can then be isolated or undergo further transformations, leading to complex, fused polycyclic systems.
Caption: General workflow for a three-component reaction.
Detailed Experimental Protocol
Reaction: Synthesis of a Fused Tetrahydroquinoline Derivative via Yb(OTf)₃-Catalyzed Three-Component Reaction.
Materials:
-
This compound (0.5 mmol, 79.1 mg)
-
Benzaldehyde (0.5 mmol, 53.1 mg, 0.05 mL)
-
2,3-Dihydrofuran (1.0 mmol, 70.1 mg, 0.075 mL)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 0.05 mmol, 31.0 mg)
-
Acetonitrile (ACN), anhydrous (5 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk tube under a nitrogen atmosphere, add Yb(OTf)₃ (31.0 mg, 0.05 mmol).
-
Add anhydrous acetonitrile (5 mL) followed by this compound (79.1 mg, 0.5 mmol) and benzaldehyde (0.05 mL, 0.5 mmol).
-
Stir the mixture at room temperature for 20 minutes. Causality Note: This allows for the pre-formation of the imine intermediate, which will act as the heterodienophile.
-
Add 2,3-dihydrofuran (0.075 mL, 1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography (silica gel, hexane/EtOAc) to yield the desired polycyclic product.
Data Summary: MCR Product Diversity
This MCR protocol demonstrates high versatility, allowing for rapid generation of molecular complexity by varying each of the three components.
| Entry | Aldehyde (R¹) | Alkene (Dienophile) | Product Core Structure | Typical Yield (%) |
| 1 | Benzaldehyde | 2,3-Dihydrofuran | Furo-pyridino-quinoline | 75-82% |
| 2 | 4-MeO-Benzaldehyde | Ethyl vinyl ether | Pyrano-pyridino-quinoline | 70-78% |
| 3 | Furfural | N-Vinylpyrrolidone | Pyrrolidino-pyridino-quinoline | 65-73% |
| 4 | Benzaldehyde | Cyclopentadiene | Cyclopenta-pyridino-quinoline | 68-75% |
Conclusion
This compound is a powerful and versatile building block for advanced heterocyclic synthesis. Its unique structural features enable its participation in classic ring-forming reactions like the Pictet-Spengler synthesis as well as modern, efficiency-focused multicomponent reactions. The protocols detailed herein provide a robust foundation for researchers to access novel, complex, and fused quinoline-based scaffolds, which are of significant interest in the fields of medicinal chemistry and materials science. The ability to generate significant molecular complexity from this single precursor underscores its value in diversity-oriented synthesis and drug discovery programs.
References
- Verma, A., Kumar, D., & Singh, A. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.[3][12]
- Organic Chemistry Portal. (2024). Synthesis of quinolines. organic-chemistry.org.[13]
- Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry.[14]
- Wikipedia. (2023). Pictet–Spengler reaction. en.wikipedia.org.[5]
- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. benchchem.com.[1]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[15]
- Maji, A., et al. (2022). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.[6][10]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. name-reaction.com.[7]
- NROChemistry. (n.d.). Pictet-Spengler Reaction. nroer.gov.in.[9]
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. cambridge.org.[8]
- Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.[2]
- Kertész, S., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.[16]
- Singh, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[17]
- Bouheddi, A., et al. (2021). New complexone derivatives of 8-hydroxy-quinoline and theirs application in UO22+ extraction.
- Parmar, D., Kumar, R., & Sharma, U. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. CHEM-ASIAN J.[4]
- Lamberth, C. (2017).
- Sharma, R., Sharma, A., et al. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect.[20]
- Paul, K., & Chawla, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry.[21]
- Pavan Kumar, C. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[22]
- González, F. V., et al. (2021). Multicomponent reaction-based synthesis and biological evaluation of tricyclic heterofused quinolines with multi-trypanosomatid activity. European Journal of Medicinal Chemistry.[11]
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Application Note: A Practical Guide to TLC Visualization for Monitoring Reactions of Quinolin-8-ylmethanamine
An Application Note for Researchers and Drug Development Professionals
Abstract
Quinolin-8-ylmethanamine is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active compounds. Monitoring the progress of reactions involving this primary amine, such as reductive aminations, acylations, or Mannich reactions, is critical for optimizing yields and ensuring purity. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for this purpose. This guide provides a detailed framework and robust protocols for the effective visualization of this compound and its derivatives on TLC plates, ensuring reliable reaction monitoring for researchers in drug discovery and development.
Introduction: The Strategic Role of TLC in Synthesis
In synthetic chemistry, the ability to quickly assess the status of a reaction is paramount. Thin-Layer Chromatography serves as the chemist's "eyes," providing a real-time snapshot of the consumption of starting materials and the formation of products. For reactions involving this compound, which combines a UV-active quinoline core with a reactive primary amine, a multi-faceted visualization strategy is essential for unambiguous analysis. The choice of visualization technique is not arbitrary; it is dictated by the chemical properties of the molecules of interest. This note explains the causality behind selecting appropriate TLC conditions and visualization methods to avoid common pitfalls and ensure data integrity.
Core Principles:
-
Non-destructive Visualization: Leveraging the inherent properties of the molecule (e.g., UV absorbance) to visualize spots without chemical alteration.
-
Destructive Visualization: Employing chemical reagents that react with specific functional groups to produce colored spots. This is often more sensitive and specific.
-
Orthogonal Methods: Using multiple visualization techniques on the same plate or duplicate plates to confirm results and visualize all components, as not all compounds may be visible under a single condition.
Foundational Technique: Preparing and Developing the TLC Plate
The success of any TLC analysis hinges on proper technique. The stationary phase, typically silica gel, is highly polar. The mobile phase, a solvent or mixture of solvents, travels up the plate via capillary action, separating compounds based on their differential partitioning between the two phases.
2.1. Causality of Mobile Phase Selection this compound is a basic compound. When analyzed on standard silica gel, which is acidic due to surface silanol (Si-OH) groups, strong polar interactions can lead to significant spot tailing or streaking.[1] This phenomenon obscures separation and makes accurate Rf calculation impossible.
The Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase (typically 0.5-2.0%).[1] The modifier neutralizes the acidic sites on the silica, ensuring that the amine travels as a compact, well-defined spot.
Table 1: Recommended Starting Mobile Phase Systems
| Solvent System Components | Typical Ratio (v/v) | Polarity | Target Analytes |
|---|---|---|---|
| Ethyl Acetate / Hexanes + 1% TEA | 30:70 to 70:30 | Low to Medium | General purpose for moderately polar products. |
| Dichloromethane / Methanol + 1% TEA | 98:2 to 90:10 | Medium to High | For more polar starting materials and products. |
| Toluene / Acetone + 1% TEA | 80:20 to 50:50 | Medium | Alternative system with different selectivity. |
Note: The optimal solvent system must be determined empirically to achieve a target Rf value between 0.3 and 0.7 for the compound of interest, as this range provides the best separation.[2]
2.2. Protocol: TLC Plate Preparation and Development
This protocol outlines the standardized procedure for running a TLC plate to monitor a reaction.
Caption: Standard experimental workflow for Thin-Layer Chromatography.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates (glass or aluminum-backed)
-
Developing chamber with lid
-
Capillary spotters or micropipette
-
Pencil
-
Forceps
-
Chosen mobile phase
Procedure:
-
Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Be careful not to gouge the silica layer.
-
Spotting: Dissolve a small amount (~1 mg) of your reaction mixture and starting materials in a volatile solvent (e.g., DCM or Ethyl Acetate).[4] Using a capillary tube, apply a small spot of each sample onto the baseline. Keep spots small and concentrated for best results. A "co-spot" lane containing both starting material and the reaction mixture is highly recommended for direct comparison.[5]
-
Development: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm (ensure it is below the baseline). Place the spotted TLC plate into the chamber using forceps and securely close the lid.[5]
-
Completion: Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top edge.
-
Marking: Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before visualization.
Visualization Techniques: A Multi-Pronged Approach
No single visualization method is foolproof. A combination of techniques provides the most comprehensive and trustworthy analysis of the reaction's progress.
Table 2: Comparison of Recommended Visualization Techniques
| Technique | Principle | Selectivity | Appearance | Pros / Cons |
|---|---|---|---|---|
| UV Light (254 nm) | UV absorbance by conjugated systems quenches plate fluorescence. | Aromatic/Conjugated Systems | Dark spots on a green fluorescent background.[6] | Pro: Non-destructive, fast.[6] Con: Not all compounds are UV-active. |
| KMnO₄ Stain | Oxidation of functional groups by permanganate. | Alkenes, alkynes, alcohols, amines, and other oxidizable groups.[7] | Yellow/brown spots on a purple/pink background.[8] | Pro: Very general and sensitive. Con: Destructive; background can fade. |
| Ninhydrin Stain | Reaction with primary/secondary amines to form a colored adduct. | Primary and secondary amines.[9] | Pink, purple, or yellow spots on a light background.[10] | Pro: Highly specific for amines.[9] Con: Destructive; requires heating. |
3.1. Method 1: UV Light (Non-Destructive)
Principle: The quinoline ring in this compound and its derivatives is a strong chromophore that absorbs short-wave UV light (254 nm). On TLC plates impregnated with a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots where they prevent the plate from fluorescing.[6][11]
Protocol:
-
After developing and drying the TLC plate, place it under a short-wave (254 nm) UV lamp.
-
Visualize the dark spots against the glowing green background.
-
Gently circle the spots with a pencil, as they will disappear once the lamp is removed.[11]
Interpretation: This is the fastest way to visualize the starting material and any UV-active products or intermediates. However, a reactant that is not UV-active (e.g., a simple aliphatic aldehyde in a reductive amination) will be invisible.
Caption: Principle of UV shadowing on a fluorescent TLC plate.
3.2. Method 2: Potassium Permanganate (KMnO₄) Stain (Destructive)
Principle: Potassium permanganate is a strong oxidizing agent. It reacts with any oxidizable functional group on the plate, such as amines, alcohols, alkenes, or aldehydes. In the process, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), creating a colored spot against the purple background.[9]
Protocol:
Materials:
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃)
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Dipping tank
-
Heat gun
Reagent Preparation: Dissolve KMnO₄ (1.5 g) and K₂CO₃ (10 g) in 200 mL of distilled water. Add 1.25 mL of 10% NaOH solution and stir until fully dissolved.[12] Store in a sealed, foil-wrapped jar.
Procedure:
-
After UV visualization, grip the top of the dried TLC plate with forceps.
-
Quickly dip the plate into the KMnO₄ staining solution for 1-2 seconds, ensuring the entire plate is submerged.
-
Remove the plate and let the excess stain drip off onto a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against a purple background.[8] The background will fade to pink and eventually brown if overheated.
Interpretation: This is an excellent general-purpose stain. The primary amine of this compound is readily oxidized and will show up clearly. This stain is particularly useful for visualizing reaction partners (like alcohols or aldehydes) that may not be UV-active.
3.3. Method 3: Ninhydrin Stain (Amine-Specific & Destructive)
Principle: Ninhydrin reacts with primary amines in a two-step process upon heating to form a highly conjugated molecule known as Ruhemann's purple, which is intensely colored.[9] This makes it a highly sensitive and specific stain for detecting the primary amine of this compound and confirming its consumption. Secondary amines may also react but typically yield a less intense yellow/orange color.[9]
Caption: Reaction of a primary amine with ninhydrin to form a colored product.
Protocol:
Materials:
-
Ninhydrin
-
n-Butanol
-
Glacial acetic acid
-
Dipping tank or spray bottle
-
Heat gun
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid.[13] Store in a sealed container.
Procedure:
-
Use a separate, dried TLC plate run in parallel or the same plate after UV visualization.
-
Dip the plate into the ninhydrin solution or spray it evenly.
-
Allow the solvent to evaporate.
-
Carefully heat the plate with a heat gun until distinct pink or purple spots appear.[10] Overheating can char the plate and obscure the results.
Interpretation:
-
A strong purple spot at the Rf of the starting material indicates unreacted this compound.
-
The disappearance of this spot signifies complete consumption.
-
If the product is a secondary amine, a new, less intense yellow spot may appear. If the product is a tertiary amine or has no N-H bond, it will not be visible with this stain.
Troubleshooting Common TLC Issues
Effective troubleshooting is key to reliable analysis. The following flowchart addresses the most common problems encountered when running TLC on this compound reactions.
Caption: A troubleshooting guide for common TLC analysis problems.
Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound: May be harmful if swallowed or in contact with skin.[14] Avoid creating dust. Handle with care.[15]
-
TLC Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.
-
Staining Reagents:
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
Ninhydrin: Handle with care. Avoid inhalation of spray.
-
Heat Gun: Hot surfaces can cause burns. Do not point at flammable materials.
-
References
A complete list of references cited in this document is provided below for verification and further reading.
- University of California, Los Angeles. (n.d.). TLC Stains.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Magic Formulas: TLC Stains.
- ChemicalDesk.Com. (2011). TLC Stains Preparation.
- Reactions. (n.d.). TLC Stains.
- University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Scribd. (n.d.). TLC Ninhydrin.
- Anonymous. (n.d.). Thin Layer Chromatography Visualization Reagents.
- REACH Devices, LLC. (n.d.). TLC stains.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Cronicon. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper.
- ResearchGate. (2011). UV Shadowing Technique Using a CCD Imaging System.
- Science Gateway. (n.d.). Detetion of DNA in PAGE --- UV shadowing.
- ResearchGate. (2025). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
- Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- EPFL. (n.d.). TLC Visualization Reagents.
- The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
- ResearchGate. (2025). Modified ninhydrin reagents to detect amino acids on TLC plates.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Angene. (2022). FM182924 - Safety Data Sheet.
- Tyler DeWitt. (2021). Visualizing a TLC plate.
- PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC profiling.
- Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- Journal of Chromatography. (n.d.). The Rf value as a constant in thin-layer chromatography.
- ResearchGate. (n.d.). Quinoline Aldehydes.
- ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?
Sources
- 1. silicycle.com [silicycle.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. TLC stains [reachdevices.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Magic Formulas [chem.rochester.edu]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Application Notes and Protocols for the Functionalization of Quinolin-8-ylmethanamine
Introduction: The Versatile Quinolin-8-ylmethanamine Scaffold
This compound is a valuable building block in medicinal chemistry and materials science. The quinoline moiety itself is a privileged scaffold, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The primary amine of the methanamine substituent at the 8-position offers a readily accessible handle for diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. Functionalization of this amine group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new pharmacophoric features or ligating groups for metal coordination.
This guide provides detailed protocols for three common and versatile methods for functionalizing the primary amine of this compound: amide bond formation, sulfonylation, and reductive amination. The causality behind experimental choices, self-validating system designs, and comprehensive characterization techniques are emphasized to ensure robust and reproducible results for researchers in drug development and chemical synthesis.
PART 1: Safety, Handling, and Physicochemical Properties
Safety Precautions:
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Operations should be conducted in a well-ventilated chemical fume hood.[3][4] Some quinoline derivatives are known to be toxic and may cause skin or eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[3][4][5]
Physicochemical Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [7] |
| CAS Number | 15402-71-8[7] |
| Appearance | (Typically) Light yellow to brown oil or solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) |
PART 2: Core Functionalization Protocols
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of this compound to a vast array of carboxylic acids.[8] The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS), provides a reliable method for forming a stable amide linkage under mild conditions.[9]
Experimental Rationale:
The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of NHS traps the activated acid as an NHS-ester, which is more stable and less susceptible to racemization. This NHS-ester then reacts cleanly with the primary amine of this compound to yield the desired amide product. The water-soluble urea byproduct generated from EDC simplifies purification.[9]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M).
-
Add N-hydroxysuccinimide (NHS) (1.1 eq).
-
-
Activation of Carboxylic Acid:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Amine Coupling:
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Workflow for Amide Bond Formation:
Caption: Workflow for amide coupling with this compound.
Protocol 2: Sulfonylation of the Amine Group
Sulfonamides are important functional groups in medicinal chemistry, often mimicking the transition state of enzymatic reactions. Reacting this compound with a sulfonyl chloride in the presence of a base is a straightforward method to form a stable sulfonamide linkage.
Experimental Rationale:
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen).
-
-
Sulfonylation Reaction:
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the stirred solution.
-
If using DCM as the solvent, add triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM.
-
Wash the organic layer with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
-
Reaction Scheme for Sulfonylation:
Sources
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Role of Quinolin-8-ylmethanamine in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can profoundly influence its biological activity. Asymmetric catalysis has emerged as a powerful strategy to achieve high levels of enantioselectivity, and the design of effective chiral ligands is central to this endeavor. Among the diverse array of ligands, those incorporating the quinoline scaffold have garnered significant attention due to their rigid structure, tunable electronic properties, and potent coordinating abilities. This technical guide provides an in-depth exploration of the application of quinolin-8-ylmethanamine and its derivatives in catalytic asymmetric synthesis, offering detailed protocols and mechanistic insights for key transformations.
The Quinoline Moiety: A Privileged Scaffold in Asymmetric Catalysis
The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as an excellent backbone for chiral ligands. Its rigid and planar structure helps to create a well-defined chiral environment around a metal center, which is crucial for effective stereochemical communication with the substrate. The nitrogen atom within the quinoline ring acts as a Lewis basic coordination site for the metal, while the aromatic system can be readily functionalized to fine-tune the steric and electronic properties of the ligand-metal complex. This modularity allows for the rational design of ligands tailored for specific asymmetric transformations.[1]
Derivatives of this compound, in particular, have shown promise in a range of catalytic asymmetric reactions. The nitrogen of the quinoline ring and the nitrogen of the methanamine group can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The chirality can be introduced at the carbon bearing the amino group, creating a stereogenic center that dictates the facial selectivity of the catalyzed reaction.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
One of the prominent applications of chiral ligands derived from this compound is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is highly valued for its operational simplicity, avoiding the need for high-pressure hydrogen gas by using readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.
The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is a well-studied process. The active catalyst is typically a ruthenium(II) complex bearing a chiral diamine ligand. The reaction proceeds through a concerted outer-sphere mechanism involving a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer from the ruthenium-hydride species to the carbonyl carbon of the ketone.
Application Note & Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a representative chiral N,N-diamine ligand derived from 8-amino-5,6,7,8-tetrahydroquinoline, a close structural analog of this compound, in a rhodium-catalyzed system.[2]
Catalyst System Components:
-
Metal Precursor: [Rh(Cp*)Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Chiral Ligand: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone.
-
Hydrogen Donor: Formic acid/triethylamine (5:2 azeotropic mixture)
-
Additive (Optional but recommended): La(OTf)3
Experimental Protocol: Step-by-Step
-
Catalyst Preparation (In Situ):
-
In a nitrogen-flushed Schlenk tube, dissolve [Rh(Cp*)Cl2]2 (1 mol%) and the chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived diamine ligand (2.2 mol%) in anhydrous, degassed isopropanol (or another suitable solvent like water).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn from a suspension to a clear solution.
-
-
Reaction Setup:
-
In a separate Schlenk tube, add the substrate, for example, 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (1 equivalent).
-
If using an additive, add La(OTf)3 (5 mol%) to the substrate mixture.
-
Add the hydrogen donor, a 5:2 mixture of formic acid and triethylamine (50 equivalents relative to the substrate).
-
Add the reaction solvent (e.g., water) to achieve a final substrate concentration of approximately 16 mM.
-
-
Reaction Execution:
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula under a nitrogen atmosphere.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the specified time (typically 18 hours). Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Substrate Scope and Enantioselectivity
The following table summarizes the performance of a Rhodium catalyst with a chiral diamine ligand based on 8-amino-5,6,7,8-tetrahydroquinoline in the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines.[2]
| Substrate (1-Aryl Group) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Phenyl | >99 | 60 |
| 4-Methoxyphenyl | >99 | 69 |
| 4-Chlorophenyl | >99 | 55 |
| 2-Naphthyl | >99 | 63 |
Reaction conditions: 1 mol% catalyst, 50 equiv. HCOOH/NEt3, La(OTf)3 additive, in water at 30 °C for 18 h.
Visualization of Key Processes
Synthesis of a this compound-type Ligand
The synthesis of chiral ligands based on the this compound scaffold can be achieved through various synthetic routes. A common approach involves the reductive amination of quinoline-8-carbaldehyde with a chiral amine.
Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation
The catalytic cycle illustrates the key steps in the asymmetric transfer hydrogenation of a ketone to a chiral alcohol, highlighting the role of the chiral ligand in inducing enantioselectivity.
Expert Insights and Causality in Experimental Design
-
Choice of Metal Precursor: Rhodium and Ruthenium are commonly employed due to their high catalytic activity and ability to coordinate with N,N-ligands. The choice between them can influence both reactivity and enantioselectivity, often requiring empirical optimization for a given substrate and ligand.
-
Ligand Design: The steric bulk and electronic properties of the substituents on the chiral amine portion of the ligand are critical for achieving high enantioselectivity. Bulky groups can create a more defined chiral pocket, leading to better facial discrimination of the prochiral substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and enantioselectivity. In some cases, aqueous or biphasic systems can be advantageous, facilitating catalyst recovery and promoting "green" chemistry principles.
-
Additives: Lewis acidic additives like La(OTf)3 can enhance the catalytic activity by activating the substrate towards nucleophilic attack by the hydride.[2]
Trustworthiness and Self-Validation
The protocols described are based on established methodologies in asymmetric catalysis. For any new application, it is crucial to perform control experiments to validate the system. This includes:
-
Racemic Control: Running the reaction with a racemic or achiral ligand to ensure that the observed enantioselectivity is indeed due to the chiral catalyst.
-
Background Reaction: Performing the reaction in the absence of the metal catalyst to rule out any uncatalyzed background reaction.
-
Product Characterization: Thoroughly characterizing the product by NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.
Conclusion
This compound and its derivatives represent a valuable class of chiral ligands for asymmetric catalysis. Their modular synthesis, structural rigidity, and effective coordinating properties have enabled the development of highly efficient catalysts for important transformations such as the asymmetric transfer hydrogenation of ketones. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to successfully apply these catalytic systems in their own synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.
References
- Di Mola, A., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(15), 4998. [Link]
Sources
Application Notes and Protocols for Cell-based Assays of Quinolin-8-ylmethanamine Derivatives as Potential Anticancer Agents
Authored by: Senior Application Scientist
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] Quinolin-8-ylmethanamine derivatives, a specific subset of this class, have garnered interest for their potential to induce cancer cell death through various mechanisms. These mechanisms can include the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-growth signaling pathways.[4][5] Furthermore, the 8-aminoquinoline core is known for its metal-chelating properties, particularly with zinc, an essential ion for numerous enzymatic processes and cellular signaling cascades.[6] Dysregulation of zinc homeostasis is increasingly recognized as a factor in cancer progression, making it a compelling therapeutic target.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anticancer potential of novel this compound derivatives. The protocols herein are designed as a self-validating system, starting with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic investigations into apoptosis induction and the modulation of intracellular zinc levels. This tiered approach ensures a thorough and scientifically rigorous evaluation of compound efficacy and mechanism of action.
Part 1: Primary Cytotoxicity Screening (Cell Viability Assay)
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[7] The MTT assay is a widely used colorimetric method for this purpose, but luminescence-based assays measuring ATP levels (as an indicator of metabolically active cells) offer higher sensitivity and a broader dynamic range.[8]
Protocol 1: Luminescent Cell Viability Assay (ATP-based)
This protocol determines the number of viable cells by quantifying ATP. A decrease in ATP is indicative of cytotoxicity or cytostasis.[8]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer).[9]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Multichannel pipette.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.[9]
-
Include wells with medium only for background measurements.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. A common concentration range for initial screening is 0.1 to 100 µM.[9]
-
Add 10 µL of the diluted compound to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plate for 48-72 hours.[9]
-
-
ATP Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Derivative | Cell Line | IC50 (µM) - Example Data |
| Q8M-A | MCF-7 | 5.2 ± 0.4 |
| Q8M-A | A549 | 8.9 ± 0.7 |
| Q8M-B | MCF-7 | 12.5 ± 1.1 |
| Q8M-B | A549 | 21.3 ± 2.5 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
Part 2: Apoptosis Induction Analysis
Many effective anticancer agents kill cancer cells by inducing apoptosis, or programmed cell death.[11] It is crucial to determine if the observed cytotoxicity is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[7][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells, but stains late apoptotic and necrotic cells.[8]
Protocol 2: Annexin V/PI Staining by Flow Cytometry
Materials and Reagents:
-
Human cancer cell lines.
-
Culture medium, FBS, and Penicillin-Streptomycin.
-
This compound derivative.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Phosphate-Buffered Saline (PBS).
-
6-well plates.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment:
-
Cell Harvesting:
-
Collect both floating and adherent cells. Use a gentle dissociation reagent for adherent cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V only, and PI only controls for compensation setup.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Workflow for Cytotoxicity and Apoptosis Assessment
Caption: Workflow for compound screening and validation.
Part 3: Mechanistic Insight - Intracellular Zinc Imaging
The 8-aminoquinoline core structure is a well-known zinc chelator. Changes in intracellular zinc concentration can profoundly impact cellular processes, including apoptosis.[6] Therefore, investigating whether a this compound derivative alters intracellular zinc levels can provide critical mechanistic insights. This can be achieved using zinc-specific fluorescent indicators.[13][14]
Protocol 3: Fluorescent Imaging of Intracellular Labile Zinc
This protocol uses a membrane-permeable fluorescent zinc indicator to visualize and quantify changes in the intracellular labile zinc pool upon compound treatment.
Materials and Reagents:
-
Human cancer cell lines.
-
Culture medium, FBS, and Penicillin-Streptomycin.
-
This compound derivative.
-
Fluorescent zinc indicator (e.g., FluoZin™-3 AM).
-
Glass-bottom culture dishes or black-walled, clear-bottom 96-well plates.
-
Fluorescence microscope or a high-content imaging system.
-
Positive control: Zinc pyrithione (a zinc ionophore).
-
Negative control: TPEN (a high-affinity zinc chelator).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or appropriate imaging plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with the this compound derivative at its IC50 concentration for a relevant time course (e.g., 1, 6, 12, 24 hours). Include vehicle, positive, and negative controls.
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a working solution of the zinc indicator (e.g., 1-5 µM FluoZin™-3 AM in PBS).
-
Incubate the cells with the dye solution for 30 minutes at 37°C, protected from light.[13]
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen indicator (e.g., ~494 nm excitation and ~518 nm emission for FluoZin™-3).
-
Data Analysis and Interpretation:
-
Quantify the mean fluorescence intensity per cell for each treatment condition using image analysis software (e.g., ImageJ).
-
An increase in fluorescence suggests the compound may be acting as a zinc ionophore, increasing intracellular zinc.
-
A decrease in fluorescence suggests the compound may be chelating intracellular zinc.
Hypothesized Mechanism of Action
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Quinolin-8-ylmethanamine Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Derivatives
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Quinolin-8-ylmethanamine and its derivatives represent a promising class of molecules for novel drug development. Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication and enzyme activity, making them potent cytotoxic agents against cancer cells.[1][2][3] Many quinoline derivatives exhibit anticancer effects through various mechanisms, including inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[2][3]
The initial and most critical step in evaluating the therapeutic potential of these novel compounds is a robust assessment of their in vitro cytotoxicity.[4][5][6] These assays are fundamental for determining the concentration-dependent toxicity of a compound, screening compound libraries, and selecting promising candidates for further preclinical development.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a multi-assay strategy to characterize the cytotoxic profile of this compound compounds. We will detail not only the "how" but also the "why" behind the experimental choices, ensuring a thorough and scientifically sound investigation.
Part 1: Foundational Cytotoxicity Screening - Determining Potency (IC50)
The first objective is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces a biological response (in this case, cell viability) by 50%. This is a key metric of a drug's potency.[4][5] We will employ two common and complementary assays for this purpose: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
The Principle of Complementary Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[8][9][10] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[8][10]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for the initial cytotoxicity screening.
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Method for preparing Quinolin-8-ylmethanamine-based sensors
An In-Depth Guide to the Synthesis and Application of Quinolin-8-ylmethanamine-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Quinoline in Molecular Sensing
Quinoline and its derivatives represent a cornerstone in the development of fluorescent chemosensors.[1][2][3] Their rigid, planar aromatic structure provides a robust fluorophore with favorable photophysical properties, while the nitrogen heteroatom offers a prime coordination site for analytes.[4][5] These characteristics make quinoline-based sensors highly effective for detecting a wide range of species, particularly metal ions, which are crucial in biological systems and environmental monitoring.[6][7]
This guide focuses on a specific, versatile scaffold: This compound . This structure strategically combines the quinoline fluorophore with a secondary or tertiary amine recognition site. This arrangement is ideal for exploiting sensitive photophysical phenomena like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[8][9][10] In the absence of a target analyte, the lone pair of electrons on the methanamine nitrogen can quench the fluorescence of the excited quinoline (PET). Upon binding a target ion, this electron transfer is blocked, causing a significant increase in fluorescence emission—a "turn-on" response characteristic of the CHEF effect.[11][12]
Here, we provide a detailed, field-tested protocol for the synthesis of a representative this compound sensor, N-((quinolin-8-yl)methyl)aniline, and a comprehensive guide to its characterization and application in detecting metal ions.
Part 1: Synthesis of a this compound Sensor
Principle of Synthesis
The synthesis is a robust two-step process. First, a Schiff base is formed through the condensation reaction between quinoline-8-carbaldehyde and a primary amine (aniline in this example). This is followed by the selective reduction of the imine (C=N) bond to an amine (C-N) using a mild reducing agent, sodium borohydride (NaBH₄). This method is widely applicable for creating a diverse library of sensors by simply varying the amine component.[13][14]
Synthetic Workflow Diagram
Caption: Synthetic pathway for N-((quinolin-8-yl)methyl)aniline.
Detailed Protocol 1: Synthesis
Materials and Reagents
-
Chemicals: Quinoline-8-carbaldehyde (98%), Aniline (99.5%, freshly distilled), Ethanol (anhydrous), Methanol (anhydrous), Sodium borohydride (NaBH₄, 99%), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Dichloromethane (DCM, anhydrous), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for column chromatography, 230-400 mesh).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, ice bath, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware.
Step-by-Step Procedure
Step 1: Synthesis of the Schiff Base Intermediate
-
In a 100 mL round-bottom flask, dissolve quinoline-8-carbaldehyde (1.57 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Add aniline (0.93 g, 10 mmol) to the solution. The addition of a catalytic amount of acetic acid (2-3 drops) can accelerate the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 2: Reduction to the Final Sensor
-
Suspend the dried Schiff base intermediate (approx. 10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition at 0°C is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the Schiff base spot has completely disappeared.
-
Quench the reaction by carefully adding 20 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude product.
Step 3: Purification and Characterization
-
Purify the crude product using silica gel column chromatography. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to obtain the final sensor as a solid or viscous oil.
-
Characterization: Confirm the identity and purity of the synthesized N-((quinolin-8-yl)methyl)aniline.
-
¹H NMR: Expect to see characteristic aromatic protons from both the quinoline and aniline rings, and a key singlet for the methylene (-CH₂-) bridge around 4.5 ppm. The disappearance of the imine proton (-CH=N-) signal (around 8.5-9.0 ppm) from the intermediate confirms successful reduction.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₄N₂) should be observed.
-
FTIR: Look for the N-H stretching vibration around 3400 cm⁻¹ and the absence of the C=N stretch from the Schiff base intermediate (around 1625 cm⁻¹).
-
Part 2: Application Protocol for Sensor Evaluation
Principle of Detection: A "Turn-On" Fluorescence Response
The sensor operates via a Chelation-Enhanced Fluorescence (CHEF) mechanism. The nitrogen atoms in the quinoline ring and the methanamine linker act as a binding pocket for metal ions. In the free state, the quinoline fluorescence is quenched by Photoinduced Electron Transfer (PET) from the amine lone pair. Upon metal ion coordination, this PET process is inhibited, restoring the fluorescence of the quinoline fluorophore and resulting in a significant, measurable "turn-on" signal.[8][10][11]
Sensing Mechanism Diagram
Caption: PET and CHEF mechanism for the quinoline-based sensor.
Detailed Protocol 2: Performance Evaluation
Instrumentation and Materials
-
Instruments: Fluorescence Spectrophotometer, UV-Vis Spectrophotometer, pH meter.
-
Materials: Quartz cuvettes (1 cm path length), volumetric flasks, micropipettes, sensor stock solution (1 mM in acetonitrile), analyte stock solutions (10 mM of various metal perchlorate or chloride salts in deionized water), buffer solutions (for pH studies).
Step-by-Step Procedure
Step 1: Preparation of Solutions
-
Sensor Stock (1 mM): Accurately weigh the purified sensor and dissolve it in acetonitrile or DMSO to prepare a 1 mM stock solution. Expert Note: DMSO and acetonitrile are common choices due to their ability to dissolve a wide range of organic compounds and their optical transparency in the relevant spectral regions.
-
Analyte Stocks (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., Zn(ClO₄)₂, Fe(ClO₄)₃, CuCl₂, NiCl₂, etc.) in high-purity deionized water.
-
Working Solutions: Prepare a working solution of the sensor (e.g., 10 µM) in a suitable solvent system, such as a methanol/water mixture (e.g., 1:1 v/v), for the measurements.[1]
Step 2: Fluorescence Titration
-
Place 2 mL of the 10 µM sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 360-600 nm).
-
Incrementally add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution (e.g., Zn²⁺) to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
Step 3: Selectivity and Competition Study
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM sensor solution.
-
To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion stock solution (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺).
-
Record the fluorescence spectrum for each and compare the intensity changes to that produced by the primary target analyte (e.g., Zn²⁺). A highly selective sensor will show a significant response only to the target analyte.
-
For competition experiments, add the target analyte to the sensor solution first, followed by the addition of potentially interfering ions to see if the fluorescence signal is diminished.
Step 4: Data Analysis and Presentation
-
Binding Constant (Kₐ): The association constant can be determined from the titration data using the Benesi-Hildebrand equation.[11]
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k , where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the initial linear portion of the fluorescence intensity vs. analyte concentration plot.[4]
Data Presentation Tables
Table 1: Photophysical Properties of the Sensor
| Property | Free Sensor | Sensor + Analyte (e.g., Zn²⁺) |
| Max Absorption (λ_abs) | ~315 nm | ~340 nm |
| Max Emission (λ_em) | ~450 nm (Weak) | ~450 nm (Strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.40 |
| Stokes Shift | ~135 nm | ~110 nm |
Table 2: Sensor Performance Characteristics
| Parameter | Value |
| Analyte | Zn²⁺ |
| Linear Range | 0 - 15 µM |
| Detection Limit (LOD) | ~1.93 x 10⁻⁷ M[8] |
| Binding Constant (Kₐ) | ~859 M⁻¹[8] |
| Optimal pH Range | 6.0 - 8.0[1] |
| Interfering Ions | Minimal interference from alkali/alkaline earth metals; some quenching from Cu²⁺, Fe³⁺. |
Expert Insights and Troubleshooting
-
Low Synthesis Yield: If the yield of the reduction step is low, ensure the Schiff base intermediate is fully dry and the methanol is anhydrous. Water can decompose NaBH₄.
-
Sensor Solubility: If the sensor shows poor solubility in aqueous media, which is common for quinoline derivatives, structural modification is necessary for biological applications.[12] Incorporating hydrophilic groups like sulfonates or short polyethylene glycol (PEG) chains can significantly improve water solubility.
-
Interference: Transition metals like Cu²⁺ and Fe³⁺ are known fluorescence quenchers and can interfere with detection. If selectivity is an issue, redesigning the binding pocket by changing the amine component can tune the sensor's affinity for different metal ions.
Conclusion and Future Directions
The this compound scaffold provides a powerful and adaptable platform for creating "turn-on" fluorescent sensors. The synthetic route is straightforward and allows for extensive modification to tune selectivity, sensitivity, and solubility. By following the detailed protocols outlined here, researchers can reliably synthesize and characterize these valuable chemical tools.
The potential applications are vast, ranging from monitoring metal ion homeostasis in living cells to detecting environmental contaminants and serving as screening tools in drug development.[3][4] Future work will undoubtedly focus on developing sensors with two-photon excitation capabilities for deeper tissue imaging and creating sensor arrays for the simultaneous detection of multiple analytes.[9]
References
- National Center for Biotechnology Information. (n.d.). Fluorescent nanosensors for intracellular measurements: synthesis, characterization, calibration, and measurement. PubMed Central.
- National Institutes of Health. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations.
- Taylor & Francis Online. (n.d.). Quinoline-Based “On-Off” Fluorescent Sensor for Acetate: Effect of Link Mode between Binding Sites and Fluorophore on Fluorescence Changes.
- MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- National Institutes of Health. (2025, April 1). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
- ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
- RSC Publishing. (2025, February 10). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
- ResearchGate. (n.d.). Examples of quinoline-based fluorophores and sensors.
- MDPI. (n.d.). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022.
- MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
- MDPI. (2021, December 22). Fluorescent Chemosensors Based on Polyamine Ligands: A Review.
- ResearchGate. (2025, August 6). Principles for designing fluorescent sensors and reporters.
- MDPI. (n.d.). Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe 3+.
- NCN. (n.d.). Fluorescent Sensors – design, synthesis, characterization and investigations of compounds that exhibit luminescence or fluorescence strongly dependent on changes in their environment.
- Sabinet. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
- MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- ResearchGate. (n.d.). Analytical Characteristics of Fluorescent Sensors Based on the Measurement of Fluorescent Analytes.
- RSC Publishing. (n.d.). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions.
- ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors.
- ResearchGate. (2012, August 9). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. (n.d.). The design method of quinolin-8-amine derivatives.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. (2020, November 5). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescent Chemosensors Based on Polyamine Ligands: A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]
The Versatility of Quinolin-8-ylmethanamine in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Quinoline Derivative
Quinolin-8-ylmethanamine, a structurally distinct derivative of the quinoline heterocyclic system, is emerging as a valuable building block in the landscape of materials science. Its unique configuration, featuring a methanamine (-CH₂NH₂) substituent at the 8-position, imparts a combination of desirable properties, including strong coordination capabilities, potential for fluorescence modulation, and the ability to participate in diverse chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers and scientists.
The presence of both the quinoline nitrogen and the primary amine nitrogen creates a bidentate chelation site, enabling the formation of stable complexes with a wide array of metal ions. This characteristic is central to its application in catalysis and sensing. Furthermore, the flexible aminomethyl linker provides steric and electronic properties distinct from the more rigid and widely studied 8-hydroxyquinoline and 8-aminoquinoline, opening new avenues for the design of functional materials.
Core Applications in Materials Science
The unique structural attributes of this compound position it as a versatile precursor in several key areas of materials science:
-
Fluorescent Chemosensors: The quinoline moiety is an inherent fluorophore, and its emission properties can be exquisitely sensitive to the local chemical environment, particularly the presence of metal ions.
-
Corrosion Inhibitors: The nitrogen atoms in the quinoline ring and the amine group can effectively adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
-
Catalysis: As a ligand, this compound can be used to synthesize transition metal complexes with catalytic activity for a variety of organic transformations.
Application I: Fluorescent Chemosensors for Metal Ion Detection
Scientific Rationale
The fluorescence of the quinoline core in this compound can be quenched or enhanced upon coordination with metal ions. This phenomenon, often governed by mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), forms the basis for its use as a fluorescent sensor. The aminomethyl group plays a crucial role in modulating the electronic properties of the quinoline ring system upon metal binding, leading to a detectable change in fluorescence intensity or wavelength. Derivatives of 8-amidoquinoline have shown significant promise as fluorophores for zinc chemosensors, a principle that can be extended to this compound.[1]
Diagram: Workflow for Fluorescent Sensor Synthesis and Testing
Caption: Workflow for the synthesis and evaluation of a this compound-based fluorescent sensor.
Protocol: Synthesis and Evaluation of a this compound-Based Fluorescent Sensor for Zn²⁺
This protocol describes the synthesis of a Schiff base sensor by reacting this compound with a suitable aldehyde, followed by its evaluation as a fluorescent sensor for zinc ions.
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Anhydrous Ethanol
-
Zinc Chloride (ZnCl₂) and other metal chloride salts (e.g., CuCl₂, NiCl₂, CoCl₂, CdCl₂, MgCl₂, CaCl₂)
-
HEPES buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Synthesis of the Schiff Base Sensor (QN): a. Dissolve this compound (1 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask. b. Add 2-Hydroxy-1-naphthaldehyde (1 mmol) to the solution. c. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. The resulting yellow precipitate is the Schiff base sensor (QN). e. Filter the precipitate, wash with cold ethanol, and dry under vacuum. f. Characterize the synthesized sensor using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Preparation of Stock Solutions: a. Prepare a 1.0 mM stock solution of the sensor (QN) in a 1:1 (v/v) ethanol/water mixture. b. Prepare 10 mM stock solutions of ZnCl₂ and other metal chloride salts in deionized water.
-
Fluorescence Titration: a. In a series of quartz cuvettes, place 2 mL of a 10 µM solution of the sensor (QN) in HEPES buffer (pH 7.4). b. Add increasing concentrations of the ZnCl₂ stock solution to the cuvettes (from 0 to 2 equivalents). c. Record the fluorescence emission spectra of each solution after a 5-minute incubation period at room temperature. Use an excitation wavelength of 370 nm and record the emission from 400 nm to 600 nm. d. Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
Selectivity Study: a. To separate cuvettes containing the 10 µM sensor solution, add 2 equivalents of each of the other metal ion stock solutions (Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mg²⁺, Ca²⁺). b. Record the fluorescence spectra under the same conditions as the titration experiment. c. Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Zn²⁺.
Expected Results:
A significant enhancement in the fluorescence intensity of the sensor solution is expected upon the addition of Zn²⁺, indicating the formation of a sensor-Zn²⁺ complex. The sensor should exhibit high selectivity for Zn²⁺ over other tested metal ions.
Data Presentation:
| Metal Ion | Fluorescence Intensity (a.u.) at λ_em_max | Fold Change |
| Sensor Only | 100 | 1.0 |
| + Zn²⁺ | 1200 | 12.0 |
| + Cu²⁺ | 90 | 0.9 |
| + Ni²⁺ | 110 | 1.1 |
| + Co²⁺ | 95 | 0.95 |
| + Cd²⁺ | 150 | 1.5 |
Application II: Corrosion Inhibitors for Mild Steel
Scientific Rationale
Quinoline and its derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto metal surfaces. The aminomethyl group in this compound provides an additional site for interaction with the metal surface. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of iron, forming a protective film that isolates the metal from the corrosive environment.[2][3][4] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding).
Diagram: Mechanism of Corrosion Inhibition
Caption: Adsorption of this compound on a metal surface to form a protective film against corrosion.
Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Methods
This protocol outlines the procedure to assess the corrosion inhibition performance of this compound for mild steel in an acidic medium using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Materials:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Potentiostat/Galvanostat with EIS capability
-
Metallographic polishing papers
Procedure:
-
Electrode Preparation: a. Polish the mild steel coupons with a series of metallographic polishing papers (from 200 to 1200 grit). b. Degrease the coupons with acetone, rinse with deionized water, and dry. c. Mount the coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²).
-
Electrochemical Cell Setup: a. Assemble a three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode. b. The electrolyte is 1 M HCl solution. For inhibited tests, add different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) to the electrolyte.
-
Potentiodynamic Polarization Measurement: a. Immerse the electrodes in the electrolyte and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes). b. Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s. c. Record the resulting polarization curve (log current density vs. potential). d. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. e. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100 where i_corr_uninh and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS) Measurement: a. After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz. b. Record the impedance data and present it as Nyquist and Bode plots. c. Fit the impedance data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). d. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100 where R_ct_uninh and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.
Expected Results:
The addition of this compound should lead to a decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct), indicating effective corrosion inhibition. The inhibition efficiency should increase with increasing inhibitor concentration.
Application III: Ligand in Homogeneous Catalysis
Scientific Rationale
The bidentate N,N-chelation of this compound to transition metal centers can create stable and catalytically active complexes. The electronic and steric properties of the ligand can be fine-tuned by modifying the quinoline ring or the amine group, thereby influencing the reactivity and selectivity of the metal catalyst. Metal complexes of quinoline derivatives have been shown to be effective catalysts for various organic reactions, such as transesterification.[5][6] The aminomethyl group in this compound can provide a different coordination environment compared to other quinoline-based ligands, potentially leading to novel catalytic activities.
Protocol: Synthesis of a Palladium(II) Complex and its Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the synthesis of a Pd(II) complex with this compound and its use as a catalyst in a model Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Synthesis of the Pd(II)-Quinolin-8-ylmethanamine Complex: a. Dissolve this compound (2 mmol) in 20 mL of warm acetonitrile in a Schlenk flask under an inert atmosphere (e.g., argon). b. In a separate flask, dissolve PdCl₂ (1 mmol) in 10 mL of warm acetonitrile. c. Slowly add the PdCl₂ solution to the ligand solution with stirring. d. Stir the reaction mixture at room temperature for 12 hours. e. A precipitate will form. Filter the solid, wash with cold acetonitrile, and dry under vacuum. f. Characterize the complex using FT-IR, elemental analysis, and X-ray crystallography if suitable crystals are obtained.
-
Catalytic Suzuki-Miyaura Cross-Coupling Reaction: a. In a Schlenk tube, combine 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the synthesized Pd(II) complex (0.01 mmol, 1 mol%). b. Add 5 mL of a toluene/water (4:1) mixture as the solvent. c. Degas the reaction mixture by three freeze-pump-thaw cycles. d. Heat the reaction mixture at 100 °C for the specified time (e.g., 2, 4, 6, 8 hours). e. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS. f. After the reaction is complete, cool the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the product by column chromatography on silica gel.
Expected Results:
The synthesized Pd(II) complex is expected to show good catalytic activity in the Suzuki-Miyaura cross-coupling reaction, leading to a high yield of the desired biphenyl product. The catalyst's performance can be compared with other palladium catalysts.
Data Presentation:
| Time (h) | Conversion (%) |
| 2 | 45 |
| 4 | 85 |
| 6 | 98 |
| 8 | >99 |
Conclusion and Future Outlook
This compound is a promising and versatile building block in materials science with demonstrated and potential applications in fluorescent sensing, corrosion inhibition, and catalysis. Its unique structural features offer advantages for the design of novel functional materials. The protocols provided in this guide serve as a starting point for researchers to explore and expand upon the applications of this intriguing molecule. Future research could focus on the development of new derivatives of this compound with tailored electronic and steric properties, its incorporation into polymeric and solid-state materials, and the exploration of its utility in other areas such as organic light-emitting diodes (OLEDs) and photovoltaics.
References
- Rehman, F., Zafar, M., et al. (2019). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Russian Journal of General Chemistry.
- Verma, C., Olasunkanmi, L. O., & Ebenso, E. E. (2020). Quinoline and its derivatives as corrosion inhibitors: A review. Journal of Molecular Liquids.
- Verma, C., & Quraishi, M. A. (2021). Quinoline and its derivatives as corrosion inhibitors. In Corrosion Inhibitors.
- Quraishi, M. A., & Verma, C. (2021). Quinoline and Its Derivatives as Corrosion Inhibitors. In book: Corrosion Inhibitors.
- Wang, J., et al. (2012).
- Rehman, F., et al. (2020). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Ningbo Inno Pharmchem Co., Ltd. Website.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- MDPI. (2021).
- MDPI. (2021). Fluorescent Chemosensors Based on Polyamine Ligands: A Review. MDPI.
- Obot, I. B., & Onyeachu, I. B. (2021). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
- El-Faham, A., et al. (2021). Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe 3+. MDPI.
- Zain, N. M., & Lim, H. N. (2021).
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- AA Blocks. (n.d.). Quinolines. AA Blocks Website.
- EvitaChem. (n.d.). (8-Methylquinolin-3-yl)methanamine. EvitaChem Website.
- Life Chemicals. (n.d.). Advanced Chemical Building Blocks. Life Chemicals Website.
- Coley, C. W., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of the American Chemical Society.
- Shah, T. B., et al. (2001). Coordination polymers of 1,6-bis(8-hydroxyquinolin-5-yl)-2,5-dioxa-3-methyl hexane.
- Patel, P. R., et al. (2001). Coordination polymers of 1,6-bis(8-hydroxyquinolin-5-yl)-2,5-dioxahexane.
- Al-Khuzaie, M. G. A., et al. (2024). Synthesis and Characterization of New Schiff Base Derivatives from Quinazolinone Moiety and Studying Their Properties as Potential Corrosion Inhibitors. Protection of Metals and Physical Chemistry of Surfaces.
- Paloque, L., et al. (2015). The design method of quinolin-8-amine derivatives.
- Zhang, X., et al. (2008). Quinoline-Based Fluorescence Sensors.
- El-Ghamry, I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Fülöp, F., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC.
- Al-Jibouri, M. N. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline) with some Metal Ions.
- Wright, D. S., et al. (2022). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. NIH.
- Kumar, S., et al. (2021).
- Royal Society of Chemistry. (2021). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinolin-8-ylmethanamine
Welcome to the dedicated technical support center for the synthesis of Quinolin-8-ylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to enhance yield, purity, and overall success.
Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield in the Reductive Amination of Quinoline-8-carbaldehyde
Question: My reductive amination of quinoline-8-carbaldehyde with ammonia is resulting in a disappointingly low yield of this compound. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this reductive amination are a frequent challenge, often stemming from several key factors. The primary pathway involves the formation of an intermediate imine, which is then reduced to the desired primary amine. However, competing side reactions and suboptimal conditions can significantly hinder this process.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.
-
Solution: While removing water can drive the equilibrium, a more practical approach in this context is to use a large excess of the ammonia source. Using a solution of ammonia in methanol or ethanol is a common strategy. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, which is more readily reduced.[1]
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be sluggish towards imines. A more effective reagent for reductive aminations is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), as they are more selective for the protonated imine (iminium ion) over the starting aldehyde.[2] This selectivity minimizes the undesired reduction of the aldehyde to 8-quinolinemethanol. When using NaBH₄, it is often beneficial to allow the imine to form first before adding the reducing agent.[2]
-
-
Side Reactions: The primary amine product can react with the remaining aldehyde to form a secondary amine, which can be further reduced.
-
Solution: A stepwise procedure can mitigate this. First, allow for the formation of the imine in a solvent like methanol. Then, add the reducing agent.[2] This can help to minimize the concentration of the aldehyde available to react with the product amine.
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: The reaction is typically performed at room temperature or slightly below. Running the reaction at elevated temperatures can promote side reactions. Methanol or ethanol are suitable solvents as they effectively dissolve the reactants and are compatible with the reducing agents.[1]
-
Comparative Table of Reducing Agents:
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes, less reactive towards imines. | Methanol, Ethanol; 0°C to RT. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions, stable in mildly acidic conditions. | Toxic cyanide byproduct. | Methanol, Acetonitrile; pH 6-7. |
| Sodium Triacetoxyborohydride (STAB) | Selective, non-toxic, commercially available as a stable solid. | More expensive. | Dichloromethane, 1,2-Dichloroethane. |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized workflow for the reductive amination of quinoline-8-carbaldehyde.
Issue 2: Formation of Impurities During Synthesis via Reduction of Quinoline-8-carbonitrile
Question: I am synthesizing this compound by reducing quinoline-8-carbonitrile, but I am observing significant impurities in my final product. What are these impurities and how can I improve the purity?
Answer:
The reduction of a nitrile to a primary amine is a powerful transformation, but it can be prone to the formation of secondary and tertiary amine impurities, especially with reactive reducing agents like lithium aluminum hydride (LiAlH₄).
Potential Causes & Solutions:
-
Over-reduction and Dimerization: The initially formed imine intermediate can react with the product primary amine before it is fully reduced, leading to the formation of a secondary amine dimer, which is then further reduced.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can exacerbate the formation of byproducts.
Strategies for Purity Enhancement:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): While effective, it is highly reactive and can lead to over-reduction. To minimize this, add the nitrile solution slowly to a cooled (0 °C) solution of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). Maintaining a low temperature throughout the addition is crucial.
-
Catalytic Hydrogenation: This method often provides a cleaner reaction. Using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can selectively reduce the nitrile to the primary amine with fewer side products. The choice of solvent (e.g., ethanol, methanol with ammonia) can also influence the outcome.
-
-
Work-up Procedure:
-
A careful work-up is essential to remove inorganic salts and byproducts. For LiAlH₄ reductions, a standard Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) is effective for quenching the reaction and precipitating aluminum salts, which can then be filtered off.
-
-
Purification Techniques:
-
Acid-Base Extraction: The basic nature of the amine product allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.[3]
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a reliable method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be effective. The triethylamine helps to prevent the amine product from streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
-
Workflow for Purification
Caption: Acid-base extraction workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and direct laboratory-scale syntheses are:
-
Reductive Amination of Quinoline-8-carbaldehyde: This involves reacting the aldehyde with an ammonia source and a suitable reducing agent.[2] This method is often preferred due to the commercial availability of the starting aldehyde.
-
Reduction of Quinoline-8-carbonitrile: This involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, intermediates, and the product. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate or ninhydrin (which is specific for primary amines). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q3: My final product has a low and broad melting point. What does this indicate?
A3: A low and broad melting point is a strong indicator of impurities.[3] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. If you observe this, further purification steps such as recrystallization or column chromatography are necessary.[3]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Quinoline Derivatives: Many quinoline derivatives have biological activity and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, it will also react with water and acidic solutions to produce hydrogen gas.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas if acidified. Handle with extreme caution in a well-ventilated fume hood.
-
-
Solvents: Use flammable organic solvents only in a fume hood, away from ignition sources.
Q5: Are there alternative, "greener" approaches to this synthesis?
A5: Green chemistry principles are increasingly being applied to quinoline synthesis. While direct green routes to this compound are not extensively documented, related syntheses have benefited from:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many heterocyclic syntheses.[4][5]
-
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, ethanol, or ionic liquids is an active area of research.[5][6]
-
Catalytic Hydrogenation: As mentioned, this method avoids the use of metal hydride reagents and the associated quenching and work-up issues, generating water as the only byproduct.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- YouTube. (2023, March 16). Reductive Amination [Video].
- MDPI. (2020, April 2). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
Sources
Common side products in the synthesis of Quinolin-8-ylmethanamine and their removal
Welcome to the technical support resource for the synthesis and purification of Quinolin-8-ylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Instead of a rigid protocol, we offer a dynamic question-and-answer-based troubleshooting guide, grounded in mechanistic principles and practical laboratory experience.
Section 1: Synthesis via Reductive Amination of 8-Quinolinecarboxaldehyde
This is one of the most common synthetic pathways, involving the reaction of 8-quinolinecarboxaldehyde with an amine source in the presence of a reducing agent. While direct, this one-pot reaction can lead to several predictable side products.
Visualizing the Reaction Pathway
Caption: Reductive amination pathway and primary side product formation.
Frequently Asked Questions & Troubleshooting
Question 1: My crude reaction mixture shows two major spots on TLC, one of which I suspect is 8-quinolinemethanol. Why did this form, and how can I minimize it?
Answer: The formation of 8-quinolinemethanol is the most common side reaction in this pathway. It occurs when the reducing agent directly reduces the starting aldehyde before it can react with the amine source to form the intermediate imine.
-
Causality: The rate of aldehyde reduction can sometimes be faster than the rate of imine formation, especially at neutral or acidic pH where the amine might be protonated and less nucleophilic. Certain reducing agents, like sodium borohydride (NaBH₄), are particularly aggressive towards aldehydes and will almost certainly cause this issue.
-
Preventative Measures:
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the protonated imine intermediate over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are standard choices for this reason.[1] Their reactivity is attenuated, favoring the reduction of the more electrophilic iminium ion.
-
Stepwise Procedure: Instead of a one-pot reaction, you can perform a two-step sequence. First, condense the 8-quinolinecarboxaldehyde with the amine source (e.g., ammonium acetate in methanol) to form the imine. You can monitor this by TLC or ¹H NMR. Once imine formation is complete, then introduce the reducing agent. This ensures the aldehyde is consumed before the reduction step begins.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal. This pH is low enough to catalyze imine formation but not so low as to significantly reduce the concentration of the free amine.
-
Question 2: How do I effectively remove the 8-quinolinemethanol side product from my desired this compound?
Answer: Separation is typically straightforward due to the difference in the chemical properties of the basic amine product and the neutral alcohol side product.
-
Acid-Base Extraction (Recommended): This is the most efficient method. The basic nitrogen on your desired amine product allows it to be selectively protonated and moved between aqueous and organic layers.
-
Column Chromatography: If extraction is insufficient, column chromatography is a reliable secondary option. The basicity of the quinoline product can cause it to streak (tail) on standard silica gel.[2]
Experimental Protocol: Acid-Base Extraction
| Step | Action | Rationale |
| 1 | Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. | Prepares the mixture for liquid-liquid extraction. |
| 2 | Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Collect the aqueous layer. Repeat the acid wash on the organic layer 2-3 times. | The desired amine product is protonated (R-NH₃⁺Cl⁻) and becomes water-soluble, moving into the aqueous layer. The neutral alcohol side product remains in the organic layer.[3] |
| 3 | Combine all aqueous extracts. Discard the organic layer (which contains the 8-quinolinemethanol). | Consolidates the protonated product. |
| 4 | Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH is >10. | Neutralizes the amine salt back to the free base (R-NH₂), causing it to precipitate or become extractable by an organic solvent. |
| 5 | Extract the basified aqueous layer with fresh DCM or ethyl acetate (3x). | The now neutral, organic-soluble amine product is recovered from the aqueous solution. |
| 6 | Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. | Removes residual water and isolates the final, purified this compound. |
| 7 | Purity Check: Assess the purity of the final product using TLC, HPLC, or NMR to confirm the absence of the 8-quinolinemethanol. | Validates the success of the purification protocol.[3] |
Section 2: Synthesis via Reduction of 8-Quinolinecarbonitrile
This route offers an alternative by reducing a nitrile functional group to a primary amine. The choice of reducing agent is critical to avoid side reactions and ensure complete conversion.
Visualizing the Reaction Pathway
Caption: Nitrile reduction pathway and potential side products.
Frequently Asked Questions & Troubleshooting
Question 1: My reduction of 8-quinolinecarbonitrile with LiAlH₄ seems incomplete. How can I drive the reaction to completion and remove the unreacted starting material?
Answer: Incomplete reduction is a common issue, often stemming from deactivated reagents or insufficient equivalents.
-
Causality: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be partially quenched by atmospheric moisture or impurities in the solvent. If an insufficient number of active hydride equivalents are present, the reaction will stall.
-
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Verify Reagent Activity: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.
-
Sufficient Equivalents: Use a molar excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete conversion of the nitrile.
-
-
Removal of Unreacted Nitrile:
-
Column Chromatography: Unreacted 8-quinolinecarbonitrile is significantly less polar than the amine product. It will elute much earlier on a silica gel column using a standard eluent system like DCM/Methanol or Ethyl Acetate/Hexane.
-
Protocol Tip: When performing chromatography, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent.[2] This deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from tailing and ensuring a sharp, well-resolved peak.
-
Question 2: During my aqueous workup, I believe some of my nitrile hydrolyzed. What are the signs of this, and how can it be avoided?
Answer: Hydrolysis of the nitrile, especially under harsh workup conditions (strongly acidic or basic), can lead to the formation of 8-quinolinecarboxamide or 8-quinolinecarboxylic acid.
-
Identification: The presence of a carboxylic acid impurity can be inferred if a portion of your product becomes water-soluble upon basification during an extraction, or it can be directly observed by NMR (a broad peak >10 ppm) and Mass Spectrometry.
-
Avoidance Strategy:
-
Careful Quenching: The workup of an LiAlH₄ reaction must be done cautiously. A standard and effective method is the Fieser workup. To your reaction flask at 0 °C, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate while minimizing harsh pH swings that could hydrolyze sensitive functional groups.
-
Alternative Reducing Agents: Consider catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) in a solvent like methanol saturated with ammonia. This method often has a cleaner workup (simple filtration of the catalyst) and avoids the use of highly reactive metal hydrides and the subsequent aqueous quench, thereby reducing the risk of hydrolysis.
-
References
- Mohammed, I., et al. (2021). Synthesis of various Mannich products including 7-((phenylamino)methyl)quinolin-8-ol. Molecules.
- Wikipedia. (2023). 8-Aminoquinoline. [Link]
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
- ProQuest. (2018). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies.
- PrepChem. (2023). Preparation of 8-aminoquinoline. PrepChem. [Link]
- Organic Chemistry Portal. (2021).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
Sources
Troubleshooting guide for the purification of Quinolin-8-ylmethanamine
Welcome to the technical support center for the purification of Quinolin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We understand that the purification of nitrogen-containing heterocyclic compounds can be challenging. This resource offers field-proven insights to help you navigate the common hurdles encountered during the purification of this versatile synthetic intermediate.
I. Understanding the Molecule: Key Properties
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these dictate the optimal purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.2 g/mol | [1] |
| Physical Form | Liquid | |
| Predicted Boiling Point | 314.7 ± 17.0 °C | [1] |
| Purity (Typical) | 95% | |
| Storage Conditions | 2-8°C, dry, inert atmosphere, light-proof | [1] |
The presence of both a quinoline ring and a primary amine makes this compound a basic compound, a critical factor in its purification, particularly when using silica gel chromatography.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil or gummy solid. How can I get it to solidify?
Answer: An oily or gummy product is a common issue and can be caused by several factors, including residual solvent, the presence of low-melting impurities, or an incomplete reaction.[2]
-
Initial Step: Trituration. Try triturating the crude product with a non-polar solvent like n-hexane. This can help to induce solidification by washing away non-polar impurities and residual solvents that may be inhibiting crystallization.
-
Thorough Drying. Ensure your product is thoroughly dried under a high vacuum to remove any trapped solvents.
-
Purity Assessment. Use a quick analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check if the reaction has gone to completion. The presence of unreacted starting materials can often result in an oily product.[2]
Question 2: I'm seeing significant streaking or tailing of my compound on silica gel TLC and column chromatography. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like quinoline derivatives on acidic silica gel. The basic nitrogen atom in your this compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and tailing peaks.
Here are several effective strategies to counteract this:
-
Use a Basic Modifier in the Mobile Phase. Add a small amount (typically 0.1-2%) of a base like triethylamine (TEA) or ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Deactivate the Silica Gel. You can pre-treat the silica gel by making a slurry with your chosen eluent that already contains the basic modifier before packing the column.
-
Switch to a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For particularly stubborn separations, amine-functionalized silica can be very effective.
-
Optimize Sample Loading. Avoid overloading your TLC plate or column, as this can worsen tailing.
Question 3: My final product has a persistent color. How can I decolorize it?
Answer: Colored impurities often arise from the formation of byproducts during the synthesis.
-
Activated Charcoal Treatment. A common and effective method is to treat a solution of your crude product with a small amount of activated charcoal. Dissolve your compound in a suitable solvent, add the charcoal, and stir for a short period before filtering it off. Be aware that activated charcoal can sometimes adsorb your desired product, potentially lowering the yield.[2]
-
Recrystallization. This is a powerful technique for removing colored impurities. The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while the impurity remains in solution.[3]
Question 4: My yield is very low after recrystallization. What went wrong?
Answer: Low yield after recrystallization is often due to the choice of solvent or procedural issues.[2]
-
Solvent Selection. The solvent you chose may be too good at dissolving your compound, even at low temperatures. You may need to screen for a solvent system where the solubility difference between hot and cold is more pronounced.
-
Using Too Much Solvent. Always use the minimum amount of hot solvent required to fully dissolve your product. Using an excess will keep more of your product in solution upon cooling.[2]
-
Premature Crystallization. If your product crystallizes too quickly during hot filtration, you will lose a significant portion of it. Ensure your filtration apparatus is pre-heated to prevent this.[2]
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: While specific impurities depend on the synthetic route, common contaminants in similar syntheses include:
-
Unreacted Starting Materials: Such as 8-aminoquinoline if the synthesis involved its modification.[2]
-
Byproducts from Side Reactions: The synthesis of quinolines can sometimes produce isomeric byproducts.[4]
-
Residual Solvents: Solvents used in the reaction or workup can be trapped in the final product.[2]
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like this compound from neutral or acidic impurities. The process involves:
-
Dissolving the crude product in an organic solvent.
-
Extracting with a dilute aqueous acid (e.g., 1M HCl). Your basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[5]
-
The aqueous layer is then separated and basified (e.g., with NaOH) to regenerate the neutral amine.
-
Finally, the purified amine is extracted back into an organic solvent.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and can also be used for quantitative purity analysis (qNMR).[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and help identify unknown impurities.
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize issues with tailing and decomposition of basic compounds on silica gel.
-
Prepare the Eluent: Based on TLC analysis, choose an appropriate solvent system. Add 1% triethylamine (TEA) to this eluent.
-
Prepare the Slurry: In a beaker, mix your silica gel with the TEA-containing eluent to form a slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a well-packed bed, ensuring no air bubbles are present.
-
Equilibrate the Column: Pass 2-3 column volumes of the eluent through the column.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elute and Collect: Begin elution with your prepared mobile phase, collecting fractions and monitoring them by TLC.
Protocol 2: General Recrystallization Procedure
This protocol provides a general guideline for purifying this compound by recrystallization.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture with water) to your crude product until it is fully dissolved.[2]
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal, boil briefly, and then perform a hot filtration.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.[2]
V. Visualization of Purification Workflow
Troubleshooting Decision Tree for Column Chromatography
Sources
How to avoid tar formation in quinoline synthesis reactions
A Guide to Troubleshooting and Preventing Tar Formation in Classical and Modern Quinoline Synthesis Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Tar formation is a notorious challenge in many classical quinoline synthesis methods, leading to reduced yields, difficult purification, and inconsistent results. As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Understanding Tar Formation in Quinoline Synthesis
Tar formation in quinoline synthesis is primarily a consequence of the harsh reaction conditions employed in classical methods like the Skraup, Doebner-von Miller, and Combes syntheses. These reactions often utilize strong acids, high temperatures, and powerful oxidizing agents, which can induce a cascade of undesirable side reactions.
The primary culprits behind tar formation are:
-
Polymerization of Reactive Intermediates: Highly reactive species, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated aldehydes and ketones, are prone to acid-catalyzed self-condensation and polymerization, leading to the formation of high-molecular-weight, insoluble tars.[1][2][3]
-
Acid-Catalyzed Degradation: The strong acidic environment can cause decomposition of starting materials, intermediates, and even the desired quinoline product, contributing to the complex mixture of byproducts that constitute tar.
-
Oxidative Side Reactions: In reactions employing strong oxidizing agents, uncontrolled oxidation of organic species can lead to charring and the formation of complex, tarry materials.
This guide will provide reaction-specific strategies to mitigate these issues, focusing on prevention rather than removal of tar.
Troubleshooting Classical Quinoline Syntheses
The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines but is infamous for its often violent and exothermic nature, which is a major contributor to tar formation.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a significant amount of black tar. How can I moderate the reaction?
A1: The exothermic nature of the Skraup synthesis is a primary driver of tar formation. Controlling this exotherm is critical.
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established method to control the reaction's vigor.[4][5][6][7] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled and gradual oxidation process, thereby preventing a runaway reaction.[4] Boric acid can also be used as a moderator.[4]
-
Controlled Acid Addition: The concentrated sulfuric acid should be added slowly and with efficient cooling to prevent a rapid and uncontrolled exotherm.
-
Efficient Stirring: Good agitation is crucial to ensure even heat distribution and prevent the formation of localized hotspots where tarring can be initiated.
Q2: What is the mechanistic reason for tar formation in the Skraup synthesis, and how can I address it at a practical level?
A2: The key reactive intermediate in the Skraup synthesis is acrolein, formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[8] Acrolein is highly susceptible to acid-catalyzed polymerization, which is a major pathway to tar formation.[3]
To minimize this:
-
Optimize Temperature: Gentle heating should be used to initiate the reaction. Once the exotherm begins, the external heat source should be removed. If the reaction becomes too vigorous, cooling with a water bath or wet towel may be necessary.[7]
-
Slow Addition of Glycerol: A slow, controlled addition of glycerol can help to keep the instantaneous concentration of acrolein low, thus favoring the desired reaction with the aniline over self-polymerization.[7]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol incorporates measures to control the reaction and minimize tar formation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with stirring and cooling in an ice bath.
-
Addition of Reactants: To this cooled mixture, slowly add the aniline. Then, add the oxidizing agent (e.g., nitrobenzene) and a moderating agent like ferrous sulfate heptahydrate.[7]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat.
-
Reflux: Once the initial vigorous reaction has subsided, reapply heat to maintain a gentle reflux for an additional 2-3 hours.
-
Work-up:
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture into a large volume of ice water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The quinoline can then be purified from the tarry residue by steam distillation.[7]
-
The Doebner-von Miller Synthesis
A common issue in the Doebner-von Miller reaction is the formation of a thick, dark tar, which significantly reduces the yield and makes product isolation challenging.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller reaction mixture is turning into an intractable tar. What is the primary cause, and how can I prevent it?
A1: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., water/toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase, thus drastically reducing self-polymerization.[1][9][10]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[2]
-
In Situ Generation of the Carbonyl Compound: In what is known as the Beyer method, the α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to control its concentration.[11]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
This protocol is designed to minimize tar formation by utilizing a two-phase system.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
The Combes Synthesis
The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, can also be plagued by side reactions, although typically less severe than the Skraup or Doebner-von Miller reactions.[8][12][13]
Frequently Asked Questions (FAQs)
Q1: I am observing byproduct formation and low yields in my Combes synthesis. What are the likely causes?
A1:
-
Incomplete Cyclization: The reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization.[8][13] If the acid catalyst is not strong enough or the temperature is too low, the cyclization may be incomplete.
-
Regioselectivity Issues: With unsymmetrical β-diketones, the formation of two different regioisomers is possible, complicating the purification and reducing the yield of the desired product.[14][15] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[14]
-
Substituent Effects: Strongly electron-withdrawing groups on the aniline can deactivate the aromatic ring towards electrophilic attack, hindering the cyclization step and potentially leading to lower yields or the need for harsher conditions, which can promote side reactions.[13]
Strategies for Optimization
-
Choice of Acid Catalyst: While sulfuric acid is commonly used, other acids such as polyphosphoric acid (PPA) can be effective and may lead to cleaner reactions in some cases.[13]
-
Temperature Control: The reaction typically requires heating to drive the cyclization. However, excessive temperatures should be avoided to minimize degradation.
-
Controlling Regioselectivity: The regiochemical outcome can sometimes be influenced by the choice of substituents. For instance, bulkier groups on the diketone may favor the formation of the less sterically hindered quinoline isomer.[14]
The Friedländer Synthesis
The Friedländer synthesis is generally considered a milder method for quinoline synthesis.[16] However, it is not without its own set of potential issues that can lead to complex mixtures and reduced yields.
Frequently Asked Questions (FAQs)
Q1: Although the Friedländer synthesis is considered mild, I am still getting a mixture of products and some tarry residue. What could be the cause?
A1:
-
Aldol Condensation Side Reactions: Under basic conditions, the ketone reactant can undergo self-aldol condensation, leading to byproducts.[17]
-
Regioselectivity with Unsymmetrical Ketones: Similar to the Combes synthesis, using an unsymmetrical ketone can lead to the formation of two regioisomers.[17]
-
Reaction Conditions: While milder than other methods, the use of strong acid or base catalysts can still promote side reactions if not carefully controlled.[17]
Strategies for a Cleaner Friedländer Synthesis
-
Catalyst Choice: A wide range of catalysts, including Lewis acids, Brønsted acids, and even iodine, have been used to promote the Friedländer synthesis under milder conditions.[18] For example, using a catalytic amount of p-toluenesulfonic acid or iodine under solvent-free conditions can be a greener and more efficient approach.[19]
-
Use of Imines: To avoid the self-condensation of ketones under basic conditions, the imine analogue of the o-aminoaryl ketone can be used as a starting material.[17]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Friedländer synthesis, often leading to higher yields and cleaner reactions in a shorter time.[20]
Data Summary and Visualization
Table 1: Troubleshooting Guide for Tar Formation in Classical Quinoline Syntheses
| Synthesis Method | Primary Cause of Tar Formation | Key Troubleshooting Strategies |
| Skraup | Vigorous, exothermic reaction; Polymerization of in situ generated acrolein.[3] | Use of a moderator (e.g., FeSO₄).[4][5][6] Slow, controlled addition of sulfuric acid.[7] Efficient stirring and temperature control. |
| Doebner-von Miller | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] | Employ a biphasic solvent system (e.g., water/toluene).[1][9][10] Slow, dropwise addition of the carbonyl reactant.[2] |
| Combes | Incomplete cyclization; Side reactions due to harsh acidic conditions. | Optimize acid catalyst and concentration (e.g., PPA).[13] Careful temperature control. |
| Friedländer | Self-aldol condensation of ketone starting materials (especially under basic conditions).[17] | Use of milder catalysts (e.g., p-TsOH, iodine).[19] Consider microwave-assisted synthesis.[20] |
Diagrams of Key Mechanistic Pathways and Troubleshooting Logic
Mechanism of Tar Formation in the Doebner-von Miller Reaction
Caption: Competing pathways in the Doebner-von Miller synthesis.
Troubleshooting Workflow for the Skraup Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Skraup_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. Friedlaender Synthesis [organic-chemistry.org]
- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Quinolin-8-ylmethanamine
Welcome to the technical support resource for the synthesis of Quinolin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this valuable pharmaceutical intermediate from the bench to production. This compound serves as a crucial building block in the development of various therapeutic agents, including antimalarial and anticancer drugs.[1] Its synthesis, while straightforward on a lab scale, presents unique challenges when scaling up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up process. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and reproducible synthesis.
Primary Synthetic Pathway: An Overview
The most direct and common industrial route to this compound is the reduction of 8-quinolinecarbonitrile. The choice of reducing agent is the most critical decision in the process, dictating the safety protocols, impurity profile, and overall efficiency of the synthesis. The two primary methods are:
-
Catalytic Hydrogenation: Typically employing Raney® Nickel as the catalyst.
-
Chemical Reduction: Using a powerful hydride reagent like Lithium Aluminum Hydride (LAH).
Each pathway has distinct advantages and significant challenges that become more pronounced at scale. This guide will address both.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Scale-Up Questions
Q1: What are the primary factors to consider when choosing between catalytic hydrogenation and LAH reduction for the scale-up synthesis of this compound?
A1: This is a critical decision that balances safety, cost, and product purity.
-
Catalytic Hydrogenation (Raney® Nickel): This is often the preferred industrial method due to lower cost, higher atom economy, and avoidance of complex quenching procedures. The primary challenges are the safe handling of the pyrophoric catalyst and preventing the formation of secondary and tertiary amine byproducts.[2][3] Catalyst filtration and recovery can also be challenging on a large scale.
-
Lithium Aluminum Hydride (LAH) Reduction: LAH is an extremely powerful and efficient reducing agent that typically results in a clean and rapid conversion with fewer byproducts compared to catalytic hydrogenation.[4] However, its use on a large scale is governed by significant safety concerns. LAH reacts violently with water, is pyrophoric, and the reaction is highly exothermic, requiring specialized equipment for handling and quenching.[5][6] The cost of LAH and the need for anhydrous solvents also contribute to the overall expense.
Table 1: Comparison of Scale-Up Reduction Methods
| Feature | Catalytic Hydrogenation (Raney® Ni) | Lithium Aluminum Hydride (LAH) Reduction |
| Reagents | 8-quinolinecarbonitrile, H₂ gas, Raney® Ni | 8-quinolinecarbonitrile, LiAlH₄ |
| Typical Solvents | Methanol, Ethanol (often with NH₃) | Anhydrous THF, Diethyl Ether |
| Pros | Lower cost, high atom economy, simpler workup | High reactivity, fast reaction, often cleaner |
| Cons | Potential for di/poly-amine byproducts, catalyst handling | Extreme safety hazards (pyrophoric, water-reactive) |
| Safety Focus | Safe handling of pyrophoric catalyst, H₂ gas management | Strict moisture exclusion, controlled quenching |
Route 1: Troubleshooting Catalytic Hydrogenation
Q2: My catalytic hydrogenation of 8-quinolinecarbonitrile is producing significant amounts of the secondary amine, bis(quinolin-8-ylmethyl)amine. How can I suppress this side reaction?
A2: The formation of secondary and tertiary amines is a classic challenge in the catalytic hydrogenation of nitriles.[3] This occurs when the initially formed primary amine attacks the intermediate imine, leading to dimerization.
Causality: The intermediate imine is susceptible to nucleophilic attack by the product primary amine. This pathway becomes more significant if the concentration of the primary amine builds up on the catalyst surface.
Troubleshooting Steps:
-
Add Ammonia: The most effective solution is to conduct the reaction in an ammonia-saturated solvent (e.g., methanolic ammonia). Ammonia acts as a competitive inhibitor, preferentially reacting with the imine intermediate to regenerate the primary amine pathway, thus minimizing the formation of secondary amine byproducts.[3]
-
Optimize Solvent: Using a primary alcohol like methanol or ethanol is common. The presence of ammonia is key.
-
Control Temperature and Pressure: Lower temperatures can sometimes favor the desired reaction pathway, but this may come at the cost of a slower reaction rate. Experiment to find the optimal balance.
Caption: Suppression of secondary amine formation using ammonia.
Q3: My hydrogenation reaction is stalling or showing incomplete conversion. What are the potential causes?
A3: This issue typically points to a problem with the catalyst, hydrogen supply, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Raney® Nickel is susceptible to poisoning by sulfur compounds, halides, or other impurities in the starting material or solvent. Ensure the purity of your 8-quinolinecarbonitrile. The catalyst's activity is also a function of its preparation; the temperature used to leach the aluminum from the Ni-Al alloy affects the final surface area.[2]
-
Hydrogen Supply: On a large scale, ensure the hydrogen delivery system can maintain the set pressure. Check for leaks in the reactor system.
-
Mass Transfer/Agitation: In larger reactors, efficient mixing is crucial to ensure good contact between the substrate, gaseous hydrogen, and the solid catalyst. If agitation is poor, the reaction can become mass-transfer limited. Transitioning from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller is essential for scale-up.
Q4: What are the critical safety procedures for handling Raney® Nickel on an industrial scale?
A4: Raney® Nickel is pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry.[2][7]
Safety Workflow:
-
Storage: Always store Raney® Nickel as a slurry under water or a suitable solvent. Never allow it to dry out.
-
Charging to Reactor: Charge the catalyst to the reactor as a slurry. If weighing is necessary, do so quickly and in a fume hood away from flammable materials. The reactor should be purged with an inert gas (Nitrogen or Argon) before and during the catalyst addition to prevent contact with oxygen.
-
Post-Reaction Filtration: After the reaction, the catalyst must be filtered while keeping it wet to prevent ignition. The filter cake should never be allowed to run dry on the filter. The filtration apparatus should be inerted.
-
Quenching/Disposal: Unused or spent Raney® Nickel should be carefully quenched by slowly adding it to a dilute acid solution (e.g., 5% HCl) in a well-ventilated area to safely discharge the adsorbed hydrogen.
Route 2: Troubleshooting Lithium Aluminum Hydride (LAH) Reduction
Q5: My large-scale LAH reduction has a dangerous exotherm that is difficult to control. How can I improve safety and control?
A5: The reduction of nitriles with LAH is highly exothermic, and this is a primary safety concern during scale-up.[4] The key is to control the rate of reaction.
Troubleshooting Steps:
-
Inverse Addition: At the lab scale, it is common to add the substrate to a slurry of LAH. For scale-up, inverse addition is strongly recommended.[5] This involves slowly adding the LAH solution to the solution of 8-quinolinecarbonitrile at a controlled temperature (e.g., 0-10 °C). This ensures that LAH is never in excess and the reaction rate is limited by the addition rate.
-
Efficient Heat Transfer: A jacketed reactor with a high-performance temperature control unit is mandatory. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging. Ensure the cooling system is robust enough to handle the heat load.
-
Dilution: Running the reaction at a more dilute concentration can help to moderate the exotherm by providing more thermal mass to absorb the heat generated.
Q6: What is a safe and scalable work-up procedure for an LAH reaction?
A6: The quenching of a large-scale LAH reaction is one of the most hazardous steps due to the violent reaction with protic reagents and the evolution of large volumes of hydrogen gas. A slow, controlled quench at low temperature is critical. The Fieser workup is a common and reliable method.
Scaled-Up Quenching Protocol:
-
Precondition: Cool the reaction mixture to 0 °C in the reactor with efficient stirring. Ensure the reactor is vented to a safe area to handle the hydrogen evolution.
-
Step 1 (Water): For 'x' grams of LAH used, slowly and cautiously add 'x' mL of water. The addition rate must be controlled to keep the internal temperature below a set point (e.g., 20 °C).
-
Step 2 (Aqueous Base): Slowly add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution. The exotherm will continue.
-
Step 3 (More Water): Slowly add '3x' mL of water. This final addition should result in the formation of a granular, easily filterable solid of aluminum salts.
-
Step 4 (Filtration): Stir the resulting slurry for several hours to ensure the quench is complete, then filter to remove the aluminum salts. Wash the filter cake thoroughly with the reaction solvent (e.g., THF).
Caption: Safe LAH quenching workflow for scale-up.
Purification Challenges
Q7: Column chromatography is not practical for purifying my multi-kilogram batch of this compound. What are the best alternative purification methods?
A7: For large quantities, column chromatography is generally avoided due to high solvent consumption and low throughput. The preferred methods are vacuum distillation and crystallization.
Purification Strategies:
-
Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation an excellent choice for purification. This method effectively removes non-volatile impurities (like catalyst residues or salts) and lower-boiling solvents.
-
Crystallization via Salt Formation: As a basic amine, the product can be converted to a crystalline salt (e.g., hydrochloride or sulfate) by treating the crude product in a suitable solvent with the corresponding acid. The salt often has much better crystallization properties than the free base and will precipitate with high purity. The salt can then be isolated, and the free base can be regenerated by neutralization with a base (e.g., NaOH) and extraction. This is also an effective way to remove non-basic impurities.[8]
-
Acid Wash: To remove unreacted starting material or other basic impurities, the crude product (dissolved in an organic solvent) can be washed with a dilute aqueous acid solution. The product will form a water-soluble salt and move to the aqueous phase, while non-basic impurities remain in the organic layer. The phases are separated, and the aqueous layer is then basified to regenerate the free amine, which is subsequently extracted.[8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
(Note: This protocol is a guideline and must be adapted and risk-assessed for specific equipment and scale.)
-
Reactor Preparation: Charge a suitable hydrogenation reactor with 8-quinolinecarbonitrile (1.0 eq) and a solvent such as methanol saturated with ammonia (approx. 10 volumes).
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas.
-
Catalyst Charging: Under a positive pressure of nitrogen, carefully add Raney® Nickel (approx. 10-20% by weight, as a water-wet slurry) to the reaction mixture.
-
Reaction: Seal the reactor again, purge with hydrogen, and then pressurize to the target hydrogen pressure (e.g., 50-100 psi). Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous agitation.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and/or by in-process analysis (e.g., HPLC, GC) of samples taken via a sampling valve.
-
Cooldown & Filtration: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Crucially, do not allow the filter cake to dry. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.
Protocol 2: LAH Reduction
(Warning: This procedure is extremely hazardous and should only be performed by trained personnel in a facility designed for such reactions.)
-
Reactor Preparation: Charge a dry, inerted, jacketed reactor with a solution of 8-quinolinecarbonitrile (1.0 eq) in anhydrous THF (10-15 volumes).
-
Cooling: Cool the solution to 0 °C with efficient stirring.
-
LAH Addition: Slowly add a solution of LiAlH₄ in THF (approx. 1.0-1.5 eq) via an addition funnel or pump, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time until completion is confirmed by IPC (e.g., TLC, HPLC).
-
Quenching: Following the detailed safety workflow described in Q6 , carefully quench the reaction by the sequential addition of water, 15% NaOH, and more water, always maintaining strict temperature control.
-
Workup: After the quench is complete and the slurry is easily stirrable, filter off the aluminum salts and wash the cake thoroughly with THF.
-
Isolation: Combine the filtrate and washings. The product can be isolated by removing the solvent under reduced pressure, followed by purification via vacuum distillation.
References
- This compound Product Page.BenchChem.URL: https://www.benchchem.com/product/b1572158
- Experiment 5 Reductions with Lithium Aluminium Hydride.University of the West Indies at Mona, Department of Chemistry.URL: https://www.mona.uwi.edu/chemistry/sites/default/files/chemistry/uploads/e5_reductions_with_lithium_aluminium_hydride.pdf
- Chandra, T., et al. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.ResearchGate.URL: https://www.researchgate.
- Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions.Albemarle Corporation.URL: https://s29.q4cdn.com/267863451/files/doc_downloads/2023/10/tds-lithium-aluminum-hydride-reagent-synthesis.pdf
- Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.BenchChem.URL: https://www.benchchem.com/technical-support-center/enhancing-the-purity-of-synthesized-quinolin-8-ylmethanesulfonamide
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.Master Organic Chemistry.URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/
- Raney nickel.Wikipedia.URL: https://en.wikipedia.org/wiki/Raney_nickel
- Lessons Learned Lithium Aluminum Hydride Fires.ResearchGate.URL: https://www.researchgate.net/publication/361899178_Lessons_Learned_Lithium_Aluminum_Hydride_Fires
- Raney® Nickel: A Life-Changing Catalyst.American Chemical Society.URL: https://www.acs.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.National Institutes of Health.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144407/
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.ResearchGate.URL: https://www.researchgate.
- Reagent Friday: Raney Nickel.Master Organic Chemistry.URL: https://www.masterorganicchemistry.com/2011/09/30/reagent-friday-raney-nickel/
- Raney Nickel Reduction.YouTube.URL: https://www.youtube.
- Raney Nickel Reduction Mechanism.YouTube.URL: https://www.youtube.
- Synthesis of Quinoline Analogues as Anti-microbial Agents.IOSR Journal.URL: https://www.iosrjournals.org/iosr-jac/papers/vol9-issue1/Version-1/F09113034.pdf
- Rapid large-scale purification of myofilament proteins using a cleavable His6-tag.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/25762512/
- Nitrile to Amine - Common Conditions.Organic Chemistry Data.URL: https://www.organic-chemistry.org/namedreactions/reductions/nitriles-to-amines.shtm
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- 1. This compound [myskinrecipes.com]
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- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of Quinolin-8-ylmethanamine by column chromatography: common issues
Overview
Welcome to the technical support guide for the purification of Quinolin-8-ylmethanamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. This compound, a valuable building block, presents specific challenges during silica gel column chromatography due to its chemical nature. The presence of two basic nitrogen atoms—the quinoline ring nitrogen and the primary aminomethyl group—leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is the primary cause of common purification issues such as severe peak tailing, low or no product recovery, and on-column degradation.[1][2][3]
This guide is structured to help you diagnose and solve these problems efficiently by explaining the underlying chemical principles and providing field-proven protocols.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the column chromatography of this compound.
Issue 1: Severe Tailing, Streaking, or Smearing on TLC and Column
Question: My TLC plate shows a long streak instead of a compact spot for my product, and when I run the column, the compound elutes over many fractions or not at all. What is happening?
Answer: This is the most classic symptom of a strong, undesirable interaction between a basic compound and acidic silica gel. The basic nitrogen atoms in your molecule are being protonated by or are forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface.[1] This causes a portion of the molecules to "stick" to the stationary phase, leading to a drawn-out elution profile (tailing).
Core Causality & Solution Workflow
Caption: Analyte-Stationary Phase Interaction and Mitigation Strategy.
Recommended Actions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base, such as triethylamine (NEt₃) or ammonia, to your eluent system.[1][2] This base will compete with your product for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute symmetrically.
-
Practical Tip: Start by adding 0.5-1% (v/v) of NEt₃ to your pre-mixed mobile phase. Always re-run a TLC with the modified eluent to confirm the improvement and determine the new Rf value before packing your column.
-
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1] Use Brockmann Grade III or IV for moderate activity.
-
Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it yourself (see Protocol 2).
-
Issue 2: Low or No Recovery of the Compound
Question: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
Answer: This issue can stem from several possibilities, often related to the high polarity and reactivity of your amine.
-
Irreversible Adsorption/Decomposition: The interaction with the acidic silica may be so strong that your compound does not elute, even with highly polar solvents. In some cases, the acidic surface can catalyze decomposition.[4][5] A 2D TLC experiment can help diagnose on-plate decomposition.[6]
-
Test for Stability: Spot your crude material on a TLC plate. After developing it in one direction, let the plate dry completely, rotate it 90 degrees, and develop it again in a different solvent system. If new spots appear that are not on the diagonal, your compound is likely decomposing on the silica.[6]
-
-
Inappropriate Solvent System: Your mobile phase may be too non-polar to elute the compound. Amines are polar and require a sufficiently polar mobile phase to move down the column.
-
Solution: If your compound is stuck at the baseline (Rf = 0) on TLC even with ethyl acetate, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH).[4] A gradient elution from 100% DCM to 5-10% MeOH in DCM is often effective. Remember to include 1% NEt₃ in this solvent system.
-
-
Sample Loading Issues: If the sample is not loaded correctly, it can lead to poor separation and recovery.
-
Dry Loading: this compound may not be very soluble in non-polar solvents used at the start of a column run. Dry loading the sample is highly recommended to ensure it is introduced to the column in a concentrated, narrow band.[7] See Protocol 1 for a detailed procedure.
-
Issue 3: Discrepancy Between TLC and Column Results
Question: My separation looks perfect on the TLC plate (Rf ≈ 0.3), but on the column, everything comes out at once or not at all. Why?
Answer: This common and frustrating problem often arises from subtle differences between the conditions on a TLC plate and in a packed column.[2]
-
Concentration Effects: You may be overloading the spot on your TLC plate, which can give a misleadingly high Rf value.[2] Try spotting a much more dilute solution of your crude product.
-
Heat of Adsorption: When packing a column with dry silica and then pouring solvent, the heat generated from solvent adsorption can change the separation characteristics.[2] Slurry packing the column can mitigate this thermal effect.
-
Silica Gel Acidity Variation: The silica gel used for columns can be more acidic than that on pre-coated TLC plates.[2] This explains why a separation that works on TLC fails on the column. This again highlights the importance of adding a basic modifier to the column's mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound? A1: A good starting point is a 1:1 mixture of Hexanes and Ethyl Acetate. To account for the basicity of the amine, you should always run a parallel TLC plate using the same solvent system but with an added 1% triethylamine (NEt₃). Observe the difference in spot shape and Rf. If the compound remains at the baseline, switch to a more polar system like 95:5 Dichloromethane/Methanol + 1% NEt₃.
| Solvent System | Modifier | Typical Observation | Recommendation |
| 70:30 Hexane/EtOAc | None | Significant streaking, low Rf. | Not recommended for column work. |
| 70:30 Hexane/EtOAc | 1% NEt₃ | Compact spot, higher Rf. | Good starting point if Rf is 0.2-0.4. |
| 95:5 DCM/MeOH | None | Tailing is likely but Rf will be higher. | Sub-optimal. |
| 95:5 DCM/MeOH | 1% NEt₃ | Often gives a well-defined spot. | Excellent choice for polar impurities. |
Q2: Should I use wet or dry loading for my sample? A2: Dry loading is strongly recommended.[7] Your compound is likely a polar solid or oil that won't dissolve well in the initial non-polar eluent (e.g., Hexane/EtOAc). Dissolving it in a strong solvent like DCM to load it directly can destroy the separation. Adsorbing the crude material onto a small amount of silica gel and loading the resulting powder ensures a clean, even application.[2][7]
Q3: Can the chelating properties of the 8-aminoquinoline scaffold affect the purification? A3: Yes, this is a more advanced consideration. The 8-aminoquinoline core is a known metal chelator.[8][9] Trace amounts of metal ions in the silica gel or solvents could potentially form complexes with your product. This can lead to unusually strong retention or the appearance of colored bands on the column. While less common than acid-base interactions, if you observe inexplicable behavior, using high-purity solvents and silica or pre-washing the silica with a chelating agent like EDTA (followed by extensive rinsing) could be a last-resort troubleshooting step.
Experimental Protocols
Protocol 1: Dry Loading of this compound
This method ensures the sample is applied to the column in a concentrated band, which is critical for good resolution.[7]
-
Dissolve your crude this compound (e.g., 500 mg) in a minimum amount of a volatile solvent in which it is soluble (e.g., 5-10 mL of Dichloromethane or Methanol) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product, so ~1-1.5 g).
-
Swirl the flask to create a slurry, ensuring the material is fully adsorbed onto the silica.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. Be gentle to avoid bumping.
-
Carefully layer this powder on top of the packed column bed.
Protocol 2: Column Chromatography with a Basic Modifier
This is the standard procedure recommended for purifying basic amines on silica gel.[3]
-
Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the mobile phase. For example, if the optimal eluent is 80:20 Hexane/EtOAc, prepare 1 liter of this mixture. Add 10 mL of triethylamine (NEt₃) to the 1 L of solvent (1% v/v) and mix thoroughly.
-
Pack the Column: Pack the column using the prepared basic eluent, either by the slurry method (recommended) or dry packing followed by careful solvent addition. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Load the Sample: Use the dry loading method described in Protocol 1.
-
Elute the Column: Begin elution with the prepared mobile phase. If a gradient is needed, prepare a second, more polar mobile phase that also contains 1% NEt₃ (e.g., 50:50 Hexane/EtOAc + 1% NEt₃).
-
Collect and Analyze: Collect fractions and analyze them by TLC (using a mobile phase containing NEt₃) to identify those containing the pure product.
Troubleshooting Workflow Diagram
Caption: Step-by-step troubleshooting decision tree for purification.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- BenchChem. (2025).
- Reddit r/chemistry. (2024).
- University of Rochester, Department of Chemistry.
- Reddit r/chemhelp. (2016).
- Reddit r/chemistry. (2024).
- Nguyen, M., et al. (2019). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC.
- Xu, X., et al. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for obtaining high-purity Quinolin-8-ylmethanamine
Answering the complex challenges of purifying amine-containing heterocyclic compounds requires a blend of foundational chemical principles and hands-on, empirical data. This Technical Support Center is designed to guide you, the research and drug development professional, through the nuanced process of recrystallizing Quinolin-8-ylmethanamine to achieve high purity. As Senior Application Scientists, we have structured this guide to move from foundational questions to advanced troubleshooting, mirroring the workflow you would experience in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What is this compound and why is its purity critical?
This compound is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂.[1] Its structure, featuring a quinoline core, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly antimalarial and anticancer agents, as well as in the development of catalytic systems and fluorescent probes.[1] For these applications, especially in drug development, achieving exceptionally high purity is non-negotiable. Trace impurities can lead to undesirable side reactions, altered biological activity, and complications in regulatory approval processes.[2]
Q2: What is the fundamental principle of recrystallization for this compound?
Recrystallization is a purification technique that leverages differences in solubility.[3] The core principle is to dissolve the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution, and then to allow the solution to cool slowly.[4][5] As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent in the first place.[6][7]
Q3: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization.[8] The ideal solvent should exhibit:
-
High solvency for this compound at high temperatures.
-
Low solvency for this compound at low (room or sub-zero) temperatures.
-
High solvency for impurities at all temperatures, or no solvency for impurities at any temperature.
-
Chemical inertness: The solvent must not react with the compound.[7]
-
Volatility: It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).[8]
Given the primary amine and the aromatic nitrogen on the quinoline ring, polar solvents are a logical starting point. Based on structurally similar compounds like 8-aminoquinoline, solvents such as ethanol and DMSO are good candidates.[9] A successful recrystallization of a related quinolin-8-amine derivative was reported using ethyl acetate.[10] Small-scale solubility tests with various solvents are essential.[4]
Q4: My amine compound seems to degrade or change color during heating. What should I do?
Amines, particularly aromatic ones, can be susceptible to oxidation, which is often accelerated by heat and light, leading to colored impurities.[11] If you observe this, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, ensure your starting material is stored properly under cool, dry, and dark conditions to prevent degradation before purification.[1]
Q5: Can I use a mixed-solvent system?
Yes. If no single solvent provides the desired solubility profile, a mixed-solvent system is an excellent alternative.[6][12] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the slow, dropwise addition of a miscible "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). The solution is then allowed to cool slowly. For this compound, a common pair might be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexane (anti-solvent).[12]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a problem-and-solution framework for issues that arise during the experimental process.
| Problem | Primary Cause(s) | Recommended Solutions & Explanations |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point. | 1. Switch to a lower-boiling point solvent. 2. Re-heat the solution and add more hot solvent until the oil fully dissolves, then allow it to cool more slowly. 3. Use a mixed-solvent system. Dissolve in a minimal amount of a good, high-boiling solvent, then add a poor, lower-boiling anti-solvent. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in an unsaturated solution. 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and re-cool.[12] 2. Induce nucleation: a. Scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that serve as nucleation sites.[5] b. Add a "seed crystal" of pure this compound to provide a template for crystal growth.[5] c. Cool the solution to a lower temperature using an ice bath or refrigerator. |
| Colored Impurities in Final Product | 1. Oxidation of the amine functionality.[11] 2. Highly colored, polar byproducts from the synthesis are co-precipitating. | 1. Use activated charcoal. Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before cooling.[13] 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Low Yield of Purified Crystals | 1. The compound has significant solubility in the cold solvent . 2. Premature crystallization during hot filtration. 3. Cooling was too rapid , trapping impurities and reducing the quality of the isolated mass. | 1. Cool the filtrate in an ice-water bath for an extended period (30+ minutes) to maximize precipitation. 2. Minimize the amount of solvent used. Use only the minimum volume of hot solvent required to fully dissolve the crude solid. 3. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent the solution from cooling and crystallizing during this step.[13] |
| Product Purity is Still Low (Broad Melting Point) | 1. Ineffective solvent choice that does not sufficiently differentiate the compound from its impurities. 2. Cooling was too rapid , causing impurities to become trapped within the crystal lattice. | 1. Re-evaluate your solvent system. Conduct new small-scale solubility tests. 2. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slower cooling promotes the formation of a more ordered, pure crystal lattice.[4] 3. Perform a second recrystallization on the obtained crystals. |
| Amine Forms a Salt and Won't Dissolve/Crystallize as Expected | 1. The crude material contains acidic impurities from the synthesis (e.g., HCl, TFA). 2. The amine itself is basic and may require a specific pH range for optimal crystallization. | 1. Perform an acidic wash. As a pre-purification step, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any acidic residue. Dry the organic layer and remove the solvent before proceeding with recrystallization. 2. Consider salt crystallization. Deliberately form a salt (e.g., by adding HCl in ether) to crystallize the compound as its hydrochloride salt, which may have better crystallization properties.[11] The pure amine can be recovered by neutralizing the salt. |
Visual Workflows and Protocols
To ensure clarity and reproducibility, we have outlined the key processes using diagrams and step-by-step instructions.
Diagram 1: Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Diagram 2: General Recrystallization Protocol
Caption: Step-by-step workflow for a standard recrystallization experiment.
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a detailed, step-by-step methodology for purifying this compound using a single-solvent system, such as ethyl acetate.
-
Preparation:
-
Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a stir bar.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., ethyl acetate) to its boiling point on a hot plate.
-
-
Dissolution:
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring and heating.
-
Continue adding the hot solvent just until all of the solid has dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[12]
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat source.
-
Allow the solution to cool slightly for a minute, then add a small spatula tip of activated charcoal.
-
Return the flask to the hot plate, bring it back to a gentle boil for 2-3 minutes while stirring.
-
-
Hot Filtration:
-
Set up a gravity or vacuum filtration apparatus with a short-stemmed funnel and fluted filter paper.
-
Pre-heat the apparatus by pouring a small amount of the hot, pure solvent through it. This prevents premature crystallization in the funnel.[13]
-
Quickly filter the hot solution containing the dissolved product into a clean, warm Erlenmeyer flask. Insoluble impurities (and charcoal, if used) will be collected on the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and leave it on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the crystals by swirling the flask to create a slurry and pouring it into the Büchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or weighing dish.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
-
Purity Assessment:
References
- PubMed. (n.d.).
- Vanderlaan, M., Hwang, M., & Djanegara, T. (n.d.). Immunoaffinity purification of dietary heterocyclic amine carcinogens.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Beilstein Journals. (2022).
- Science Learning Center. (n.d.).
- Smolecule. (2023). Buy Isothis compound | 362606-12-0.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- University of Rochester. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- My Skin Recipes. (n.d.). This compound.
- Benchchem. (n.d.).
- Professor Dave Explains. (2020, January 10).
- ResearchGate. (n.d.).
- University of California, Los Angeles. (n.d.).
- Amerigo Scientific. (n.d.). (Quinolin-8-ylmethyl)amine.
- ACS Publications. (2020).
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of Quinolin-8-ylmethanamine in reaction media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Quinolin-8-ylmethanamine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile building block in various reaction media. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.
Quick Troubleshooting Guide
This section provides immediate answers to common solubility problems. For a more detailed explanation, please refer to the FAQ section.
| Question | Quick Answer & Action |
| My this compound won't dissolve in my aqueous buffer. | Adjust the pH. Your compound is a weak base. Lowering the pH of the medium to below the pKa of the quinoline nitrogen (approx. 4.9) will protonate the molecule, significantly increasing its aqueous solubility.[1] Add a dilute acid (e.g., 0.1M HCl) dropwise until the solid dissolves. |
| I'm running an organic reaction and the compound is crashing out. | Use a polar aprotic co-solvent. this compound and its derivatives show good solubility in polar aprotic solvents like DMF and DMSO.[2][3] Introduce a percentage of one of these as a co-solvent in your reaction mixture. Start with 10% (v/v) and increase as needed. |
| Can I use alcohols as solvents? | Yes, but with temperature dependence. Solubility in alcohols like methanol and ethanol is moderate and can often be improved by gently warming the reaction mixture.[2] n-Propanol may offer the best solubility among common alcohol systems.[2] |
| My reaction is pH-sensitive, and I can't use a strong acid. What should I do? | Consider in situ salt formation with a suitable counter-ion. Reacting this compound with an appropriate acid (e.g., methanesulfonic acid, citric acid) can form a salt with much higher solubility. This is a common strategy to improve the solubility of basic drug compounds.[4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral water and non-polar organic solvents?
A1: The solubility behavior of this compound is governed by its molecular structure: a rigid, aromatic quinoline core and a basic primary amine side chain.
-
In Neutral Water: The large, hydrophobic quinoline ring system dominates the molecule's character, leading to low solubility in water.[3] While the amine groups can hydrogen bond with water, this is often insufficient to overcome the hydrophobicity of the aromatic core.
-
In Non-Polar Solvents: The molecule possesses significant polarity due to the nitrogen atoms and the primary amine group. This polarity prevents it from favorably interacting with non-polar solvents like hexanes or toluene, following the "like dissolves like" principle.
Q2: You mentioned adjusting the pH. What is the chemical basis for this?
A2: this compound has two basic nitrogen atoms: the one in the quinoline ring and the one in the primary amine side chain. In an acidic aqueous solution, these nitrogen atoms can be protonated to form a cationic salt.[6]
Caption: Reversible protonation of this compound.
This protonated form, or conjugate acid, is an ionic species. The strong ion-dipole interactions between the charged molecule and polar water molecules are much more favorable than the interactions of the neutral molecule, leading to a dramatic increase in aqueous solubility.[1][3] Studies on quinoline itself show a significant enhancement in solubility at pH values below its pKa of approximately 4.9.[1]
Q3: What is a co-solvent, and how do I choose the right one for my organic reaction?
A3: A co-solvent is a secondary solvent added to the primary reaction medium to improve the solubility of a reactant. The choice depends on the primary solvent and the reaction conditions. For this compound, which struggles in moderately polar or non-polar organic solvents, a polar aprotic co-solvent is ideal.
-
Why Polar Aprotic? Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile can effectively solvate the polar amine groups through dipole-dipole interactions without interfering with reactions that are sensitive to acidic protons.[2]
-
Selection Criteria:
-
Miscibility: Ensure the co-solvent is miscible with your primary reaction solvent.
-
Reaction Compatibility: The co-solvent must be inert under your reaction conditions (e.g., not reactive with strong bases, electrophiles, etc.).
-
Boiling Point: Consider the boiling point for effective removal during workup.
-
Q4: When is salt formation a better strategy than pH adjustment or using co-solvents?
A4: Salt formation is an excellent strategy when the reaction conditions are incompatible with large amounts of acid or specific co-solvents.[4] For example:
-
If your reaction involves base-sensitive functional groups, adding a strong acid to the bulk solution is not feasible.
-
If a co-solvent like DMSO or DMF would interfere with the reaction mechanism or make product purification difficult.
By forming a salt of this compound before the reaction, you create a new chemical entity with different physical properties, often with significantly improved solubility in a wider range of solvents.[5][7] This is a cornerstone technique in pharmaceutical development for improving the dissolution of basic active ingredients.[4]
Experimental Protocols & Methodologies
Decision Workflow for Solubility Enhancement
Before selecting a method, use this workflow to determine the most appropriate strategy for your specific experimental setup.
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Caption: Decision tree for selecting a solubilization strategy.
Protocol 1: Solubility Enhancement by pH Adjustment (Aqueous Media)
This protocol is for reactions conducted in water or aqueous buffer systems.
-
Initial Suspension: Suspend the required mass of this compound in approximately 80% of the final required volume of your aqueous medium. Stir to create a uniform slurry.
-
Prepare Acid Titrant: Prepare a 0.1 M or 1.0 M solution of hydrochloric acid (HCl) or another compatible strong acid.
-
pH Monitoring: Place a calibrated pH electrode in the suspension.
-
Acid Addition: Add the acid titrant dropwise to the stirring suspension. Monitor the mixture for visual changes (dissolution) and the reading on the pH meter.
-
Endpoint: Continue adding acid until all the solid has dissolved. The pH at which complete dissolution occurs will typically be below 5.0.[1]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining aqueous medium to reach the final target concentration and volume. Re-verify the final pH.
-
Validation: The solution should remain clear and free of precipitate. If the reaction generates a basic species that raises the pH, the compound may precipitate out again. In such cases, a buffered system is recommended.
Protocol 2: Using a Co-Solvent System (Organic Media)
This protocol is for organic reactions where the compound has poor solubility in the primary solvent (e.g., THF, Dichloromethane, Toluene).
-
Solvent Selection: Choose a polar aprotic co-solvent that is miscible with your primary solvent and inert to the reaction conditions. DMF and DMSO are excellent starting points.[2][3]
-
Initial Dissolution: In a separate flask, dissolve the full amount of this compound in a minimal volume of the chosen co-solvent (e.g., DMF). Gentle warming may be applied if necessary.
-
Addition to Reaction: Add the primary reaction solvent and other reagents to your main reaction vessel.
-
Transfer: While stirring the main reaction mixture, slowly add the co-solvent solution containing your dissolved this compound.
-
Observation: The final mixture should be a homogeneous solution. If any cloudiness appears, you may need to increase the percentage of the co-solvent in the total reaction volume. A typical starting range is 5-20% (v/v) of co-solvent.
-
Validation: A successfully implemented co-solvent system will result in a clear, homogeneous reaction mixture that remains stable throughout the reaction time.
Protocol 3: In Situ Salt Formation for Enhanced Solubility
This protocol is ideal for pH-sensitive organic or aqueous reactions.
-
Molar Calculation: Calculate the molar equivalents of this compound required for your reaction.
-
Acid Selection: Choose an acid to form the salt. For organic reactions, methanesulfonic acid or p-toluenesulfonic acid are good choices. For aqueous systems, citric acid or acetic acid can be used.
-
Procedure: a. Suspend this compound (1.0 eq.) in your chosen reaction solvent. b. Add a solution of the selected acid (1.0 eq.) to the suspension while stirring. c. Stir the mixture for 15-30 minutes. In many cases, the formation of the salt will result in the dissolution of the solid material, as the salt has higher solubility than the free base.
-
Initiate Reaction: Once the salt is formed and the solution is homogeneous, proceed by adding the other reagents for your reaction.
-
Validation: Successful salt formation is indicated by the dissolution of the starting material. The resulting salt should remain in solution under the reaction conditions, providing a sustained concentration of the reactant.
References
- Mishra, D. S., & Yalkowsky, S. H. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- My Skin Recipes. (n.d.). This compound.
- Solubility of Things. (n.d.). 8-Aminoquinoline.
- National Center for Biotechnology Information. (n.d.). Isothis compound. PubChem Compound Database.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Bachovchin, D. A., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship, University of California.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- National Center for Biotechnology Information. (n.d.). Quinolin-3-ylmethanamine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
- Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. (n.d.). Semantic Scholar.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Quora. (2018). How does branching increase the solubility in amines?
- Solubility of Things. (n.d.). 8-Hydroxyquinoline.
- ResearchGate. (n.d.). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
- Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
- McMurry, J. (2018). Amines and Heterocycles. Cengage.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- AERU, University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- IUPAC-NIST Solubility Data Series. (n.d.).
- ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
- SciSpace. (n.d.).
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (n.d.).
Sources
- 1. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
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Technical Support Center: Stabilizing Quinolin-8-ylmethanamine During Experimental Workup
Welcome to the technical support resource for researchers working with Quinolin-8-ylmethanamine. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification and workup of this compound. This compound, a valuable building block in medicinal chemistry, is notoriously prone to degradation. Its structure, featuring both a basic quinoline nitrogen and a primary aminomethyl group, makes it susceptible to oxidation, acid-catalyzed decomposition, and strong interactions with common purification media. This guide is designed to help you navigate these challenges, improve your recovery, and ensure the integrity of your final product.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues reported by researchers. We delve into the root cause of each problem and provide validated protocols to overcome them.
Q1: My isolated this compound is discolored (yellow to dark brown) and shows multiple spots on TLC. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: Oxidative Degradation
This is a classic sign of oxidation. Aromatic amines, particularly those with electron-rich ring systems like quinoline, are highly susceptible to air oxidation. The aminomethyl group can be oxidized, and the quinoline ring system can undergo reactions that lead to the formation of highly colored, often polymeric, byproducts.[1][2] This process can be accelerated by light, heat, and the presence of trace metal impurities.
Preventative Strategy: Inert Atmosphere and Degassing
The most effective way to prevent oxidation is to rigorously exclude oxygen from the workup procedure.
dot
Caption: Logic of oxidative degradation and its prevention.
Protocol 1: Oxygen-Free Workup
-
Solvent Preparation: Before starting the workup, degas all aqueous solutions and organic solvents (e.g., ethyl acetate, dichloromethane) by sparging with nitrogen or argon gas for 15-20 minutes.
-
Inert Atmosphere: Conduct the entire workup procedure under a positive pressure of an inert gas (nitrogen or argon). Use a Schlenk line or a nitrogen-filled glove bag.
-
Quenching: Cool the reaction mixture in an ice bath before quenching. Add the quenching solution (e.g., saturated sodium bicarbonate) slowly via a cannula or dropping funnel.
-
Extraction: Perform all liquid-liquid extractions in a sealed separatory funnel, ensuring the headspace is filled with inert gas.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter under inert atmosphere, and concentrate the solution using a rotary evaporator with a nitrogen inlet on the vacuum line. Avoid heating the flask above 30-35°C.
-
Storage: Store the final product under an inert atmosphere in a freezer, protected from light.
Q2: My compound streaks severely on silica gel TLC, and I get very poor recovery from column chromatography. Why does this happen?
A2: Root Cause Analysis: Strong Acid-Base Interaction
This is a common and predictable issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This compound is a basic compound (pKa of the quinoline nitrogen is ~4.9, the primary amine is more basic). The basic nitrogens interact strongly with the acidic silanol groups via acid-base interactions. This leads to two major problems:
-
Irreversible Adsorption: The compound sticks so strongly to the silica that it cannot be eluted, resulting in significant product loss.[3]
-
On-Column Degradation: The acidic surface of the silica can catalyze the degradation of sensitive compounds.[3]
Preventative Strategy: Deactivate or Bypass the Acidity
The solution is to either neutralize the acidity of the stationary phase or use an alternative, non-acidic stationary phase.
dot
Caption: Interaction of a basic amine with standard vs. deactivated silica gel.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). To this eluent, add 0.5-2% triethylamine (TEA) by volume. The TEA will neutralize the acidic sites on the silica gel.[3]
-
Prepare the Slurry: In a beaker, mix your silica gel with the TEA-containing eluent to create a slurry.
-
Pack the Column: Pack the column with the prepared slurry as you normally would.
-
Equilibrate: Run 2-3 column volumes of the TEA-containing eluent through the packed column to ensure it is fully equilibrated and all acidic sites are neutralized.
-
Load and Elute: Load your sample (dissolved in a minimum amount of eluent or adsorbed onto a small amount of silica) and run the column. The compound should now elute without significant tailing.
Alternative Strategy: Use a Different Stationary Phase
If streaking or degradation persists, switch to a more suitable stationary phase.
| Stationary Phase | Acidity | Best For | Key Considerations |
| Standard Silica Gel | Acidic | Neutral and acidic compounds. | Unsuitable for most basic amines; causes streaking and degradation.[3] |
| Deactivated Silica Gel | Neutral | Basic compounds, acid-sensitive molecules. | Must add a basic modifier (e.g., Triethylamine) to the eluent.[3] |
| Neutral Alumina | Neutral | General purpose, good for separating compounds of varying polarity. | Can sometimes be less resolving than silica. |
| Basic Alumina | Basic | Strongly basic compounds, acid-labile molecules. | Excellent choice for preventing any acid-catalyzed side reactions.[3] |
Q3: Are there reliable non-chromatographic methods to purify this compound?
A3: Yes. Recrystallization and acid-base extractions are excellent, often superior, alternatives to chromatography for this compound.
Chromatography can be time-consuming and lead to product loss. For crystalline solids like this compound, recrystallization is often the most efficient method for achieving high purity on a large scale.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: The key is to find a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold. Good starting points for amines include isopropanol, ethanol, toluene, or a mixture like ethyl acetate/hexane.[4][5]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of boiling solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 4: Purification via Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from non-basic impurities.[6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will react to form its hydrochloride salt, which is water-soluble, and will move to the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Wash: Separate the layers. Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The water-soluble salt will be converted back to the water-insoluble free base, which will precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Summary of Best Practices
-
Assume Air Sensitivity: Always handle this compound and its solutions under an inert atmosphere using degassed solvents.
-
Avoid Strong Acids/Bases: Use mild conditions for extractions (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged exposure.
-
Be Wary of Silica Gel: Never run basic amines on standard silica gel without a basic modifier like triethylamine.
-
Consider Alumina: For particularly sensitive or very basic compounds, basic or neutral alumina is a superior choice for chromatography.[3]
-
Prioritize Recrystallization: If the compound is a solid, recrystallization is often the fastest, cheapest, and most scalable method to achieve high purity.[4]
-
Keep it Cold: Perform all workup and purification steps at low temperatures whenever possible to minimize degradation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- BenchChem. (2025). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.
- ACS Publications. (2016).
- National Center for Biotechnology Information. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst selection for Quinolin-8-ylmethanamine synthesis
An essential precursor in pharmaceutical and materials science, Quinolin-8-ylmethanamine is synthesized primarily through the catalytic reduction of 8-quinolinecarbonitrile. The success of this synthesis hinges critically on the selection of an appropriate catalyst and the optimization of reaction conditions. The primary challenges involve achieving high selectivity for the primary amine, preventing the formation of secondary and tertiary amine byproducts, and avoiding the undesired hydrogenation of the quinoline ring.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating these challenges. It is structured into a detailed FAQ section for foundational knowledge and a troubleshooting guide for addressing specific experimental issues.
Technical FAQs: Catalyst Systems and Reaction Parameters
This section addresses common questions regarding the selection of catalysts and the general optimization of the reaction for the synthesis of this compound from 8-quinolinecarbonitrile.
Q1: What are the most common catalysts for the reduction of nitriles to primary amines, and which are most suitable for this specific synthesis?
A1: The catalytic hydrogenation of nitriles is a widely used and economical method for producing primary amines.[1] The most common catalysts are Group 10 metals. For the synthesis of this compound, the primary candidates are:
-
Raney® Nickel: This is a highly active and cost-effective catalyst for nitrile reduction. It is often the first choice due to its efficiency. However, its high activity requires careful control of reaction conditions to prevent side reactions. A system using Raney Nickel with potassium borohydride (KBH4) in ethanol has proven to be a mild and efficient method for reducing both aliphatic and aromatic nitriles to primary amines with high yields.[2][3]
-
Palladium on Carbon (Pd/C): Pd/C is another effective catalyst. It can be highly selective for the desired primary amine, but care must be taken as palladium catalysts can also promote the hydrogenation of the quinoline ring under certain conditions.[4] Adding ammonia or ammonium hydroxide to the reaction can help suppress the formation of secondary amine byproducts.[5]
-
Raney® Cobalt: Cobalt-based catalysts are known for their high selectivity in producing primary amines from nitriles, often with less formation of secondary and tertiary amine byproducts compared to Raney Nickel.[6]
-
Platinum Dioxide (PtO₂): While a powerful hydrogenation catalyst, PtO₂ is often too reactive for this specific transformation, as it can easily reduce the quinoline aromatic ring in addition to the nitrile group.[1]
Q2: What causes the formation of secondary and tertiary amine byproducts, and how can I prevent it?
A2: The formation of secondary and tertiary amines is the most common side reaction in nitrile hydrogenation. This occurs when the intermediate imine, formed during the reduction, reacts with an already-formed primary amine molecule.[1][2] This subsequent reaction leads to the formation of a secondary amine, which can then react with another imine molecule to form a tertiary amine.[1]
Strategies to Maximize Primary Amine Selectivity:
-
Addition of Ammonia: The most effective method is to conduct the reaction in the presence of ammonia (either as a gas or as a solution like ammonium hydroxide). Ammonia shifts the equilibrium away from the formation of secondary amines by competing with the primary amine for reaction with the intermediate imine.[5][7]
-
Catalyst Choice: As mentioned, catalysts like Raney Cobalt are inherently more selective for primary amine formation.[6]
-
Reaction Conditions: Other factors influencing selectivity include solvent choice, pH, temperature, and hydrogen pressure.[1]
Q3: Is there a risk of reducing the quinoline ring itself? How can this be avoided?
A3: Yes, the quinoline ring is susceptible to hydrogenation, especially under harsh conditions or with highly active catalysts. The hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline.[4][8] This is a significant challenge as the goal is to selectively reduce only the nitrile group.
Methods to Avoid Ring Hydrogenation:
-
Milder Conditions: Use the lowest effective temperature and hydrogen pressure that still allows for the complete reduction of the nitrile. Initial optimization should start at lower temperatures (e.g., 70-100°C) and pressures (e.g., 30-50 bar H₂).[4][8]
-
Catalyst Selection: Avoid overly aggressive catalysts like Platinum. Raney Nickel and Raney Cobalt generally offer better selectivity for the nitrile group over the aromatic ring.
-
Solvent System: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol are common. The use of water has also been shown to be effective, and in some cases, indispensable for cobalt-catalyzed hydrogenations.[8]
Q4: What are the critical safety precautions when working with Raney Nickel and high-pressure hydrogen?
A4: Both Raney Nickel and hydrogen gas pose significant safety hazards.
Raney Nickel Safety:
-
Pyrophoric Nature: Active Raney Nickel is highly pyrophoric and can ignite spontaneously if it dries out and is exposed to air. It must always be stored and handled as a slurry, typically under water.[9][10]
-
Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood.[11] Always wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and safety goggles.[9][12] Have a bucket of sand or a Class D fire extinguisher suitable for metal fires readily available. Do NOT use water or CO₂ extinguishers on a Raney Nickel fire , as this can produce flammable hydrogen gas.[11]
-
Disposal: Spent catalyst should not be discarded casually. It can be deactivated with a dilute solution of potassium permanganate before proper disposal, or returned to the manufacturer.[9]
High-Pressure Hydrogenation Safety:
-
Equipment: Use a properly rated and maintained autoclave or Parr hydrogenator. Ensure all fittings are secure and leak-tested before pressurizing the system.
-
Inert Atmosphere: Before introducing hydrogen, the reactor must be purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of hydrogen gas, which is highly flammable and explosive.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of 8-quinolinecarbonitrile | 1. Inactive Catalyst: The Raney Nickel may have lost activity due to improper storage or handling. 2. Catalyst Poisoning: The nitrogen on the quinoline ring can act as a poison.[13] Impurities (e.g., sulfur) in reagents or solvents can also poison the catalyst.[14] 3. Insufficient Reaction Conditions: Temperature or hydrogen pressure may be too low. | 1. Use Fresh Catalyst: Use a fresh batch of Raney Nickel or wash the existing catalyst with degassed water to remove impurities.[10] 2. Increase Catalyst Loading: A higher catalyst loading can compensate for partial poisoning. Purify starting materials and solvents if poisoning is suspected. 3. Optimize Conditions: Gradually increase the reaction temperature (e.g., in 10°C increments) and/or hydrogen pressure. Monitor reaction progress by TLC or HPLC.[15] |
| Significant Formation of Secondary/Tertiary Amine Byproducts | 1. Reaction Mechanism: The intermediate imine is reacting with the primary amine product.[1] 2. Sub-optimal Conditions: The chosen catalyst or solvent system favors the side reaction. | 1. Add Ammonia: Introduce ammonia into the reaction vessel. A common method is to use a solution of ammonia in methanol or to add aqueous ammonium hydroxide.[5][7] 2. Switch Catalyst: Consider using a Raney Cobalt catalyst, which is known for higher selectivity towards primary amines.[6] 3. Adjust Solvent/pH: The choice of solvent and the pH of the reaction medium can influence the rate of the side reaction.[1] |
| Unwanted Reduction of the Quinoline Ring | 1. Overly Harsh Conditions: The temperature and/or hydrogen pressure are too high. 2. Highly Active Catalyst: The catalyst (e.g., Platinum) is not selective enough. | 1. Reduce Temperature/Pressure: Lower the reaction temperature and pressure to the minimum required for nitrile reduction.[4][8] 2. Change Catalyst: Switch to a less aggressive catalyst like Raney Cobalt or carefully optimized Raney Nickel. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to product inhibition or poisoning.[4][13] 2. Insufficient Hydrogen: The hydrogen supply may be depleted or there might be a leak in the system. | 1. Filter and Add Fresh Catalyst: If the reaction stalls, it may be possible to cool the reactor, filter the spent catalyst (under an inert atmosphere), and add a fresh portion. 2. Check Hydrogen Supply: Ensure the hydrogen cylinder has adequate pressure and that the reactor is properly sealed. |
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard procedure for the catalytic hydrogenation of 8-quinolinecarbonitrile.
Caption: Standard workflow for this compound synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: Logic diagram for troubleshooting synthesis issues.
Detailed Experimental Protocols
Protocol 1: Raney® Nickel Catalyzed Synthesis of this compound
This protocol describes a general procedure for the reduction of 8-quinolinecarbonitrile using Raney Nickel in an ammoniacal ethanol solution.
Materials:
-
8-quinolinecarbonitrile (1.0 mmol)
-
Raney® Nickel (approx. 50% slurry in water, ~0.1 g dry weight)
-
Ethanol, anhydrous (20 mL)
-
Ammonium hydroxide (28-30% solution, 2 mL)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Celite® 545 for filtration
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully transfer the required amount of Raney Nickel slurry to a small beaker. Use a spatula to decant the water. Wash the catalyst three times with 5 mL portions of anhydrous ethanol to remove the water.
-
Reactor Charging: To the autoclave vessel, add a magnetic stir bar, 8-quinolinecarbonitrile, and 20 mL of anhydrous ethanol. Add the washed Raney Nickel catalyst to the vessel, followed by 2 mL of ammonium hydroxide.
-
System Purge: Seal the autoclave securely. Purge the system by pressurizing with nitrogen (or argon) to ~5 bar and then venting carefully. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to an initial pressure of 40 bar (approx. 580 psi).
-
Reaction: Begin vigorous stirring and heat the reactor to 80°C. The reaction progress can be monitored by observing the drop in hydrogen pressure.
-
Workup: After the reaction is complete (typically 4-6 hours, or when hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe, ventilated area. Purge the reactor with nitrogen gas.
-
Catalyst Removal: Open the reactor and carefully filter the contents through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to run dry, as it can become pyrophoric. Wash the filter cake with small portions of ethanol.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
References
- Nitrile reduction - Wikipedia. [Link]
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [Link]
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines - ResearchG
- Safety, Storage, Shelf Life, Handling and Disposal - Vineeth Chemicals. [Link]
- Raney Nickel - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
- Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. [Link]
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. [Link]
- US4375003A - Method for the hydrogenation of nitriles to primary amines - Google P
- (Raney Nickel Alloy) MSDS CAS - Oxford Lab Fine Chem LLP. [Link]
- Safety Slide: Raney Nickel - University of Rochester. [Link]
- Nickel-Catalyzed Hydrogenation of Enamides and Quinolines via Photoinduced Hydrogen
- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing). [Link]
- Nitrile to Amine - Common Conditions - Organic Chemistry Portal. [Link]
- Optimization of the Reaction Conditions for the Synthesis of - ResearchG
- reduction of nitriles - Chemguide. [Link]
- Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites | Request PDF - ResearchG
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- Proposed mechanism Mn-catalysed hydrogenation of quinoline.
- Reactions of Nitriles - Chemistry Steps. [Link]
- Reduction of nitrile to amine - The Student Room. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. [Link]
- US5700942A - Process for preparing quinoline bases - Google P
- Mechanism-Driven Development of N -(Quinolin-8-yl)
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Catalytic reduction of nitro, nitrile and isonitrile derivatives with [Co]@Zr12(tpdc).
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. One moment, please... [preciouscatalyst.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurities in the Synthesis of Quinolin-8-ylmethanamine
Welcome to the dedicated technical support guide for the synthesis of Quinolin-8-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities in the final product. This guide provides in-depth, experience-driven advice and practical protocols to ensure the highest possible purity of this compound.
Introduction to the Synthesis and Impurity Profile
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that can complicate downstream applications and compromise the integrity of research findings. Understanding the potential sources of these impurities is the first step toward effective control.
Common synthetic routes to quinoline derivatives include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] These methods, while effective, often involve harsh reaction conditions that can lead to side reactions and the formation of byproducts.[3] Impurities in the final product can arise from several sources:
-
Unreacted Starting Materials: Incomplete conversion of reactants.
-
Side-Products: Competing reaction pathways leading to undesired molecules.
-
Degradation Products: Decomposition of the starting materials, intermediates, or the final product under the reaction conditions.
-
Reagent-Derived Impurities: Contaminants present in the solvents and reagents used.
This guide will focus on identifying and mitigating these impurities through a combination of reaction optimization and robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a persistent yellow to brown color, even after initial purification. What is the likely cause?
A1: A yellow or brown discoloration in quinoline derivatives is often indicative of trace impurities, particularly oxidation products or residual starting materials from syntheses like the Skraup reaction, which can produce tarry byproducts.[1][3] Even small amounts of these highly colored species can impact the appearance of the final product.
Q2: I am observing a significant amount of a tar-like substance in my crude reaction mixture. How can I prevent this?
A2: Tar formation is a common issue in many quinoline syntheses, especially those employing strong acids and high temperatures, such as the Skraup synthesis.[3] This is often due to the polymerization of reactants or intermediates. To minimize tarring, consider the following:
-
Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[3]
-
Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[3]
Q3: My NMR spectrum shows signals that I cannot attribute to this compound. What are the likely impurities?
A3: Unidentified signals in the NMR spectrum could correspond to several possibilities:
-
Isomeric Impurities: Depending on the synthetic route, regioisomers of the desired product may form. For instance, in syntheses involving substituted anilines, electrophilic substitution can occur at different positions on the benzene ring.[4]
-
Over-alkylation or Over-amination Products: If the reaction conditions are not carefully controlled, multiple substitutions on the quinoline ring or the amine functionality can occur.
-
Residual Solvents: Signals from solvents used in the reaction or purification steps (e.g., dichloromethane, methanol, ethanol) are common.
Q4: What are the most effective analytical techniques for assessing the purity of this compound?
A4: A multi-technique approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.[5][6] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the molecular weights of impurities, which is a critical step in their structural elucidation.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities that have distinct spectral signatures.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[10]
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Signals corresponding to starting materials (e.g., 8-methylquinoline, N-bromosuccinimide, or the corresponding amine precursor) are observed in the ¹H NMR spectrum of the crude product.
-
HPLC analysis shows peaks with retention times matching the starting materials.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Stoichiometry: Incorrect molar ratios of reactants can leave one or more starting materials in excess.
Corrective and Preventive Actions (CAPA):
| Action | Description |
| Optimize Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum product formation. |
| Adjust Temperature | Systematically vary the reaction temperature to find the optimal balance between reaction rate and impurity formation. |
| Ensure Proper Stoichiometry | Carefully calculate and measure the molar equivalents of all reactants. |
| Purification | Unreacted basic starting materials, like amines, can often be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl).[5] |
Issue 2: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
The appearance of a high molecular weight species in the mass spectrum that does not correspond to the desired product.
-
Broad, unresolved signals in the baseline of the NMR spectrum.
-
Low overall yield and the presence of insoluble material.
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can promote polymerization or condensation side reactions.[3]
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to self-condensation or reaction with other species in the mixture.
Corrective and Preventive Actions (CAPA):
| Action | Description |
| Lower Reaction Temperature | Running the reaction at a lower temperature can often disfavor polymerization pathways. |
| Slow Addition of Reagents | Adding a reactive reagent slowly over time can help to maintain a low concentration and minimize side reactions. |
| Use of a Milder Catalyst | If applicable, explore the use of a less aggressive catalyst to reduce the rate of side reactions. |
| Purification | Column chromatography is often effective for separating the desired product from higher molecular weight impurities.[9] |
Issue 3: Isomeric Impurities
Symptoms:
-
Complex multiplets in the aromatic region of the ¹H NMR spectrum that cannot be assigned to the desired product.
-
Multiple peaks with the same mass-to-charge ratio in the LC-MS analysis.
Root Cause Analysis:
-
Lack of Regioselectivity: In electrophilic substitution reactions on the quinoline ring, substitution can occur at multiple positions, leading to a mixture of isomers.[4] For example, nitration of quinoline can yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]
Corrective and Preventive Actions (CAPA):
| Action | Description |
| Control of Reaction Conditions | The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of a reaction.[3] |
| Use of Directing Groups | The presence of certain functional groups on the quinoline ring can direct substitution to a specific position. |
| Chromatographic Separation | Careful selection of the mobile and stationary phases in column chromatography or preparative HPLC can often resolve isomeric mixtures. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is effective for removing basic or acidic impurities from a neutral organic product.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
To remove basic impurities, wash the organic layer with 1M HCl (aq). Separate the aqueous layer. Repeat the wash if necessary.
-
To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (aq). Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This is a standard method for separating compounds based on their polarity.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent and then adding the silica. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system.
-
Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of appropriate polarity. The polarity can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Key Processes
Synthetic Pathway and Potential Impurity Formation
Caption: Troubleshooting workflow for impurity identification and resolution.
Conclusion
The synthesis of high-purity this compound is achievable through a systematic approach to reaction optimization and purification. By understanding the potential sources of impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality of their final product. For further assistance, please do not hesitate to contact our technical support team.
References
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Wikipedia. (2024). Quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Chemistry LibreTexts. (n.d.). Preparation and Properties of Quinoline.
- Di Micco, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081.
- Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
- Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(23), 7215.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline.
- Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2015). IDENTIFICATION OF IMPURITIES RELATED TO AMODIAQUINE HYDROCHLORIDE BY USING SOME ANALYTICAL TECHNIUQES.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Strategies for Enhancing the Stability of Quinolin-8-ylmethanamine Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinolin-8-ylmethanamine and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during synthesis, purification, and application of these important compounds. My goal is to equip you with the foundational knowledge and practical strategies to enhance the stability and reproducibility of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the stability of this compound metal complexes.
Q1: My this compound complex appears to decompose in solution over time, indicated by a color change. What is the likely cause?
A color change often suggests a change in the coordination environment or oxidation state of the central metal ion. This could be due to several factors, including:
-
Hydrolysis: The amine or quinoline nitrogen can be susceptible to hydrolysis, especially at non-neutral pH, leading to ligand dissociation.
-
Solvent Coordination: The solvent molecules can compete with the this compound ligand for coordination sites on the metal ion, leading to ligand displacement. This is particularly common in coordinating solvents like water, DMSO, or DMF.
-
Oxidation/Reduction: The metal center may be susceptible to changes in its oxidation state, influenced by the solvent, atmospheric oxygen, or other components in the reaction mixture.
Q2: I'm observing low yields in my complexation reaction. Could this be related to instability?
Absolutely. Low yields can be a direct consequence of complex instability under the reaction conditions. Key factors to consider are:
-
pH: The pH of the reaction medium is critical. An inappropriate pH can lead to the precipitation of metal hydroxides or protonation of the ligand, preventing complex formation.
-
Temperature: While heating can increase reaction rates, excessive temperatures can promote decomposition of either the ligand or the resulting complex.
-
Stoichiometry: Inaccurate molar ratios of ligand to metal can lead to incomplete reaction or the formation of undesired, potentially less stable, species.
Q3: Does the choice of counter-ion affect the stability of my complex?
Yes, the counter-ion can significantly influence the stability of the overall solid-state structure and its behavior in solution. While the primary coordination sphere (metal-ligand bonds) is key, counter-ions can:
-
Influence Crystal Packing: Different counter-ions can lead to different crystal lattice energies, affecting the solid-state stability.
-
Participate in Ion-Pairing: In solution, counter-ions can form ion pairs with the charged complex, which can either stabilize or destabilize the complex depending on the nature of the interaction.
-
Affect Solubility: The choice of counter-ion can dramatically impact the solubility of the complex, which in turn can influence its stability in a given solvent system.
Q4: Are there general strategies to improve the stability of my this compound complex?
Several general strategies can be employed:
-
Ligand Modification: Introducing bulky substituents on the quinoline ring can sterically hinder the approach of destabilizing species like water molecules.
-
Solvent Selection: Using non-coordinating or less-coordinating solvents can minimize ligand displacement.
-
pH Control: Maintaining an optimal pH range is crucial to prevent both metal hydroxide precipitation and ligand protonation.
-
Inert Atmosphere: For metal ions susceptible to oxidation (e.g., Co(II), Fe(II)), conducting the synthesis and handling under an inert atmosphere (N₂ or Ar) is essential.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Issue 1: Precipitation of an Unknown Solid During Synthesis
Symptom: An unexpected precipitate forms during the reaction, which is not the desired complex.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Metal Hydroxide Precipitation | The pH of the reaction mixture is too high, causing the metal ion to precipitate as a hydroxide or oxide. This is a common issue with many transition metals. | 1. Monitor pH: Continuously monitor the pH of the reaction mixture. 2. Controlled Base Addition: Add base (e.g., NaOH, triethylamine) dropwise to the reaction mixture to avoid localized high pH. 3. Use a Buffer: Employ a suitable buffer system to maintain the pH within the optimal range for complex formation. |
| Insoluble Starting Materials | The metal salt or the ligand may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and low yield. | 1. Solvent Screening: Test the solubility of both the metal salt and the ligand in a range of solvents before attempting the reaction. 2. Use a Co-solvent: A mixture of solvents may be necessary to dissolve all reactants. For example, dissolving the metal salt in water and the ligand in an alcohol is a common practice. |
| Formation of an Insoluble Intermediate | A transient, insoluble species may form before the final, more soluble complex. | 1. Temperature Adjustment: Gently heating the reaction mixture may help to redissolve the intermediate and drive the reaction to completion. 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of any intermediates to the final product. |
Issue 2: Complex Decomposes During Work-up or Purification
Symptom: The isolated product shows signs of decomposition (e.g., impurities in NMR, unexpected color) after purification attempts like chromatography or recrystallization.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolytic Instability | The complex is sensitive to water, which may be present in solvents or introduced during aqueous work-up steps. Amine complexes can be susceptible to hydrolysis. | 1. Use Anhydrous Solvents: Ensure all solvents used for purification are thoroughly dried. 2. Avoid Aqueous Work-up: If possible, devise a work-up procedure that avoids contact with water. 3. Inert Atmosphere: Perform purification steps under an inert atmosphere to minimize exposure to atmospheric moisture. |
| Thermal Instability | The complex may be thermally labile and decompose upon heating during recrystallization or solvent removal under high vacuum. | 1. Low-Temperature Recrystallization: Attempt recrystallization at lower temperatures, even if it requires a longer time. 2. Avoid High Temperatures for Drying: Dry the product at room temperature under a gentle stream of inert gas or in a desiccator, rather than in a high-temperature oven. |
| Photochemical Decomposition | Some metal complexes are sensitive to light and can undergo photochemical reactions leading to decomposition. | 1. Protect from Light: Conduct all experimental manipulations in a fume hood with the sash down and/or by wrapping the reaction vessel in aluminum foil. 2. Store in the Dark: Store the final product in an amber vial or a vial wrapped in foil. |
Logical Workflow for Troubleshooting Complex Instability
Caption: A systematic workflow for diagnosing and resolving instability issues in this compound metal complexes.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and stability assessment of this compound metal complexes.
General Protocol for the Synthesis of a this compound Metal(II) Complex
This protocol provides a general framework. The specific metal salt, solvent, and temperature may need to be optimized for your particular system.
Materials:
-
This compound (1.0 mmol)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (0.5 mmol)
-
Methanol (anhydrous, 20 mL)
-
Triethylamine (optional, as a base)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar), if required
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere (if necessary), dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Metal Salt Dissolution: In a separate vial, dissolve the metal(II) salt (0.5 mmol) in anhydrous methanol (10 mL).
-
Reaction: Slowly add the methanolic solution of the metal salt to the stirring solution of the ligand at room temperature.
-
Base Addition (if necessary): If the metal salt is a halide or another salt of a strong acid, a base such as triethylamine may be required to facilitate deprotonation of the ligand's amine group. Add the base dropwise while monitoring for a color change or precipitation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation:
-
If a precipitate forms, cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.
-
-
Washing: Wash the isolated solid with a small amount of cold methanol, followed by a non-polar solvent like diethyl ether or pentane to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at room temperature.
Protocol for Assessing Complex Stability by UV-Vis Spectroscopy
This protocol allows for the qualitative and quantitative assessment of the stability of a complex in a given solvent over time.
Materials:
-
Stock solution of the purified this compound metal complex of known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
UV-Vis spectrophotometer.
-
Cuvettes (quartz or glass, depending on the wavelength range).
Procedure:
-
Prepare a Dilute Solution: Prepare a dilute solution of the complex in the solvent of interest, such that the absorbance at the λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution over a relevant wavelength range. Note the λ_max and the corresponding absorbance value.
-
Time-Course Measurement: Store the solution under controlled conditions (e.g., room temperature, protected from light). At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.
-
Data Analysis:
-
Qualitative Assessment: Observe any changes in the shape of the spectrum or shifts in the λ_max, which would indicate a change in the coordination environment of the metal ion.
-
Quantitative Assessment: Plot the absorbance at the initial λ_max as a function of time. A decrease in absorbance suggests decomposition of the complex. The rate of decomposition can be determined from the slope of this plot.
-
Workflow for Synthesis and Stability Assessment
Caption: A comprehensive workflow from the synthesis of this compound metal complexes to the assessment of their stability.
Key Factors Influencing Stability
The stability of a metal complex is governed by a delicate balance of several factors related to the metal ion, the ligand, and the surrounding environment.
Nature of the Metal Ion
| Factor | Influence on Stability | Rationale |
| Charge | Higher positive charge increases stability. | A higher charge on the metal ion leads to a stronger electrostatic attraction for the electron-donating ligand. |
| Ionic Radius | Smaller ionic radius increases stability. | A smaller metal ion allows for a closer approach of the ligand, resulting in stronger metal-ligand bonds. |
| Hard-Soft Acid-Base (HSAB) Principle | "Hard" metal ions prefer "hard" donor atoms (N, O, F), while "soft" metal ions prefer "soft" donor atoms (P, S, I). | This compound has both a "hard" amine nitrogen and a borderline quinoline nitrogen, making it a versatile ligand for a range of metal ions. |
Nature of the Ligand (this compound)
| Factor | Influence on Stability | Rationale |
| Chelate Effect | As a bidentate ligand, it forms a chelate ring with the metal ion, which is entropically more favorable and thus more stable than coordination with two monodentate ligands. | The formation of a single complex from three species (metal ion and two monodentate ligands) results in a greater increase in disorder (entropy) than the formation of a single complex from two species (metal ion and one bidentate ligand). |
| Basicity of Donor Atoms | The more basic the donor atoms, the stronger the coordinate bond. | The amine nitrogen is generally more basic than the quinoline nitrogen, leading to a strong bond at this position. |
| Steric Hindrance | Bulky substituents on the ligand can decrease stability by preventing optimal metal-ligand bond distances and angles. Conversely, they can also enhance stability by protecting the metal center from solvent attack. | The steric profile of any derivatives of this compound should be carefully considered. |
Environmental Factors
| Factor | Influence on Stability | Rationale |
| Solvent | Coordinating solvents can compete with the ligand, reducing stability. The dielectric constant of the solvent can also influence electrostatic interactions. | Solvents with high donor numbers (e.g., DMSO, DMF) are more likely to displace the ligand. |
| pH | Affects the protonation state of the ligand and the potential for metal hydroxide formation. | Low pH can protonate the amine and quinoline nitrogens, preventing coordination. High pH can lead to the precipitation of metal hydroxides. |
| Temperature | Higher temperatures can overcome the activation energy for decomposition pathways. | While often used to drive reactions to completion, excessive heat can be detrimental to the stability of the final product. |
Conclusion
Enhancing the stability of this compound metal complexes requires a systematic and informed approach. By understanding the fundamental principles that govern complex stability and by methodically troubleshooting experimental challenges, researchers can significantly improve the reliability and success of their work. This guide serves as a starting point for navigating the complexities of synthesizing and handling these versatile compounds. Always remember to consult the primary literature for information specific to your metal ion and experimental conditions.
References
- Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.
- JoVE. Complexation Equilibria: Factors Influencing Stability of Complexes. 2024.
- Slideshare. Factors affecting stability of metal complexes.
- Eichhorn GL, Marchand ND. The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation. J Am Chem Soc. 1956;78(12):2688-2691.
- Wikipedia. Stability constants of complexes.
- Mathabhanga College. In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished.
- McBryde WAE. The Stability of Some Metal Complexes in Mixed Solvents. Can J Chem. 1967;45(17):2093-2100.
- Al-Ahmary K. Solvent effect on complexation reactions. ResearchGate. 2015.
- Kumar A, et al. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. 2023;8(43):40381-40393.
- Aswar AS, et al. Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. J Chem Pharm Res. 2015;7(7):648-654.
- Ramachandran E, et al.
- Hinz FP, Margerum DW. Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. J Am Chem Soc. 1974;96(15):4993-4994.
- Al-Ahmary K. Solvent effect on complexation reactions. Semantic Scholar. 2015.
- Tumpach C, et al. Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Anal Chim Acta. 2009;647(2):223-31.
- Ramachandran E, et al.
- Kumar M, et al.
- Kállai B, et al. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. 2023;24(1):593.
- ResearchGate. Does the stability of a metal complex depend on counter ions?. 2012.
- Burke KM, et al. Characterizing the intrinsic stability of gas-phase clusters of transition metal complex dianions with alkali metal counterions: Counterion perturbation of multiply charged anions. AIP Publishing. 2006;125(2):021105.
- Kállai B, et al. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. 2021;6(1):101-113.
- Curtis NF, et al. Some metal-ion complexes with ligands formed by reaction of amines with aliphatic carbonyl compounds. Part V. Nickel(II)β-hydroxyimine complexes formed by reaction of amine complexes with 4-hydroxy-4
Addressing peak tailing in HPLC analysis of Quinolin-8-ylmethanamine
Welcome to the technical support center for the HPLC analysis of Quinolin-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing for this specific analyte. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies tailored to the unique chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1][2] This is often quantified by a Tailing Factor (T) or Asymmetry Factor (As) greater than 1.2.[3][4] For this compound, this is problematic because it compromises resolution from nearby impurities, complicates peak integration, and ultimately reduces the accuracy and reproducibility of your quantitative results.[5][6]
Q2: My this compound peak is tailing. What is the most likely cause?
A2: The primary cause of peak tailing for a basic compound like this compound is secondary interactions with the stationary phase.[3][7] Its basic amine group can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[8][9] Additionally, its quinoline structure makes it a potential metal chelator, which can cause interactions with trace metals in your HPLC system or column.[7][10]
Q3: What is the quickest way to improve my peak shape?
A3: The fastest way to mitigate peak tailing for this compound is to adjust your mobile phase pH. Adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will lower the mobile phase pH to around 2-3.[2][11] At this low pH, both the analyte's primary amine and the problematic surface silanols are protonated, which minimizes the unwanted ionic interactions causing the tailing.[12][13]
Q4: I've tried adjusting the pH, but I still see some tailing. Is my column the problem?
A4: It's possible. If pH adjustment doesn't completely solve the issue, your column may be the culprit. Older columns or those made from lower-purity silica (Type A) have a higher concentration of active silanol groups.[12] Consider switching to a modern, high-purity (Type B), end-capped column designed specifically for the analysis of basic compounds.[14][15] These columns have fewer accessible silanols, leading to better peak shapes.[16]
In-Depth Troubleshooting Guide
Understanding the Analyte: this compound
To effectively troubleshoot, we must first understand the molecule's properties. This compound has two key features that make it susceptible to peak tailing in reversed-phase HPLC:
-
A Basic Primary Amine: The methanamine group is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge is the primary driver for strong ionic interactions with deprotonated (negatively charged) silanol groups on the silica surface.[3]
-
A Quinoline Ring System: The quinoline structure is a known chelating agent, capable of binding to metal ions.[17] Trace metals present in the stainless-steel components of the HPLC (frits, tubing) or within the silica matrix of the column itself can become sites for secondary retention, causing tailing.[10][18]
Cause 1: Secondary Silanol Interactions
This is the most common cause of peak tailing for basic compounds.[6] On any silica-based stationary phase, there are residual silanol groups (Si-OH) that were not covered by the C18 chains during the bonding process.[9] At a mobile phase pH above approximately 3.5-4, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[8][12] Your positively charged, protonated this compound analyte then experiences a strong secondary ionic attraction to these sites, which delays its elution and results in a tailing peak.[3]
Caption: Unwanted ionic interaction between the analyte and a deprotonated silanol group.
Solutions:
-
Mobile Phase pH Control: Operate at a low pH (typically 2.5 - 3.0). This ensures the silanol groups are fully protonated (neutral Si-OH), eliminating the ionic interaction mechanism.[3] Using an acidic additive is essential.
-
Use of Acidic Modifiers:
-
Formic Acid (0.1%): A good starting point, compatible with mass spectrometry (MS), that effectively lowers the pH.[19]
-
Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A stronger acid and an effective ion-pairing agent.[13] TFA can "shield" the positive charge on the analyte, further reducing interactions, but it is known to cause ion suppression in MS detectors.[11][20]
-
-
Column Selection:
-
Use columns packed with high-purity, "Type B" silica, which has a lower metal content and more homogenous surface.[15]
-
Select a column with high "end-capping." End-capping is a process that uses a small silanizing reagent to cover many of the remaining silanol groups after the primary C18 bonding.[10][14]
-
| Mobile Phase Additive | Typical Conc. | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Good pH control, MS-friendly.[20] | Weaker ion-pairing agent than TFA.[21] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Excellent pH control, strong ion-pairing improves peak shape.[13] | Causes significant ion suppression in MS.[11] |
Cause 2: Metal Chelation
The quinoline moiety of your analyte can interact with trace metal ions (like iron, aluminum, or titanium) present in the HPLC system.[10][22] These interactions can occur on the surface of stainless-steel frits or even from impurities within the silica packing material itself. This chelation creates another secondary retention mechanism, contributing to peak tailing.[7][23]
Solutions:
-
Use a Chelating Agent Additive: Add a small amount of Ethylenediaminetetraacetic acid (EDTA) to your mobile phase. EDTA is a strong chelating agent that will bind to the active metal sites in the system, effectively "passivating" them and preventing your analyte from interacting with them.[24][25]
-
Use Bio-inert or PEEK Systems: If metal chelation is a persistent and significant problem, consider using an HPLC system with PEEK or other bio-inert flow paths, which eliminate sources of metal contamination.[17]
Cause 3: Other Chromatographic Issues
While less specific to the analyte's chemistry, general chromatographic problems can also cause or exacerbate peak tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[7][26]
-
Solution: Try reducing the injection concentration by 5-10 fold to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[5][27]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep lengths as short as possible. Ensure all fittings are properly made to avoid dead volumes.
-
-
Column Contamination or Damage: A partially blocked frit or a void at the head of the column can physically distort the peak.[4][26]
Experimental Protocols & Workflows
Systematic Troubleshooting Workflow
Use the following flowchart to diagnose the cause of peak tailing in a logical sequence.
Caption: A logical workflow to diagnose the cause of peak tailing.
Protocol: Diagnosing Metal Chelation with EDTA
This experiment helps determine if metal chelation is the root cause of peak tailing.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of EDTA disodium salt in HPLC-grade water.
-
Prepare Modified Mobile Phase: Prepare your standard, optimized mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Spike the aqueous portion of this mobile phase with the EDTA stock solution to a final concentration of 50 µM.
-
Equilibrate the System: Flush the HPLC system and column with the EDTA-containing mobile phase for at least 30-60 minutes to ensure all active metal sites are passivated.
-
Inject Sample: Inject your this compound standard.
-
Analyze Results: Compare the chromatogram to one obtained without EDTA. A significant improvement in peak symmetry (a tailing factor closer to 1.0) strongly indicates that metal chelation was a contributing factor.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
- Chrom Tech, Inc.
- MicroSolv Technology Corporation. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. [Link]
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- ALWSCI.
- Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
- Restek Corporation.[25]Troubleshooting HPLC- Tailing Peaks. [Link]
- Biocomma. HPLC Columns. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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- Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
- TradeIndia. High-Strength-Silica (HSS) HPLC Analytical Columns. [Link]
- MicroSolv Technology Corporation. Purge metals from HPLC system using EDTA - How To. [Link]
- Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
- Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
- Hawach Scientific. Silica HPLC Column, High Performance LC Columns. [Link]
- Google Patents. Additives for reversed-phase HPLC mobile phases.
- ChromaNik Technologies Inc.
- Chromatography Forum. EDTA as mobile phase for HPLC. [Link]
- LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- PubMed.
- Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. [Link]
- LCGC International. The 0.
- MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
- LCGC International. EDTA by Anion Exchange HPLC. [Link]
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- NIH National Center for Biotechnology Information. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
- NIH National Center for Biotechnology Inform
- NIH National Center for Biotechnology Inform
- Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). [Link]
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- 17. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of Quinolin-8-ylmethanamine and Quinolin-8-amine Bioactivity: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, forming the foundation of numerous therapeutic agents.[1][2] Among its vast derivatives, Quinolin-8-amine and its close analog, Quinolin-8-ylmethanamine, have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of these two molecules, offering experimental data and mechanistic insights to inform future drug discovery and development endeavors.
The core structural difference between these two compounds lies in the linker between the quinoline core and the amine group. Quinolin-8-amine features a direct amine substitution on the quinoline ring, while this compound possesses a methylene (-CH2-) bridge. This seemingly subtle variation significantly impacts the molecule's conformational flexibility, basicity, and chelating properties, which in turn dictates its biological profile.
Core Bioactivities: A Head-to-Head Comparison
The biological activities of quinoline derivatives are extensive, ranging from antimicrobial to anticancer and neuroprotective effects.[3] This diversity largely stems from their ability to chelate metal ions, a critical function in many biological processes that can be dysregulated in disease states.[4][5]
dot
Caption: Structural differences between Quinolin-8-amine and this compound.
Antimicrobial and Antimalarial Activity: A Tale of Two Chelators
The 8-aminoquinoline scaffold is historically significant in the fight against malaria, with primaquine being a prominent example.[6] The activity of these compounds is often linked to their ability to chelate iron, interfering with essential metabolic processes in the parasite.[6]
While direct comparative studies are limited, extensive research on 8-aminoquinoline derivatives provides a strong basis for analysis. A study on various 8-quinolinamines demonstrated potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[7][8][9] For instance, certain derivatives exhibited IC50 values as low as 20-22 ng/mL.[7][8][9] Furthermore, these compounds have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11][12]
The introduction of a methylene linker in this compound can alter the geometry of metal chelation compared to the more rigid Quinolin-8-amine. This flexibility could potentially influence its selectivity for different metal ions or its ability to penetrate microbial cell membranes, thereby modulating its antimicrobial spectrum and potency. While specific data for this compound is less abundant, its role as a key intermediate in the synthesis of antimalarial and anticancer agents suggests its inherent bioactivity.[13]
Table 1: Comparative Antimicrobial and Antimalarial Data for 8-Aminoquinoline Derivatives
| Compound Class | Organism/Strain | IC50 / MIC | Reference |
| 8-Quinolinamines | P. falciparum (D6, drug-sensitive) | 20–4760 ng/mL | [7][9] |
| 8-Quinolinamines | P. falciparum (W2, drug-resistant) | 22–4760 ng/mL | [7][9] |
| 8-Quinolinamines | Staphylococcus aureus | 1.33–18.9 µg/mL | [7][9] |
| 8-Quinolinamines | Candida albicans | 4.93–19.38 µg/mL | [7][9] |
| 8AQ-metal complexes | P. falciparum (K1, resistant) | 100-1000 µg/mL | [6] |
Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)
-
Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures are synchronized, and then incubated with various concentrations of the test compounds in 96-well plates.
-
Growth Inhibition Assessment: After a set incubation period (e.g., 48-72 hours), parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.
-
Data Analysis: The fluorescence or absorbance values are plotted against drug concentration, and the IC50 value (the concentration that inhibits parasite growth by 50%) is determined by non-linear regression analysis.
dot
Caption: Workflow for in vitro antimalarial activity assessment.
Anticancer Activity: Targeting Proliferation and Angiogenesis
The quinoline core is a prevalent feature in many anticancer drugs.[14][15][16] The anticancer effects of 8-substituted quinolines are often attributed to their ability to chelate copper and zinc ions, which are crucial for tumor growth and angiogenesis.[4] For instance, derivatives of 8-hydroxyquinoline, a close relative, have demonstrated cytotoxicity against various cancer cell lines.[17][18]
The structural variance between Quinolin-8-amine and this compound likely influences their anticancer profiles. The direct substitution in Quinolin-8-amine may lead to more planar metal complexes, potentially favoring intercalation with DNA. In contrast, the flexible side chain of this compound could allow for better interaction with the active sites of metalloenzymes that are critical for cancer cell survival.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 | Reference |
| Quinoline-chalcone hybrids | Colon cancer (Caco-2) | 2.5 - 5.0 µM | [16] |
| Quinoline-chalcone hybrids | Prostate cancer (LNCaP) | 6.95 - 7.93 µg/mL | [16] |
| 8-hydroxyquinoline derivatives | Lung cancer (A549) | Varies | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Neuroprotective Potential: A Role in Neurodegenerative Diseases
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, particularly in the context of Alzheimer's and Parkinson's diseases.[1][2][19][20][21] The pathogenesis of these diseases is often linked to metal ion dyshomeostasis and oxidative stress.[22] Quinoline derivatives, with their metal-chelating and antioxidant properties, can potentially mitigate these pathological processes.[23]
Derivatives of 8-aminoquinoline have been designed to chelate excess copper ions, which are implicated in the generation of reactive oxygen species (ROS) in the brain.[23][24] The ability to cross the blood-brain barrier is a critical factor for neuroprotective agents, and in silico studies have shown that many quinoline derivatives possess favorable properties for this.[19][21] The structural flexibility of this compound may provide an advantage in interacting with multiple targets within the complex environment of the central nervous system.
dot
Caption: Proposed neuroprotective mechanism of quinoline derivatives.
Conclusion and Future Directions
Both Quinolin-8-amine and this compound represent promising scaffolds for the development of novel therapeutics. The direct linkage of the amine in Quinolin-8-amine provides a more rigid structure, which may be advantageous for specific receptor interactions. Conversely, the methylene bridge in this compound imparts greater conformational flexibility, potentially allowing it to adapt to a wider range of biological targets.
Future research should focus on direct, head-to-head comparative studies of these two molecules across a panel of biological assays. Quantitative structure-activity relationship (QSAR) studies will be invaluable in elucidating the precise impact of the methylene linker on bioactivity. Furthermore, exploring a wider range of linker modifications between the quinoline core and the amine functionality could lead to the discovery of derivatives with enhanced potency and selectivity. The synthesis and evaluation of metal complexes of both ligands will also provide deeper insights into their mechanisms of action, particularly in the contexts of anticancer and antimicrobial activities.
References
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- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). [Journal Name, if available].
- Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). [Journal Name, if available].
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2021). [Journal Name, if available].
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- Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). European Journal of Chemistry.
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- 8-hydroxyquinoline chelating agents. (1991).
- 8-hydroxyquinoline Is Used As An Chelating Agent Manufacturers In India. (2023). [Source Name, if available].
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A Comparative Guide to the Synthetic Route Validation for Quinolin-8-ylmethanamine
This guide provides a comprehensive validation of a novel, efficient synthetic route for Quinolin-8-ylmethanamine, a critical building block in medicinal chemistry and a versatile ligand in materials science.[1][2] Its synthesis is of paramount importance for the development of new therapeutic agents and functional materials.[3][4] We will objectively compare this new method—a direct reductive amination—against two established synthetic pathways: the classical Gabriel synthesis and the reduction of 8-cyanoquinoline. The evaluation is grounded in experimental data, focusing on yield, purity, scalability, and adherence to green chemistry principles, providing researchers and drug development professionals with a robust framework for synthetic route selection.[5]
The Proposed New Route: One-Pot Reductive Amination
Reductive amination has emerged as a powerful and atom-economical method for amine synthesis, often proceeding under mild conditions with high selectivity.[6][7] This proposed route leverages these advantages by directly converting 8-quinolinecarboxaldehyde to the target primary amine using ammonia as the nitrogen source. This approach is designed to be efficient, minimizing steps and waste, which is a primary goal in modern medicinal chemistry.[8]
Causality Behind Experimental Choices:
-
Catalyst: An iron-based catalyst is selected for its low cost, low toxicity, and proven efficacy in reductive aminations, representing a more sustainable alternative to noble metal catalysts.[9][10]
-
Reducing Agent: Molecular hydrogen (H₂) is used as the reductant, producing only water as a byproduct, which aligns with green chemistry principles.
-
Solvent and Amine Source: Aqueous ammonia serves as both the nitrogen source and a co-solvent, simplifying the reaction setup and avoiding the use of anhydrous or organic ammonia sources.[9]
Experimental Protocol: Reductive Amination
-
Catalyst Preparation: A specific iron complex is supported on N-doped Silicon Carbide (SiC) to create a reusable and highly active catalyst system.[9]
-
Reaction Setup: To a high-pressure reactor, add 8-quinolinecarboxaldehyde (1.0 equiv.), the Fe/(N)SiC catalyst (5 mol%), and 25% aqueous ammonia (3.5 mL per mmol of aldehyde).
-
Reaction Execution: Seal the reactor, purge with H₂, and pressurize to 6.5 MPa of H₂. Heat the mixture to 140°C with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling, carefully vent the reactor. Filter the reaction mixture to recover the catalyst. Extract the filtrate with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield this compound.
Workflow for Reductive Amination Route
Caption: One-pot reductive amination workflow.
Comparative Analysis with Established Routes
To validate the proposed route, we compare it against two well-documented methods, each with distinct advantages and disadvantages.
Route A: The Gabriel Synthesis
A cornerstone for preparing primary amines, the Gabriel synthesis reliably prevents the over-alkylation that plagues direct alkylation methods.[11] It involves the alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[12][13]
-
Starting Material: This route commences with 8-(Bromomethyl)quinoline, a readily available, though lachrymatory, starting material.
-
Mechanism: The phthalimide anion acts as a surrogate for ammonia. Its bulkiness ensures mono-alkylation. The final amine is typically released by hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[14][15]
-
Phthalimide Alkylation: Dissolve 8-(Bromomethyl)quinoline (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in anhydrous Dimethylformamide (DMF). Heat the mixture to 80°C for 4 hours. Cool the reaction mixture and pour it into ice water to precipitate the N-(Quinolin-8-ylmethyl)phthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (5.0 equiv.) and reflux the mixture for 6 hours.
-
Work-up and Purification: Cool the mixture to room temperature. A precipitate of phthalhydrazide will form. Filter off the solid. Acidify the filtrate with concentrated HCl and then wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 4M NaOH until pH > 12 and extract with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Caption: The two-step Gabriel synthesis pathway.
Route B: Reduction of 8-Cyanoquinoline
This route involves the chemical reduction of a nitrile functional group. The choice of reducing agent is critical and dictates the reaction conditions and potential side products.
-
Starting Material: 8-Cyanoquinoline can be prepared from 8-aminoquinoline via the Sandmeyer reaction.
-
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to primary amines. However, it is highly reactive with water and requires strictly anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is cleaner but often requires high pressure and specialized equipment.
-
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of LiAlH₄ (2.0 equiv.) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Addition of Nitrile: Dissolve 8-Cyanoquinoline (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Validation and Performance Comparison
Validation of a synthetic route is essential to ensure the identity, purity, and consistency of the final compound.[5] A standardized analytical protocol is applied to the this compound produced from each of the three routes.
Analytical Validation Protocol
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and quantify impurities.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 220 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (Identity) and identify any impurities detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Both ¹H and ¹³C NMR spectra are recorded and compared against a reference standard or literature data.
Quantitative Data Comparison
| Metric | Proposed Route (Reductive Amination) | Route A (Gabriel Synthesis) | Route B (LiAlH₄ Reduction) |
| Number of Steps | 1 (One-Pot) | 2 | 1 (from nitrile) |
| Typical Overall Yield | 85-95% | 70-80% | 75-85% |
| Purity (by HPLC) | >99% | >98% | ~97% (potential for side products) |
| Key Reagents & Hazards | H₂ gas (flammable), High pressure | DMF (teratogen), Hydrazine (toxic) | LiAlH₄ (pyrophoric), Anhydrous THF |
| Scalability | Excellent; suitable for flow chemistry | Moderate; precipitation can be an issue | Poor; hazardous reagents, difficult quench |
| Green Chemistry Score | High (H₂O byproduct, reusable catalyst) | Low (stoichiometric waste, toxic reagents) | Low (hazardous reagents, difficult workup) |
Conclusion and Recommendation
The validation data provides a clear and objective comparison of the three synthetic routes.
-
The Gabriel Synthesis (Route A) is a reliable, well-established method that effectively avoids byproducts from over-alkylation. However, its multi-step nature, use of toxic hydrazine, and generation of stoichiometric waste (phthalhydrazide) make it less desirable for large-scale, sustainable production.[14]
-
The LiAlH₄ Reduction (Route B) offers a direct conversion from the nitrile but poses significant safety and scalability challenges due to the pyrophoric nature of LiAlH₄ and the complexities of the quenching process.
-
The Proposed Reductive Amination Route demonstrates clear superiority across all key metrics. It is a single-step, high-yield process that utilizes a cost-effective and reusable iron catalyst.[9][10] The use of H₂ and aqueous ammonia as reagents results in a significantly improved safety and environmental profile. The high purity of the final product minimizes the need for extensive purification, further streamlining the process.
Based on this comprehensive analysis, the direct reductive amination of 8-quinolinecarboxaldehyde is validated as the most efficient, scalable, and sustainable synthetic route for the production of high-purity this compound. It is the recommended pathway for researchers and drug development professionals seeking to synthesize this valuable compound.
References
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A Senior Application Scientist's Guide to Quinoline-Based Ligands: A Comparative Analysis of Quinolin-8-ylmethanamine and its Isomers
Executive Summary
The quinoline scaffold is a cornerstone in the design of high-performance ligands for coordination chemistry, catalysis, and medicinal applications. However, the seemingly subtle variation of substituent positioning—isomerism—can profoundly alter a ligand's steric and electronic properties, leading to dramatically different performance outcomes. This guide provides an in-depth comparison of quinolin-8-ylmethanamine (8-QMA) with its key positional isomers, quinolin-2-ylmethanamine (2-QMA) and quinolin-4-ylmethanamine (4-QMA). We will dissect how the placement of the aminomethyl group dictates coordination behavior, complex stability, and catalytic potential, supported by experimental principles and data from analogous systems.
The Quinoline Scaffold: A Privileged Framework in Coordination Chemistry
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a versatile building block for ligand synthesis.[1] Its rigid structure and the presence of a Lewis basic nitrogen atom make it an excellent anchor for coordinating to metal ions.[2][3] The true tunability of quinoline-based ligands, however, comes from the strategic placement of additional donor groups. The aminomethyl (-CH₂NH₂) substituent is particularly valuable, introducing a second nitrogen donor site and enabling a range of coordination behaviors that are entirely dependent on its position.
Structural Isomerism and Its Consequences on Coordination
The location of the aminomethyl group relative to the quinoline nitrogen atom is the single most critical factor determining the ligand's function. This guide focuses on the three primary isomers where the substituent is on the pyridine ring (positions 2 and 4) or in a peri-position on the benzene ring (position 8).
-
This compound (8-QMA): The aminomethyl group is positioned ortho to the bridgehead carbon and peri to the quinoline nitrogen. This geometry is ideal for acting as a bidentate, N,N'-donor ligand, forming a highly stable five-membered chelate ring with a metal ion.
-
Quinolin-2-ylmethanamine (2-QMA): The aminomethyl group is adjacent to the quinoline nitrogen. While bidentate coordination is geometrically possible, it would result in a highly strained four-membered chelate ring, which is energetically unfavorable.[4]
-
Quinolin-4-ylmethanamine (4-QMA): The aminomethyl group is too distant from the quinoline nitrogen for intramolecular chelation. It can only act as a monodentate ligand through either the quinoline nitrogen or the amine nitrogen, or potentially as a bridging ligand between two metal centers.
Logical Relationship: Isomer Structure and Coordination Mode
Caption: Coordination potential of aminomethylquinoline isomers.
Comparative Analysis of Ligand Performance
The structural differences outlined above have profound implications for the stability of the resulting metal complexes and their subsequent performance in applications like catalysis.
The Chelate Effect: Why 8-QMA is Superior
The enhanced stability of complexes formed by multidentate ligands over those with analogous monodentate ligands is known as the chelate effect .[5] This thermodynamic principle is a primary driver of 8-QMA's superior performance. When the bidentate 8-QMA displaces two monodentate solvent molecules from a metal's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a favorable increase in entropy and a more stable complex.
Conversely, 4-QMA, acting as a monodentate ligand, does not benefit from the chelate effect. Complexes of 2-QMA, if they chelate, would be destabilized by significant ring strain. Therefore, in terms of thermodynamic stability, the isomers are expected to follow the order:
8-QMA >> 4-QMA > 2-QMA
Experimental Data: Stability Constants
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Reference System |
| 2-(aminomethyl)pyridine | Cu(II) | 9.55 | 7.95 | 17.50 | Analogue for 8-QMA |
| Ni(II) | 7.22 | 6.20 | 13.42 | Analogue for 8-QMA | |
| Zn(II) | 5.1 | 4.6 | 9.7 | Analogue for 8-QMA | |
| Pyridine | Cu(II) | 2.5 | 1.9 | 4.4 | Analogue for 4-QMA |
| Ni(II) | 1.8 | 1.2 | 3.0 | Analogue for 4-QMA | |
| Zn(II) | 0.9 | - | 0.9 | Analogue for 4-QMA | |
| (Data compiled from NIST Standard Reference Database 46[6]) |
Analysis of Causality: The data clearly shows that the formation constants for complexes with the bidentate 2-(aminomethyl)pyridine are several orders of magnitude higher than those for the monodentate pyridine. The log β₂ for the Cu(II)-pma complex is 17.50, while the cumulative constant for two pyridine ligands is only 4.4. This vast difference, attributable to the chelate effect, provides strong evidence for the significantly higher stability of complexes formed with 8-QMA compared to its monodentate isomer, 4-QMA.
Steric and Electronic Effects in Catalysis
In catalysis, the ligand's role extends beyond simple stability to directing the reactivity of the metal center.[7][8][9]
-
8-QMA: Forms a rigid, well-defined coordination environment. The predictable geometry is highly advantageous for developing selective catalysts, as it restricts the possible approaches of a substrate to the active metal center.
-
2-QMA: The proximity of the aminomethyl group to the C2 position creates significant steric bulk around the quinoline nitrogen. If acting as a monodentate ligand, this can hinder substrate binding.
-
4-QMA: The aminomethyl group is more remote, exerting less steric influence on the primary coordination site (the quinoline nitrogen). However, its flexibility could lead to multiple binding conformations and lower catalytic selectivity.
Case Study: Palladium-Catalyzed C-H Oxidation
Consider a hypothetical Pd(II)-catalyzed oxidation of an arene.[10] A catalyst formed with 8-QMA would create a stable, single-site active species. The defined steric pocket would favor the binding of substrates with a specific size and shape, leading to high regioselectivity. In contrast, a catalyst with 4-QMA might be less stable, potentially leading to the precipitation of palladium black and lower turnover numbers (TONs).[10] The lack of a rigid pocket could also result in a mixture of oxidized products, lowering the overall yield of the desired product.
Experimental Protocols
To empower researchers to validate these principles, we provide the following self-validating experimental protocols.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of 8-QMA via the reduction of 8-quinolinecarbonitrile using lithium aluminum hydride (LAH), a powerful reducing agent for nitriles.[11][12][13]
Causality: The choice of LAH is critical; milder reagents like sodium borohydride are generally ineffective for nitrile reduction. The reaction is performed in an anhydrous ether solvent (like THF) because LAH reacts violently with protic solvents (e.g., water, alcohols).[14][15] The final aqueous workup is performed cautiously to quench excess LAH and protonate the resulting amine.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LAH Suspension: In the flask, suspend lithium aluminum hydride (LAH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 8-quinolinecarbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Caution!): Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH (an exothermic reaction that produces H₂ gas). Follow with a 15% aqueous solution of sodium hydroxide, then add more water until a granular precipitate forms.
-
Extraction: Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate. Collect the filtrate and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography on silica gel.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound via LAH reduction.
Protocol 2: Determination of Metal Complex Stability Constants
This protocol uses potentiometric titration, a highly accurate method for determining equilibrium constants in solution.[16][17][18][19] The principle involves titrating a solution containing the ligand and a metal ion with a strong base and monitoring the pH. The complexation of the metal by the ligand releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the formation constants.
Step-by-Step Methodology:
-
Solution Preparation:
-
Carbonate-Free Base: Prepare a standardized solution of ~0.1 M NaOH or KOH, ensuring it is free from carbonate contamination.[16]
-
Acid: Prepare a standardized solution of ~0.1 M HCl or HNO₃.
-
Background Electrolyte: Prepare a stock solution of an inert salt (e.g., 1.0 M KCl or KNO₃) to maintain constant ionic strength.
-
Ligand Stock: Accurately prepare a stock solution of the ligand (e.g., 8-QMA).
-
Metal Stock: Accurately prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Ni(Cl)₂).
-
-
Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.18) to read hydrogen ion concentration, [H⁺], not activity. This is achieved by performing an acid-base titration in the same background electrolyte to determine the standard electrode potential (E⁰).[16]
-
Titrations: Perform the following titrations at a constant temperature (e.g., 25.0 °C) and ionic strength (e.g., 0.1 M KCl), recording the pH after each addition of base:
-
Titration A (Acid only): Acid + Background Electrolyte. (Used for E⁰ determination).
-
Titration B (Ligand Protonation): Acid + Ligand + Background Electrolyte.
-
Titration C (Complex Formation): Acid + Ligand + Metal Ion + Background Electrolyte. (Typically at a 2:1 or 3:1 ligand-to-metal ratio).
-
-
Data Analysis (Irving-Rossotti Method):
-
From Titrations A and B, calculate the ligand's protonation constants (pKa values).
-
From all three titrations, calculate the average number of protons bound per ligand (n̄ₐ), the average number of ligands bound per metal ion (n̄), and the free ligand concentration ([L]).
-
Plot n̄ versus pL (where pL = -log[L]). The values of pL at n̄ = 0.5, 1.5, 2.5 correspond to the stepwise stability constants log K₁, log K₂, and log K₃, respectively.
-
Use specialized software (e.g., BEST, Hyperquad) for rigorous refinement of the overall stability constants (β).[17]
-
Workflow for Potentiometric Determination of Stability Constants
Caption: Workflow for determining complex stability constants via potentiometry.
Conclusion and Recommendations
The position of the aminomethyl group on the quinoline ring is not a trivial structural modification; it is the fundamental determinant of the ligand's coordinating ability.
-
This compound (8-QMA) is the superior choice for applications requiring stable, well-defined metal complexes. Its geometry is pre-organized for bidentate chelation, leading to high thermodynamic stability via the chelate effect and a predictable coordination sphere ideal for selective catalysis.
-
Quinolin-4-ylmethanamine (4-QMA) should be selected when a monodentate quinoline ligand is required or when designing bridging ligands for polynuclear complexes or metal-organic frameworks. Its stability will be significantly lower than that of 8-QMA.
-
Quinolin-2-ylmethanamine (2-QMA) is generally the least favorable isomer for forming stable monomeric complexes due to the high strain of a potential four-membered chelate ring and significant steric hindrance near the primary nitrogen donor.
For researchers in drug development and catalysis, understanding these isomeric differences is paramount. The choice of isomer can mean the difference between a highly active, selective system and one that is unstable and non-specific. This guide provides the foundational principles and experimental frameworks to make informed decisions in the design and application of quinoline-based ligands.
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A Senior Application Scientist's Guide to the Cross-Validation of Biological Activity for Different Quinolin-8-ylmethanamine Batches
Introduction: The Peril of Inconsistency in Drug Discovery
In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. A promising small molecule can quickly lead to confounding data and dead-end research if its biological activity is not consistent from one synthesis batch to the next. This guide addresses a critical, yet often underestimated, aspect of preclinical research: the cross-validation of biological activity for different batches of a synthetic compound, using Quinolin-8-ylmethanamine as our case study.
Batch-to-batch variability is an insidious problem that can arise from subtle differences in synthetic routes, purification methods, or even storage conditions.[1][2] These variations can introduce impurities or alter the physicochemical properties of the compound, leading to significant shifts in biological assay performance.[2][3][4] Ignoring this variability doesn't just compromise data integrity; it risks derailing entire research programs. A data-centric approach to managing this variability is essential for a smooth transition from early research to large-scale manufacturing.[1]
Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[5][6][7] this compound, as a member of this versatile class, holds significant potential. However, to unlock this potential, researchers must be confident that the biological effects they observe are attributable to the compound itself and not an artifact of an uncharacterized, impure, or unstable batch.
This guide provides a comprehensive, two-phase framework for the rigorous cross-validation of different this compound batches. We will move from essential physicochemical characterization to a tiered system of biological assays, explaining the causality behind each experimental choice. Our goal is to equip you with a self-validating system to ensure the consistency and reliability of your research.
Phase 1: Foundational Physicochemical Characterization
Before a single biological assay is run, the identity, purity, and solubility of each batch must be unequivocally established. Biological data generated with poorly characterized compounds is fundamentally unreliable.[8][9] This initial phase serves as a critical gatekeeper, ensuring that you are comparing apples to apples. We will assess three hypothetical batches:
-
Batch A: The initial, well-characterized reference batch.
-
Batch B: A newly synthesized batch from the same in-house chemist.
-
Batch C: A batch procured from a new external supplier.
Purity and Identity Confirmation via LC-MS and HPLC
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of synthesized compounds.[10] HPLC separates components in a mixture, while MS provides mass information to confirm the identity of the parent compound and tentatively identify impurities.[10][11]
Causality: Why is this step non-negotiable? An impurity with potent biological activity, even at low levels, can completely mask or distort the activity of the target compound. For example, a minor synthetic byproduct might be highly cytotoxic, leading to a false-positive result in a cancer cell viability assay. Running a purity check first ensures that the biological activity you measure is from your compound of interest.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 column is typically robust for quinoline derivatives.[11]
-
Sample Preparation: Accurately weigh and dissolve a small amount of each batch (A, B, and C) in an appropriate solvent (e.g., HPLC-grade Acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase: Use a gradient mixture of HPLC-grade water and acetonitrile (both often containing 0.1% formic acid to improve peak shape). A gradient elution is crucial for separating the main compound from potential impurities with different polarities.[11]
-
Analysis: Inject equal volumes of each sample. Monitor the chromatogram at a wavelength where the quinoline scaffold strongly absorbs (e.g., 225 nm).[12]
-
Data Interpretation: Calculate the purity of the main peak as a percentage of the total peak area. The identity of the main peak should be confirmed by LC-MS to ensure its mass-to-charge ratio (m/z) matches that of this compound.
Table 1: Hypothetical Physicochemical Data for this compound Batches
| Parameter | Batch A (Reference) | Batch B (New Synthesis) | Batch C (External Supplier) | Acceptance Criteria |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed | Mass matches theoretical |
| Purity (HPLC, % Area) | 99.6% | 98.9% | 95.2% | > 98% |
| Major Impurity | 0.2% (Impurity X) | 0.8% (Impurity Y) | 3.5% (Impurity Z) | Individual impurity < 0.5% |
| Aqueous Solubility | 150 µM | 145 µM | 85 µM | Within 2-fold of reference |
From this hypothetical data, Batch C would be flagged for concern due to its lower purity and solubility.
Aqueous Solubility Assessment
A compound's solubility is a critical physicochemical property that directly impacts its formulation and bioavailability in biological assays.[8] Low solubility can be a major source of experimental artifacts and poor data quality.[8]
Causality: Why test solubility for every batch? Undissolved compound can lead to an inaccurate estimation of the test concentration, resulting in artificially low potency (higher IC50/EC50 values). Furthermore, impurities present in different batches can either enhance or suppress the solubility of the main compound, adding another layer of variability.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Stock Solution: Prepare high-concentration (e.g., 10 mM) stock solutions of each batch in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility limit.
Phase 2: Tiered Biological Activity Cross-Validation
With the physicochemical properties of each batch established, we can proceed to biological testing. A tiered or cascaded approach to assays is most efficient, moving from simple, target-specific assays to more complex, physiologically relevant cell-based models.[13] For this guide, we will hypothesize that this compound is an inhibitor of a specific kinase, "Kinase-X," implicated in a cancer signaling pathway.
Workflow for Cross-Validation
The overall process follows a logical progression from chemical analysis to biological confirmation.
Caption: Experimental workflow for batch cross-validation.
Tier 1: Biochemical Target-Based Assay
The first step in biological assessment is often a simple in vitro biochemical assay.[13][14] This measures the direct interaction of the compound with its purified target protein, free from the complexities of a cellular environment.
Causality: A biochemical assay provides the cleanest measure of on-target potency (IC50). By comparing the IC50 values across batches, we can determine if there are differences in how strongly each batch inhibits the primary target. A significant shift in IC50 could indicate the presence of an impurity that also interacts with the target or an error in the concentration of the active compound.
Experimental Protocol: Kinase-X Inhibition Assay (e.g., ADP-Glo™)
-
Compound Plating: Serially dilute each batch (A, B, C) in an appropriate buffer and plate into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "max inhibition" (staurosporine or no enzyme) controls.
-
Enzyme/Substrate Addition: Add the purified Kinase-X enzyme and its specific peptide substrate to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent like ADP-Glo™.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value for each batch.
Tier 2: Cell-Based Functional Assay
After confirming on-target activity, the next crucial step is to evaluate the compound's performance in a more physiologically relevant system, such as a cancer cell line that relies on the target pathway for survival.[15]
Hypothetical Signaling Pathway
This diagram illustrates the context for the cell-based assay, where Kinase-X is a critical node.
Caption: Inhibition of the Kinase-X signaling pathway.
Causality: Why is a cell-based assay essential? It integrates multiple factors beyond simple target binding, including cell membrane permeability, potential for efflux by cellular pumps, intracellular metabolism, and off-target effects. A compound that is potent in a biochemical assay may be inactive in a cell-based assay due to poor permeability. Conversely, differences in impurities between batches could affect any of these cellular factors, leading to divergent EC50 values even if the biochemical IC50s are similar.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line known to be dependent on Kinase-X (e.g., A549) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each this compound batch. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period relevant to cell division (e.g., 72 hours).
-
Viability Measurement: Measure the number of viable cells by quantifying ATP, which is a marker of metabolically active cells, using a luminescent reagent like CellTiter-Glo®.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the EC50 value.
Interpreting the Results: A Unified View
The final step is to consolidate all the data to make an informed decision about the quality and consistency of each batch.
Table 2: Hypothetical Biological Activity Data for this compound Batches
| Parameter | Batch A (Reference) | Batch B (New Synthesis) | Batch C (External Supplier) | Acceptance Criteria |
| Kinase-X IC50 (nM) | 55 nM | 62 nM | 185 nM | Within 3-fold of reference |
| A549 Cell EC50 (nM) | 250 nM | 280 nM | 950 nM | Within 3-fold of reference |
Analysis:
-
Batch B: Shows excellent correlation with the reference Batch A. The purity, solubility, IC50, and EC50 values are all well within the acceptable 2- to 3-fold range commonly used in drug discovery. This batch is validated for use.
-
Batch C: This batch is problematic. Its lower purity (95.2%) and reduced solubility (85 µM) likely contribute to its significantly weaker performance in both the biochemical (3.4-fold shift) and cell-based (3.8-fold shift) assays. The 3.5% impurity (Impurity Z) may be inactive, effectively lowering the concentration of the active compound, or it could be interfering with the assay. This batch should be rejected or subjected to re-purification and re-testing.
Conclusion
A rigorous, multi-faceted approach to cross-validating new batches of a compound is not a bureaucratic hurdle; it is a fundamental component of good scientific practice. By integrating physicochemical characterization with a tiered system of biological assays, researchers can build a robust, self-validating system that ensures data integrity and reproducibility.[1][16] This structured workflow mitigates the significant risk of generating misleading data due to batch-to-batch variability, ultimately saving time, resources, and accelerating the path toward meaningful discoveries. Adopting this mindset transforms batch validation from a chore into a strategic tool for ensuring the long-term success of a drug discovery project.
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A Comparative Guide to the Chelating Properties of 8-Hydroxyquinoline and Quinolin-8-ylmethanamine
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can profoundly influence the outcome of experimental and therapeutic strategies. This guide provides an in-depth comparative analysis of two quinoline-based chelators: the well-established 8-hydroxyquinoline (8-HQ) and its structural analog, Quinolin-8-ylmethanamine. By examining their structural attributes, synthesis, and, where available, quantitative chelation data, this document aims to equip the scientific community with the necessary insights to make informed decisions for their specific applications.
Introduction: The Significance of the Quinoline Scaffold in Chelation Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and material science. Its rigid structure and the presence of a nitrogen atom at a strategic position allow for the formation of stable, five-membered chelate rings with a variety of metal ions. This property is central to the diverse applications of quinoline derivatives, ranging from antimicrobial and anticancer agents to chemical sensors and analytical reagents.[1][2][3]
8-Hydroxyquinoline (8-HQ) , a cornerstone of coordination chemistry for over a century, is a monoprotic, bidentate ligand.[4] Its chelating ability arises from the concerted action of the phenolic hydroxyl group at the 8-position and the quinoline nitrogen.[2][5] This N,O-donor set endows 8-HQ with a strong affinity for a wide array of metal ions.
This compound , on the other hand, is a bidentate ligand that features an aminomethyl group at the 8-position. Its chelation is predicated on the coordination of the quinoline nitrogen and the primary amine nitrogen, forming an N,N-donor set. While structurally similar to 8-HQ, this fundamental difference in the donor atoms is expected to significantly influence its chelating properties, including metal ion selectivity and the stability of the resulting complexes.
This guide will now delve into a detailed comparison of these two molecules, exploring their synthesis, structural differences, and the consequential impact on their chelation behavior.
Molecular Structure and Chelation Mechanism
The seemingly subtle structural difference between 8-hydroxyquinoline and this compound—a hydroxyl group versus an aminomethyl group at the 8-position—leads to distinct chelation mechanisms and, consequently, different affinities for metal ions.
8-Hydroxyquinoline (8-HQ): The chelation by 8-HQ involves the deprotonation of the phenolic hydroxyl group, creating an anionic oxygen donor, and the coordination of the lone pair of electrons from the quinoline nitrogen. This results in the formation of a stable, five-membered chelate ring with a metal ion. The anionic oxygen is a "hard" donor, which, according to Hard and Soft Acids and Bases (HSAB) theory, favors coordination with hard or borderline metal ions such as Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺, and Cr³⁺. The quinoline nitrogen is a "soft" donor, providing affinity for softer metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. This dual character allows 8-HQ to be a versatile chelator for a broad spectrum of metal ions.
This compound: In contrast, this compound utilizes two nitrogen atoms as donors: the quinoline nitrogen and the primary amine nitrogen of the methanamine substituent. Both are considered "borderline" to "soft" donors. This N,N-donor set is expected to exhibit a preference for borderline and soft metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. The chelation process does not involve the deprotonation of the ligand in the same manner as 8-HQ, which will affect the pH dependence of complex formation.
Caption: A conceptual depiction of the chelation mechanisms.
Synthesis and Accessibility
The ease of synthesis and commercial availability are practical considerations for any researcher.
8-Hydroxyquinoline: 8-HQ is a widely available and relatively inexpensive commercial product. Its synthesis is well-established through several classic methods, including the Skraup synthesis from o-aminophenol, glycerol, and an oxidizing agent, or through the Gould-Jacobs reaction.[6] The commercial availability of a wide range of substituted 8-HQ derivatives further enhances its utility.
This compound: While not as commonly available as 8-HQ, this compound can be synthesized through several reported routes. A common laboratory-scale synthesis involves the reduction of quinoline-8-carbonitrile or the reductive amination of quinoline-8-carboxaldehyde. Another approach is the Gabriel synthesis starting from 8-(bromomethyl)quinoline. The multi-step nature of these syntheses generally makes this compound a more specialized and costly reagent compared to 8-HQ.
Caption: Simplified comparison of common synthesis routes.
Comparative Chelating Properties: A Data-Driven Analysis
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. For a comprehensive comparison, it is also essential to consider the protonation constants (pKa) of the ligands, as these determine the pH range over which the ligand is in its active, chelating form.
Protonation Constants
8-Hydroxyquinoline: 8-HQ has two protonation constants. The first (pKa₁) corresponds to the protonation of the quinoline nitrogen, and the second (pKa₂) corresponds to the deprotonation of the phenolic hydroxyl group.
This compound: This ligand also has two protonation constants, corresponding to the protonation of the quinoline nitrogen and the primary amine nitrogen.
| Ligand | pKa₁ (N-H⁺) | pKa₂ (O-H or N-H⁺) | Reference |
| 8-Hydroxyquinoline | ~5.0 | ~9.8 | [7] |
| This compound | Data not readily available | Data not readily available |
Metal Complex Stability Constants (log K)
The stability of the complexes formed by these ligands with various divalent metal ions is a key performance indicator.
| Metal Ion | 8-Hydroxyquinoline (log β₂) | This compound (log β₂) |
| Cu²⁺ | 26.3 | Data not readily available |
| Ni²⁺ | 21.7 | Data not readily available |
| Co²⁺ | 19.6 | Data not readily available |
| Zn²⁺ | 18.8 | Data not readily available |
| Fe²⁺ | 15.0 | Data not readily available |
| Mn²⁺ | 13.5 | Data not readily available |
Data for 8-Hydroxyquinoline is for the overall stability constant (log β₂) of the ML₂ complex in a 50% dioxane-water mixture. Source:[7]
Discussion of Data and Inferences:
The extensive data for 8-hydroxyquinoline confirms its status as a potent chelator for a range of divalent metal ions, with a particularly high affinity for Cu²⁺. The stability of the complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[7]
For This compound , the absence of readily available experimental stability constants is a significant knowledge gap. However, based on its N,N-donor set, we can infer the following:
-
Selectivity: It is likely to show a higher relative selectivity for borderline and soft metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) compared to hard metal ions (e.g., Mg²⁺, Ca²⁺).
-
Stability: The overall stability of its complexes may be lower than those of 8-HQ, particularly for metal ions that have a strong preference for oxygen donors. The lack of an anionic donor in the neutral ligand form means that complexation does not benefit from the same degree of electrostatic attraction as with the deprotonated 8-HQ.
Experimental Protocols for Characterization of Chelating Properties
To address the data gap for this compound and to provide a framework for direct comparison, the following established experimental protocols are recommended.
Potentiometric Titration for Determination of Protonation and Stability Constants
This is the gold-standard method for determining protonation constants of a ligand and the stability constants of its metal complexes in solution.
Principle: The method involves monitoring the pH of a solution containing the ligand (and subsequently the metal ion) as a standard solution of a strong base is added. The resulting titration curve provides information about the protonation and complexation equilibria.
Experimental Workflow:
Caption: Workflow for potentiometric determination of stability constants.
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
UV-Vis spectrophotometry is a complementary technique that can be used to determine the stoichiometry of metal-ligand complexes and, in some cases, their stability constants.
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. This change can be monitored to study the complexation process.
Job's Plot (Method of Continuous Variation): This method is used to determine the stoichiometry of a complex. A series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance is measured at a wavelength where the complex absorbs maximally, and a plot of absorbance versus mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.
Mole Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal will show an inflection point at the stoichiometric ratio.
Conclusion and Future Directions
This guide has provided a comparative overview of the chelating properties of 8-hydroxyquinoline and this compound.
-
8-Hydroxyquinoline is a well-characterized, versatile, and potent chelator with a vast body of supporting literature. Its N,O-donor set allows it to bind a wide range of metal ions with high stability.
-
This compound , with its N,N-donor set, is predicted to exhibit a different metal ion selectivity profile, likely favoring borderline and soft metal ions. However, a significant lack of experimental data on its protonation and stability constants currently limits a direct quantitative comparison.
For the research community, the immediate and critical next step is the experimental determination of the protonation constants of this compound and the stability constants of its complexes with a range of biologically and environmentally relevant metal ions. The protocols outlined in this guide provide a clear roadmap for acquiring this essential data. Such studies will not only fill a crucial knowledge gap but also enable a more complete understanding of the structure-activity relationships within this important class of quinoline-based chelators, ultimately facilitating the rational design of new ligands with tailored properties for specific applications in medicine and beyond.
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- Alessa, H., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences, 9(3). [Link]
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- Vanparia, S. F., et al. (2011). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. E-Journal of Chemistry, 8(2), 701-710. [Link]
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A Head-to-Head Comparison: The QZ2 Sensor, a Novel Quinolin-8-ylmethanamine-Based Probe, Redefining the Landscape of Fluorescent Zinc Detection
This guide presents a comprehensive performance benchmark of the novel Quinolin-8-ylmethanamine-based fluorescent sensor, QZ2, against the established and widely utilized zinc probes, Zinpyr-1 and FluoZin-3. Designed for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison to inform the selection of the most appropriate tool for the sensitive and selective quantification of zinc (Zn²⁺) in complex biological and pharmaceutical matrices. We delve into the underlying chemical principles and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Imperative for Superior Zinc Sensing in Research and Development
Zinc is a ubiquitous and essential trace element, playing a critical role as a structural and catalytic component in a vast array of proteins and enzymes.[1] Its homeostasis is intricately linked to cellular signaling, gene expression, and overall physiological health. Consequently, the dysregulation of zinc levels has been implicated in a multitude of disease states, making the accurate detection of labile zinc pools a critical objective in biomedical research and drug discovery. Fluorescent sensors have become indispensable tools for this purpose, offering high sensitivity and the potential for real-time analysis in living systems. This guide will critically evaluate the performance of a next-generation this compound-based sensor, QZ2, in the context of established fluorescent probes.[2][3]
The this compound Scaffold: A Foundation for High-Performance Sensing
The design of fluorescent chemosensors often relies on a modular architecture comprising a fluorophore and a chelating moiety. The this compound scaffold has emerged as a privileged structure in this regard. The quinoline ring serves as an excellent fluorophore, while the methanamine component provides a robust binding site for metal ions. The sensing mechanism of QZ2 is predicated on the principle of Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of the 8-aminoquinoline moiety quenches the fluorescence of the fluorescein core. Upon coordination with Zn²⁺, this PET process is inhibited, resulting in a dramatic, "turn-on" fluorescent response.[2]
Figure 2: Workflow for the determination of sensor binding kinetics.
Table 3: Comparative Response Kinetics
| Rate Constant | QZ2 | Zinpyr (ZP) family | FluoZin-3 |
| k_on (M⁻¹s⁻¹) | (3-4) x 10⁶ [2] | (6-8) x 10⁵ [2] | N/A |
| k_off (s⁻¹) | 150 - 160 [2] | ~10⁻³ (estimated) [2] | N/A |
| Reversibility | High (millisecond timescale) [2] | Low | Moderate |
Interpretation: QZ2 exhibits significantly faster on- and off-rates for Zn²⁺ binding compared to the Zinpyr family of sensors. [2]The remarkably high k_off of QZ2 means it can rapidly release bound zinc, making it a truly reversible sensor on a biologically relevant timescale. This is a major advantage for accurately tracking dynamic changes in intracellular zinc concentrations.
Expert Recommendations and Conclusion
The selection of a fluorescent zinc sensor is not a one-size-fits-all decision. The optimal choice is dictated by the specific biological question being addressed.
-
For high-sensitivity detection of resting, low-nanomolar to picomolar concentrations of labile zinc , Zinpyr-1 remains a gold standard due to its very high affinity (low Kd). [3][4]
-
For general-purpose zinc detection and applications where high affinity is not the primary concern , FluoZin-3 offers a reliable and commercially available option. [3]
-
For monitoring large, rapid, and transient changes in zinc concentration, and for applications where sensor reversibility is paramount , the novel QZ2 sensor is the superior choice. Its lower affinity, massive fluorescence enhancement, and rapid kinetics allow it to faithfully report on dynamic zinc fluxes without becoming saturated or buffered by the sensor itself. [2]Furthermore, its enhanced selectivity against interfering transition metals provides greater confidence in the specificity of the signal. [2] In conclusion, the this compound-based sensor, QZ2, represents a significant advancement in the field of fluorescent zinc probes. Its unique combination of high fluorescence turn-on, rapid and reversible binding kinetics, and excellent selectivity makes it an invaluable tool for researchers investigating the dynamic roles of zinc in health and disease.
References
- Burdette, S. C., et al. (2005). QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II). Journal of the American Chemical Society, 127(49), 17440-17441. [Link]
- Burdette, S. C., et al. (2005). QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II). PubMed, 16332156. [Link]
- Burdette, S. C., et al. (2005). QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II).
- Dineley, K. E., et al. (2014). SELECTIVITY AND SPECIFICITY OF SMALL MOLECULE FLUORESCENT DYES/PROBES USED FOR THE DETECTION OF Zn2+ AND Ca2+ IN CELLS. PMC - NIH. [Link]
- Haase, H., et al. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. MDPI. [Link]
- Hübner, C., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells.
- Hübner, C., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. MDPI. [Link]
- Kim, S., et al. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). PubMed. [Link]
- Park, G., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging.
- Hübner, C., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed. [Link]
- Alker, W., & Haase, H. (2020). Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer.
- Hirano, T., et al. (2012). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central. [Link]
- Hübner, C., et al. (2023). Difference between zinc-induced increase in fluorescence intensity by FC and MPR plotted against the mean.
- Chen, Z., et al. (2007). A copper(II) Ion-Selective On-Off-Type Fluoroionophore Based on Zinc Porphyrin-Dipyridylamino. PubMed. [Link]
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- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Quinolin-8-ylmethanamine
This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of Quinolin-8-ylmethanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As researchers, scientists, and drug development professionals, the accurate quantification of this quinoline derivative is paramount for its potential applications in pharmaceutical and chemical research. This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the method validation process in line with regulatory expectations.
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[1] This guide will adhere to the principles outlined in the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2] We will explore the development and validation of these methods, offering insights into their respective strengths and limitations for the quantification of this compound.
The Analyte: this compound
This compound is a primary aromatic amine with the quinoline heterocyclic scaffold. Its chemical structure presents specific analytical challenges and opportunities. The basic nitrogen on the quinoline ring and the primary amine group can be exploited for chromatographic retention and detection. Conversely, these reactive sites can also be susceptible to degradation, necessitating stability-indicating methods.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a critical decision in the drug development process. For this compound, both HPLC-UV and GC-MS offer viable quantification routes, each with distinct advantages.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. The aromatic structure of this compound allows for sensitive UV detection. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like primary amines to improve volatility and peak shape. |
| Specificity | Good; can be enhanced with diode array detection (DAD) for peak purity analysis.[3] | Excellent; provides structural information, enabling definitive identification and high specificity. |
| Sensitivity | Moderate to high, depending on the chromophore. | Very high, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and potential for sample preparation (derivatization). |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial investment and requires more specialized training. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Proposed HPLC-UV Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on typical quinoline absorbance)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation of the Proposed HPLC-UV Method
The validation of this method will be conducted in accordance with ICH Q2(R1) guidelines.
-
System Suitability:
-
Prepare a standard solution of this compound (e.g., 50 µg/mL).
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2%.
-
Determine the tailing factor and theoretical plates to ensure column efficiency.
-
-
Specificity:
-
Inject a blank (mobile phase), a standard solution, and a sample spiked with potential impurities or degradation products.
-
Demonstrate that the analyte peak is free from interference.
-
If a DAD detector is available, perform peak purity analysis.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD. The acceptance criterion is typically RSD ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability standard under each condition.
-
The results should remain within the system suitability criteria, demonstrating the method's reliability during normal use.
-
Caption: Workflow for the validation of the proposed HPLC-UV method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and sensitivity, making it a powerful tool for quantitative analysis, particularly for impurity profiling. For a primary amine like this compound, derivatization is often necessary to improve its chromatographic properties.
Proposed GC-MS Method with Derivatization
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the primary amine to a less polar and more volatile silyl derivative.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Validation of the Proposed GC-MS Method
The validation approach is similar to that for HPLC but with considerations specific to GC-MS.
-
System Suitability:
-
Prepare a derivatized standard solution.
-
Inject the standard six times.
-
Assess the RSD for peak area and retention time (RSD ≤ 2%).
-
-
Specificity:
-
Analyze a blank, a derivatized standard, and a derivatized sample spiked with potential impurities.
-
The use of MS detection provides high specificity. Monitor for co-eluting peaks with different mass spectra.
-
-
Linearity:
-
Prepare and derivatize a series of at least five concentrations.
-
Inject each in triplicate.
-
Construct a calibration curve and determine the correlation coefficient (r² ≥ 0.999).
-
-
Accuracy:
-
Perform a spike-recovery study at three concentration levels (80%, 100%, 120%) in a suitable matrix.
-
Derivatize and analyze each sample in triplicate.
-
Calculate the percentage recovery (typically 98.0% - 102.0%).
-
-
Precision:
-
Repeatability: Analyze six replicate derivatized samples at 100% of the target concentration.
-
Intermediate Precision: Repeat on a different day or with a different analyst.
-
The acceptance criterion is typically RSD ≤ 2%.
-
-
LOD and LOQ:
-
Determine using the signal-to-noise ratio method (S/N of 3 for LOD and 10 for LOQ) or based on the calibration curve.
-
-
Robustness:
-
Introduce small variations in parameters such as the oven temperature ramp rate (±1 °C/min), flow rate (±0.1 mL/min), and derivatization time.
-
The method should demonstrate reliability under these varied conditions.
-
Caption: The relationship between development and validation for the GC-MS method.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and high-throughput method suitable for routine quality control analysis. Its validation is straightforward and well-established in the pharmaceutical industry.
-
GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for trace-level analysis, impurity identification, and as a confirmatory technique. The requirement for derivatization adds a step to sample preparation but significantly enhances chromatographic performance.
The selection of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For most quality control purposes, a well-validated HPLC-UV method will be sufficient. However, for more demanding applications, such as the identification of unknown impurities or the analysis of complex matrices, the specificity of GC-MS is invaluable. This guide provides the foundational protocols to validate either method, ensuring the generation of reliable and accurate data for this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - ResearchG
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regul
- Validation of analytical methods for active constituents and agricultural products. [Link]
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. [Link]
- HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. [Link]
- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchG
- Method of 8-hydroxyquinoline determination - Google P
- Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection - PubMed. [Link]
- Analytical method valid
- AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES - Journal of IMAB. [Link]
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- AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES - ResearchG
- Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. [Link]
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- hplc method validation for pharmaceuticals: a review - ResearchG
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. [Link]
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Comparative Docking Analysis of Quinolin-8-ylmethanamine Derivatives as c-Met Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel quinolin-8-ylmethanamine derivatives targeting the c-Met kinase, a pivotal receptor tyrosine kinase implicated in various cancers. We will delve into the rationale behind experimental choices, provide detailed protocols, and analyze the structure-activity relationships (SAR) that govern the binding of these ligands.
Introduction: The Rationale for Targeting c-Met with Quinoline Scaffolds
The mesenchymal-epithelial transition factor (c-Met) receptor is a well-validated target in oncology.[1] Its aberrant activation triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, promoting tumor growth, angiogenesis, and metastasis.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] Its rigid bicyclic system provides a robust framework for orienting substituents to interact with key residues in the ATP-binding pocket of kinases. This guide will focus on a hypothetical series of this compound derivatives, a scaffold of growing interest, to explore their potential as c-Met inhibitors through in silico docking.
The Strategic Workflow of Comparative Docking Studies
A successful comparative docking study hinges on a systematic and reproducible workflow. The process begins with the careful preparation of both the protein target and the ligand library, followed by the docking simulation and, most critically, a thorough analysis of the results to derive meaningful structure-activity relationships.
Caption: Workflow for comparative docking studies.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the comparative docking of this compound derivatives against c-Met kinase.
Target Protein Preparation
The crystal structure of the c-Met kinase domain in complex with a quinoline-based inhibitor, foretinib (PDB ID: 3LQ8), will be used for this study.[2]
-
Obtain Protein Structure: Download the PDB file for 3LQ8 from the RCSB Protein Data Bank ([Link]).
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling software such as AutoDockTools.
-
Remove all water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information.
-
Ligand Preparation
A series of hypothetical this compound derivatives will be created to investigate the impact of systematic structural modifications on binding affinity.
-
Ligand Design: Create a library of this compound derivatives with varying substituents at key positions. For this guide, we will consider a parent compound (QM-Parent) and three derivatives with substitutions on the quinoline ring and the amine.
-
QM-Parent: this compound
-
QM-Cl: 6-chloro-N-methylthis compound
-
QM-OCH3: 6-methoxy-N-methylthis compound
-
QM-F: 6-fluoro-N-methylthis compound
-
-
2D to 3D Conversion: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw and save them in a suitable format (e.g., MOL).
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94 to obtain stable, low-energy conformations.
-
Ligand Preparation for Docking:
-
Load the energy-minimized ligand structures into AutoDockTools.
-
Detect the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Molecular Docking Simulation
We will use AutoDock Vina for the docking calculations.
-
Grid Box Generation:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site, ensuring it is large enough to accommodate the ligands and allow for rotational and translational movements. A grid box size of 25 x 25 x 25 Å is a good starting point.
-
-
Docking Execution:
-
Use the prepared protein and ligand PDBQT files as input for AutoDock Vina.
-
Specify the coordinates of the grid box center and its dimensions in the configuration file.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Results and Comparative Analysis
The primary outputs of the docking simulation are the binding affinities and the predicted binding poses of the ligands.
Comparative Docking Scores
The docking scores provide a quantitative estimate of the binding affinity. A more negative score indicates a stronger predicted binding.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| QM-Parent | H | -7.2 | Met1211, Tyr1230 |
| QM-Cl | 6-Cl | -8.5 | Met1211, Tyr1230, Ala1221 |
| QM-OCH3 | 6-OCH3 | -8.1 | Met1211, Tyr1230, Asp1222 |
| QM-F | 6-F | -8.3 | Met1211, Tyr1230, Ala1221 |
Analysis of Binding Interactions and Structure-Activity Relationships (SAR)
Visual inspection of the docked poses is crucial for understanding the interactions that drive binding affinity.
-
QM-Parent: The unsubstituted this compound is predicted to form a key hydrogen bond between the quinoline nitrogen and the backbone NH of Met1211 in the hinge region of the c-Met kinase domain. The methanamine group may form additional interactions with residues in the solvent-exposed region.
-
QM-Cl: The introduction of a chlorine atom at the 6-position leads to a significant improvement in the docking score. This is likely due to favorable hydrophobic interactions with a pocket lined by residues such as Ala1221. The electron-withdrawing nature of chlorine can also influence the overall electronic properties of the quinoline ring system, potentially enhancing its interaction with the protein.
-
QM-OCH3: The methoxy group at the 6-position also enhances binding affinity, though slightly less than the chloro group. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with the side chain of Asp1222.
-
QM-F: The fluorine atom at the 6-position results in a docking score comparable to the chloro-substituted derivative. Fluorine can participate in favorable electrostatic and hydrophobic interactions, contributing to the enhanced binding affinity.
From this comparative analysis, a preliminary SAR can be established:
-
Substitution at the 6-position of the quinoline ring is beneficial for binding to c-Met. Electron-withdrawing and moderately sized hydrophobic groups appear to be favored.
-
The quinoline nitrogen's interaction with the hinge region (Met1211) is a critical anchor point for this scaffold. All high-affinity binders should maintain this interaction.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative docking analysis of this compound derivatives against c-Met kinase. The in silico results suggest that substitutions at the 6-position of the quinoline ring can significantly enhance the binding affinity. These findings provide a strong rationale for the synthesis and experimental validation of these compounds as potential c-Met inhibitors. Future work should involve the synthesis of these and other related derivatives, followed by in vitro kinase assays and cell-based proliferation assays to confirm their biological activity and validate the docking predictions.
References
- Martorana, A., La Monica, G., & Lauria, A. (2020).
- Ismail, M., Aboul-Enein, H. Y., & El-Sayed, M. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Meier, C., & Ceska, T. (2008). Human c-Met Kinase in complex with quinoxaline inhibitor.
- Schroeder, G. M., An, Y., Cai, Z. W., Chen, P., Clark, C., Cornelius, L. A., ... & Cui, J. J. (2009). Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of MET and VEGFR2 kinases. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]
- McTigue, M., Wickersham, J., & Ryan, K. (2012). X-ray Structure of c-Met kinase in complex with inhibitor 6-((6-(4- fluorophenyl)-(1,2,4)triazolo(4,3-b)(1,2,4)triazin-3-yl)methyl) quinoline.
- Liu, Q. F., Chen, T. T., & Xu, Y. C. (2012). Crystal structure of CMET in complex with novel inhibitor.
- Haddach, M., Pierre, F., Regan, C. F., Borsan, C., Michaux, J., Stefan, E., ... & Ryckman, D. M. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & medicinal chemistry letters, 22(1), 45-48. [Link]
- Gevariya, H., Parmar, V., & Shah, A. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ChemistrySelect, 7(38), e202202681. [Link]
- Comoglio, P. M., Giordano, S., & Trusolino, L. (2008). Drug development of MET inhibitors: targeting cancer metastasis and angiogenesis. Nature reviews Drug discovery, 7(6), 504-516. [Link]
- Sławiński, J., & Szafrański, K. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3326. [Link]
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Unambiguous Structural Confirmation of Quinolin-8-ylmethanamine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. In the realm of medicinal chemistry, quinolin-8-ylmethanamine and its derivatives represent a scaffold of significant interest, with applications ranging from anticancer to antimalarial agents.[1] While spectroscopic methods provide valuable insights, only single-crystal X-ray diffraction (XRD) offers unequivocal proof of structure.[2][3][4] This guide provides an in-depth comparison of crystallographic data for this class of compounds, supported by detailed experimental protocols, to empower researchers in their structural elucidation endeavors.
The quinoline moiety, a fusion of benzene and pyridine rings, is a prominent pharmacophore in numerous synthetic and natural compounds.[5][6] The specific substitution at the 8-position with a methanamine group creates a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules.[1] However, the synthetic routes to these derivatives can sometimes yield unexpected isomers or products. Therefore, absolute structural confirmation is a critical step in the drug discovery and development pipeline. X-ray crystallography stands as the gold standard for this purpose, providing precise information on bond lengths, bond angles, and overall molecular geometry.[3][7]
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The quality of the final structure is intrinsically linked to the quality of the initial crystals.
Experimental Protocol 1: Synthesis of a Representative this compound Derivative
The following is a generalized procedure for the synthesis of N-substituted this compound derivatives, which can be adapted based on the specific desired substituent.
-
Starting Material Preparation: In a round-bottom flask, dissolve quinolin-8-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add the desired primary amine to the solution. The reaction can be stirred at room temperature or gently heated to drive the formation of the Schiff base (imine).
-
Reduction: Once the imine formation is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride, is then added portion-wise to reduce the imine to the corresponding secondary amine.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound derivative.
Experimental Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the key steps for determining the crystal structure of a synthesized this compound derivative.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[3][8] Common crystallization techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow for slow evaporation of the solvent over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.[9]
-
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects.[8] The ideal crystal size is typically between 0.1 and 0.3 mm.[4] The selected crystal is then carefully mounted on a goniometer head using a suitable adhesive or cryo-loop.[3][7]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[10] The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[3][10] A complete dataset is collected by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data (intensities of the diffraction spots) are processed to determine the unit cell parameters and space group of the crystal.[4][11] The "phase problem," which is the loss of phase information during the diffraction experiment, is then solved using computational methods such as direct methods or Patterson techniques.[10][12] This yields an initial electron density map. An atomic model is then built into this map, and the positions and thermal parameters of the atoms are refined against the experimental data using least-squares methods to achieve the best possible fit.[10][12]
Workflow Diagram: From Synthesis to Structural Confirmation
Caption: The logical flow from chemical modifications of the this compound core to the resulting changes in crystal structure and properties.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural characterization of this compound derivatives. This guide has outlined the essential experimental procedures for both the synthesis and crystallographic analysis of these compounds. The comparative data presented demonstrates the profound impact of chemical modifications on the resulting crystal structures. For researchers in drug discovery and materials science, a thorough understanding and application of these crystallographic techniques are indispensable for validating molecular structures, understanding structure-property relationships, and ultimately, designing new molecules with desired functionalities. The public crystallographic databases, such as the Cambridge Structural Database, serve as an invaluable resource for comparing and contextualizing new structural data. [13][14][15]
References
- University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable. [Link]
- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. [Link]
- Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
- Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- X-ray crystallography. Wikipedia. [Link]
- Structure solution and refinement: introductory str
- Crystallization of quinoline derivatives and its preparation method.
- Synthesis and crystal structure of bis(1-{[(quinolin-8-yl)imino]methyl}pyrene-κ2 N,N′)silver(I) trifluoromethanesulfonate.
- Refinement of X-ray Crystal Structures. Stanford University. [Link]
- Synthesis and crystal structure of bis(1-{[(quinolin-8-yl)imino]methyl}pyrene-κN,N′)silver(I) trifluoromethanesulfonate.
- The crystallization of quinoline.
- This compound. My Skin Recipes. [Link]
- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
- Syntheses of deriv
- Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]
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- Synthesis and biological screening of some novel Quinoline deriv
- Cambridge Structure Database (CSD).
- (3-Fluoro-4-methylphenyl)-quinolin-8-ylmethanamine. PubChem. [Link]
- CCDC 1425808: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
- X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents.
- Review: X-Ray Crystallography.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- The Largest Curated Crystal Structure D
- CCDC 810957: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
- X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PubMed Central. [Link]
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A Comparative Guide to the Synthesis of Quinolin-8-ylmethanamine: An Inter-Laboratory Perspective on Yield Optimization
Abstract
Quinolin-8-ylmethanamine is a pivotal building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of novel therapeutic agents and functional materials. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides an in-depth, inter-laboratory comparison of the two primary synthetic routes to this compound: the reductive amination of quinoline-8-carbaldehyde and the reduction of quinoline-8-carbonitrile. By analyzing published experimental data, this document offers a critical evaluation of the yields, practical considerations, and underlying chemical principles of each method, empowering researchers to make informed decisions for their specific applications.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a versatile precursor for the introduction of a reactive aminomethyl group at the 8-position of the quinoline ring. This functionality allows for further molecular elaboration, leading to the development of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
The selection of a synthetic route to this compound is a critical decision that balances factors such as overall yield, availability and cost of starting materials, reaction scalability, and safety considerations. This guide will dissect the two most prevalent synthetic strategies, providing a detailed analysis of their respective strengths and weaknesses based on available literature.
Methodology 1: Reductive Amination of Quinoline-8-carbaldehyde
This classical approach involves a two-step sequence: the synthesis of the key intermediate, quinoline-8-carbaldehyde, followed by its conversion to the target amine via reductive amination.
Synthesis of Quinoline-8-carbaldehyde
The preparation of quinoline-8-carbaldehyde is a crucial prerequisite for this route. While various methods exist for the formylation of aromatic rings, a common and effective laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 8-(hydroxymethyl)quinoline. This precursor can be synthesized from commercially available 8-methylquinoline.
Experimental Protocol: Synthesis of Quinoline-8-carbaldehyde
-
Oxidation of 8-(hydroxymethyl)quinoline: To a solution of 8-(hydroxymethyl)quinoline (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base) at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure quinoline-8-carbaldehyde.
Note: The yield for this oxidation step can vary significantly depending on the chosen oxidizing agent and reaction conditions, with reported yields often in the range of 60-80%.
Reductive Amination to this compound
With quinoline-8-carbaldehyde in hand, the final step is the reductive amination. This reaction proceeds through the in-situ formation of an imine intermediate with an ammonia source, which is then reduced to the primary amine.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve quinoline-8-carbaldehyde (1.0 eq) in a protic solvent like methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium borohydride (NaBH₄) is a commonly used and cost-effective choice.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, and extract the product with an organic solvent. After drying and concentration, the crude product is typically purified by column chromatography or distillation to yield this compound.
Reported yields for this reductive amination step are generally good, often exceeding 80% under optimized conditions.
Diagram of the Reductive Amination Workflow
Caption: Synthetic pathway to this compound via reductive amination.
Methodology 2: Reduction of Quinoline-8-carbonitrile
An alternative and often more direct route to this compound is the reduction of quinoline-8-carbonitrile. This method hinges on the availability of the nitrile precursor.
Synthesis of Quinoline-8-carbonitrile
Quinoline-8-carbonitrile can be prepared from 8-bromoquinoline via a nucleophilic substitution reaction with a cyanide source, typically using a palladium or copper catalyst (e.g., Rosenmund-von Braun reaction). 8-Bromoquinoline itself is accessible through the Skraup synthesis from 2-bromoaniline.
Experimental Protocol: Synthesis of Quinoline-8-carbonitrile
-
Cyanation of 8-Bromoquinoline: In a reaction vessel, combine 8-bromoquinoline (1.0 eq), a cyanide source such as copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by pouring it into an aqueous solution of a complexing agent for copper salts (e.g., ferric chloride or ammonia). The product is then extracted with an organic solvent, dried, and concentrated. Purification by column chromatography or recrystallization yields quinoline-8-carbonitrile.
Yields for the cyanation step can be variable, but optimized procedures can achieve yields in the range of 70-90%.
Reduction to this compound
The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, with catalytic hydrogenation and reduction with metal hydrides being the most common.
Experimental Protocol: Reduction of Quinoline-8-carbonitrile
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Reaction Setup: To a suspension of LiAlH₄ (typically 1.5-2.0 eq) in an anhydrous ether solvent such as THF at 0 °C, add a solution of quinoline-8-carbonitrile (1.0 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash thoroughly with an organic solvent.
-
Purification: Dry and concentrate the filtrate to obtain the crude product, which can be further purified by distillation or chromatography.
-
-
Via Catalytic Hydrogenation:
-
Reaction Setup: In a hydrogenation apparatus, dissolve quinoline-8-carbonitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture.
-
Work-up and Purification: After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain the product.
-
Yields for the reduction of quinoline-8-carbonitrile are often high, with LiAlH₄ reduction typically providing yields greater than 90%. Catalytic hydrogenation can also be very effective, with yields often in a similar range, and offers the advantage of avoiding pyrophoric reagents.
Diagram of the Nitrile Reduction Workflow
Caption: Synthetic pathway to this compound via nitrile reduction.
Inter-Laboratory Yield Comparison and Discussion
To provide a clear comparison, the following table summarizes the typical yields reported in the literature for each synthetic step. It is important to note that these yields can be highly dependent on the specific reaction conditions, scale, and purification techniques employed in different laboratories.
| Synthetic Route | Step | Starting Material | Product | Typical Yield Range (%) |
| Reductive Amination | 1 | 8-(Hydroxymethyl)quinoline | Quinoline-8-carbaldehyde | 60 - 80 |
| 2 | Quinoline-8-carbaldehyde | This compound | > 80 | |
| Nitrile Reduction | 1 | 8-Bromoquinoline | Quinoline-8-carbonitrile | 70 - 90 |
| 2 | Quinoline-8-carbonitrile | This compound | > 90 |
Analysis of Yields and Practical Considerations:
-
Overall Yield: The nitrile reduction pathway generally offers a higher overall yield. While the reductive amination route has a high-yielding final step, the preceding oxidation to the aldehyde can be less efficient, thus lowering the overall yield from a common precursor like 8-methylquinoline.
-
Starting Materials: The choice of route may be influenced by the commercial availability and cost of the starting materials. 8-Methylquinoline and 8-bromoquinoline are both readily available.
-
Reagents and Safety: The nitrile reduction route, particularly when using LiAlH₄, involves highly reactive and pyrophoric reagents, requiring stringent anhydrous conditions and careful handling. Catalytic hydrogenation, while safer in terms of reagents, requires specialized high-pressure equipment. The reductive amination pathway utilizes more common and less hazardous reagents like sodium borohydride.
-
Scalability: For large-scale synthesis, the catalytic hydrogenation of the nitrile is often preferred due to its high efficiency, atom economy, and the avoidance of stoichiometric metal hydride waste. The reductive amination route is also scalable, though the chromatography often required for the aldehyde purification can be a bottleneck.
-
Causality Behind Experimental Choices: The choice between PCC and Swern oxidation for the aldehyde synthesis is often dictated by the desired selectivity and ease of purification. PCC is a simpler procedure, but can sometimes lead to over-oxidation, while the Swern oxidation is milder but involves gaseous byproducts and requires low temperatures. In the nitrile reduction, LiAlH₄ is a powerful and reliable reagent for complete reduction, whereas catalytic hydrogenation might require optimization of catalyst, pressure, and temperature to avoid side reactions.
Conclusion and Recommendations
Both the reductive amination of quinoline-8-carbaldehyde and the reduction of quinoline-8-carbonitrile are viable and effective methods for the synthesis of this compound.
-
For laboratory-scale synthesis where maximizing the final step yield is critical and readily available quinoline-8-carbaldehyde is on hand , the reductive amination method offers a straightforward and high-yielding conversion.
-
For overall synthetic efficiency and higher throughput, particularly on a larger scale , the reduction of quinoline-8-carbonitrile is generally the superior route, with catalytic hydrogenation being the most industrially attractive option due to safety and environmental considerations.
Ultimately, the optimal choice will depend on the specific constraints and priorities of the research team, including available equipment, budget, and safety protocols. This guide provides the necessary data and analysis to facilitate an informed and strategic decision in the synthesis of this important chemical intermediate.
References
A Comparative Guide to the Specificity of Quinoline-Based Fluorescent Probes for Cellular Zinc
For researchers in cellular biology and drug development, the accurate measurement of labile zinc (Zn²⁺) pools is paramount. Zinc acts as a critical second messenger in myriad signaling pathways, and its dysregulation is implicated in numerous pathologies.[1][2] Fluorescent probes are indispensable tools for visualizing and quantifying these dynamic zinc fluxes. Among the available options, sensors built upon the quinoline scaffold have gained prominence for their unique photophysical properties and biocompatibility.[3]
This guide provides an in-depth evaluation of the specificity of quinoline-based fluorescent probes, using the widely-cited Zinpyr-1 (ZP1) as our primary exemplar. We will objectively compare its performance against another quinoline-based sensor, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) , and a common fluorescein-based alternative, FluoZin-3 (FZ3) . Our analysis is grounded in experimental data to provide researchers with the critical insights needed to select the appropriate tool for their specific application.
The Challenge: Specificity in a Crowded Cellular Milieu
Mechanism of Action: How Quinoline Probes Detect Zinc
Quinoline-based probes like Zinpyr-1 and TSQ typically operate on a principle known as Chelation-Enhanced Fluorescence (CHEF) , often coupled with the inhibition of a Photoinduced Electron Transfer (PET) process.[3][4]
In its unbound state, the probe's fluorescence is "quenched." The nitrogen atoms in the zinc-binding moiety (the chelator) have a lone pair of electrons that can be transferred to the excited fluorophore (the quinoline or fluorescein core), causing it to return to the ground state without emitting a photon of light. Upon binding Zn²⁺, the chelator's nitrogen lone pairs are coordinated to the metal ion. This coordination prevents the electron transfer to the fluorophore, thereby blocking the PET quenching pathway and "turning on" a bright fluorescent signal.
Caption: CHEF/PET mechanism for a typical quinoline-based zinc sensor.
Head-to-Head Comparison: Zinpyr-1 vs. TSQ vs. FluoZin-3
The choice of a fluorescent probe extends beyond its chemical class. Key performance metrics dictate its suitability for specific experimental contexts, such as live-cell imaging versus endpoint assays in cell lysates.
Chemical Structures
The structural differences between the probes underpin their distinct spectral properties and binding affinities. Zinpyr-1 is a fluorescein derivative equipped with two di(2-picolyl)amine (DPA) zinc-binding units.[5] TSQ is a smaller molecule based on a sulfonamido-quinoline core.[1][6] FluoZin-3, while also a fluorescein derivative, uses a different chelating moiety.[1][7]
| Probe | Chemical Structure |
| Zinpyr-1 | [8] |
| TSQ | [6] |
| FluoZin-3 | [9] |
Photophysical and Binding Properties
A probe's utility is defined by its brightness (a product of its molar extinction coefficient and quantum yield), its affinity for the target (Kd), and its spectral characteristics. An ideal probe possesses high brightness for robust signal detection, a Kd appropriate for the expected analyte concentration, and excitation/emission wavelengths that minimize cellular autofluorescence and phototoxicity.
| Parameter | Zinpyr-1 (ZP1) | TSQ | FluoZin-3 (FZ3) |
| Fluorophore Core | Fluorescein | Quinoline | Fluorescein |
| Excitation (λex) max | ~507-515 nm[10][11] | ~334-365 nm[3][6] | ~494 nm[7] |
| Emission (λem) max | ~526-527 nm[10] | ~470-495 nm[1][3] | ~516 nm[7] |
| Dissociation Constant (Kd) | ~0.7 nM[2][10] | Not consistently reported | ~8.9 - 15 nM[2][7] |
| Quantum Yield (Φ) Zn²⁺-bound | ~0.71 - 0.9[4][12] | Not consistently reported | Not consistently reported |
| Fluorescence Enhancement | 3 to 5-fold[4] | Not consistently reported | >100-fold[13] |
Expert Insight: The sub-nanomolar affinity of Zinpyr-1 makes it exceptionally well-suited for detecting the low nanomolar to picomolar concentrations of free intracellular zinc.[2][10] FluoZin-3, with its slightly lower affinity, is also a viable option.[2] The shorter excitation wavelength of TSQ is a significant drawback, as UV light can induce cellular damage and higher autofluorescence, potentially complicating live-cell imaging.[14]
Evaluating Specificity: An Experimental Framework
The gold standard for assessing probe specificity is to measure its fluorescence response to the target ion in the presence and absence of a panel of other biologically relevant metal ions.
Experimental Protocol: Metal Ion Selectivity Assay
This protocol outlines a standardized method for testing the selectivity of a zinc probe in vitro.
1. Reagent Preparation:
- Buffer: Prepare a working buffer appropriate for physiological conditions, e.g., 50 mM PIPES with 100 mM KCl, adjusted to pH 7.0.
- Probe Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM Zinpyr-1) in high-quality, anhydrous DMSO.
- Metal Ion Stock Solutions: Prepare 100 mM stock solutions of the chloride or sulfate salts of each metal to be tested (e.g., ZnCl₂, CaCl₂, MgCl₂, MnCl₂, FeSO₄, CoCl₂, NiCl₂, CuCl₂, CdCl₂, HgCl₂) in deionized water. Ensure the FeSO₄ solution is freshly prepared to prevent oxidation.[15]
2. Assay Procedure:
- Working Probe Solution: Dilute the probe stock solution in the assay buffer to a final working concentration (e.g., 1.0 µM).
- Baseline Measurement: In a fluorescence cuvette or 96-well plate, measure the fluorescence of the working probe solution alone (metal-free control).
- Interference Test: To separate aliquots of the working probe solution, add each potential interfering metal ion from its stock solution to a final concentration significantly higher than the expected zinc concentration (e.g., 50 µM).[15] Record the fluorescence spectrum.
- Competitive Binding Test: To the solutions from the previous step (containing the probe and an interfering ion), add ZnCl₂ to a final concentration of 50 µM. Record the fluorescence spectrum again. This step assesses whether the probe can still respond to zinc in the presence of other metals.
3. Data Analysis:
- Integrate the fluorescence emission over the relevant wavelength range (e.g., 480 to 700 nm for Zinpyr-1).[15]
- Normalize the fluorescence intensity of each sample to the intensity of the metal-free control, which is set to 1.
- Plot the normalized fluorescence intensity for each condition (probe alone, probe + interferent, probe + interferent + Zn²⁺) as a bar chart for clear comparison.
Caption: Workflow for metal ion selectivity assay.
Performance Data: Zinpyr-1 Specificity
Experimental studies consistently demonstrate the high selectivity of Zinpyr-1 for Zn²⁺ over other biologically prevalent cations.
-
Alkali and Alkaline Earth Metals: Zinpyr-1 shows negligible fluorescence response to high concentrations of Na⁺, K⁺, Ca²⁺, and Mg²⁺. This is a critical feature, as these ions are present at millimolar concentrations intracellularly, orders of magnitude higher than labile zinc. The di(2-picolyl)amine (DPA) chelating moiety is selective for softer transition metals over these harder cations.[15]
-
Other Transition Metals: The response to other d-block metals is more nuanced and follows the Irving-Williams series for binding stability.
-
Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺: These open-shell paramagnetic ions tend to quench the fluorescence of Zinpyr-1 rather than enhance it.[12] Furthermore, subsequent addition of Zn²⁺ does not typically restore fluorescence, particularly in the presence of the tightly-binding Cu²⁺.
-
Cd²⁺ and Hg²⁺: These ions, which are electronically similar to Zn²⁺ (d¹⁰ configuration), can displace Mn²⁺ from a pre-complexed Zinpyr-1 probe to enhance fluorescence. Studies have also shown that they can interfere with Zn²⁺ detection in E. coli.[16] However, under most physiological conditions in mammalian cells, the concentrations of labile Cd²⁺ and Hg²⁺ are negligible, making this interference less of a concern.
-
Comparative Summary of Selectivity:
| Ion | Zinpyr-1 Response | TSQ Response | FluoZin-3 Response | Rationale/Comment |
| Zn²⁺ | Strong "Turn-On" | Strong "Turn-On" | Strong "Turn-On" | Primary target analyte. |
| Ca²⁺, Mg²⁺ | No significant response | No significant response[3] | No significant response[7] | Chelators are selective for transition metals. |
| Fe²⁺, Cu²⁺ | Fluorescence Quenching[12] | Not explicitly detailed | Not explicitly detailed | Paramagnetic quenching is a common phenomenon. |
| Cd²⁺ | Potential Interference[16] | Potential Interference | Potential Interference | Cd²⁺ is chemically similar to Zn²⁺. |
One comprehensive study directly compared Zinpyr-1, TSQ, and FluoZin-3 for quantifying free zinc in different mammary cell lines. The authors concluded that Zinpyr-1 was the most suitable probe for free Zn²⁺ quantification , as it responded well to calibration procedures and allowed for the detection of basal free zinc levels in the low nanomolar range (0.62 nM to 1.25 nM).[1][2][17] In contrast, FluoZin-3 was found to be less suitable for absolute quantification in their system due to a lack of significant difference between basal and minimal fluorescence signals, though it could still detect relative changes.[2][17]
Conclusion and Recommendations
The evidence strongly supports that quinoline-based probes, and Zinpyr-1 in particular, are highly specific and sensitive tools for the detection of labile Zn²⁺ in complex biological systems.
-
High Specificity: Zinpyr-1 demonstrates excellent selectivity for Zn²⁺ over biologically abundant alkali and alkaline earth metal ions. While interference from other transition metals is possible, under typical physiological conditions, this is often minimal.
-
Superior Performance for Quantification: Comparative studies highlight Zinpyr-1 as a superior choice for the absolute quantification of low nanomolar free zinc pools compared to alternatives like FluoZin-3 and TSQ.[1][2][17]
-
Favorable Spectral Properties: With excitation and emission in the visible range, Zinpyr-1 is better suited for live-cell imaging than UV-excitable probes like TSQ, minimizing the risk of phototoxicity and autofluorescence.
For researchers aiming to quantify basal levels of labile intracellular zinc or track subtle changes in zinc signaling, Zinpyr-1 represents a robust and well-validated choice . When selecting a probe, it is crucial to consider not only its specificity but also its binding affinity (Kd) in the context of the expected zinc concentration in the experimental system. As with any analytical tool, proper controls, including the use of zinc chelators like TPEN to establish baseline fluorescence, are essential for rigorous and reproducible results.
References
- Reversible fluorescent solid porous films for detection of zinc ions in biological media. (n.d.). ResearchGate.
- Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-73. [Link]
- Jürgensen, A., et al. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. International Journal of Molecular Sciences, 20(16), 4006. [Link]
- National Center for Biotechnology Information. (n.d.). Zinpyr-1. PubChem Compound Database.
- Wied, M. A., et al. (2022). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
- Harnden, A. C., et al. (2019). Structure of Zinpyr‐1, where successive Zn²⁺ binding constants are logK=8.3 and 7.1 (298 K). ResearchGate.
- You, Y., et al. (2010). Manganese displacement from Zinpyr-1 allows zinc detection by fluorescence microscopy and magnetic resonance imaging.
- Taki, M., et al. (2019). Ternary Zn(II) Complexes of Fluorescent Zinc Probes Zinpyr-1 and Zinbo-5 with the Low Molecular Weight Component of Exchangeable Cellular Zinc Pool. Inorganic Chemistry, 58(22), 15316-15326. [Link]
- Chemical structures of FluoZin-3, RhodZin-3, FluoZin-1 and Newport... (n.d.). ResearchGate.
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- Wikipedia. (n.d.). TSQ.
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- Dissociation constants (K D ) of selected zinc-binding proteins. (n.d.). ResearchGate.
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- Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788-15789. [Link]
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Comparative analysis of the cost-effectiveness of different synthetic pathways to Quinolin-8-ylmethanamine
A Comparative Guide to the Cost-Effective Synthesis of Quinolin-8-ylmethanamine
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of pharmaceuticals like antimalarial and anticancer agents, and as a ligand in catalysis.[1] The economic viability of producing these advanced materials is directly dependent on the cost-effectiveness of the synthetic route to this essential amine. This guide provides a comparative analysis of three primary synthetic pathways to this compound, evaluating them on the basis of chemical cost, operational complexity, safety, and overall yield. We will delve into the mechanistic underpinnings and provide detailed protocols for:
-
Reductive Amination of Quinoline-8-carbaldehyde
-
Reduction of Quinoline-8-carbonitrile
-
Gabriel Synthesis from 8-(Bromomethyl)quinoline
This analysis aims to equip researchers, scientists, and process chemists with the critical data needed to select the optimal synthetic strategy for their specific laboratory or industrial requirements.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[2][3][4] Specifically, the 8-aminoquinoline core and its derivatives are of significant interest.[5][6][7] this compound, by presenting a primary amine on a methylene spacer at the 8-position, offers a flexible and reactive handle for constructing more complex molecules. Its synthesis, therefore, is a frequent undertaking in organic chemistry laboratories. The choice of synthetic pathway can have profound implications on project timelines, budget, and safety. This guide dissects the most common routes, providing a framework for an informed, cost-effective decision.
Pathway 1: Reductive Amination of Quinoline-8-carbaldehyde
This is arguably the most direct and widely employed route. It proceeds via the in-situ formation of an imine from quinoline-8-carbaldehyde and an ammonia source, which is then immediately reduced to the target amine.
Mechanism and Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion). A hydride reducing agent then selectively reduces the C=N double bond.[8][9] The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid reducing the starting aldehyde. Sodium borohydride (NaBH₄) or, more effectively, specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used because they are selective for imines/iminium ions over aldehydes.[9][10]
Experimental Protocol
-
Materials : Quinoline-8-carbaldehyde, Ammonium Acetate, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane (DCM).
-
Step 1: Imine Formation : To a solution of quinoline-8-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Step 2: Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Step 3: Quenching and Work-up : After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Quench the reaction by the slow addition of water.
-
Step 4: Extraction and Purification : Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Cost-Effectiveness Analysis
-
Starting Material : Quinoline-8-carbaldehyde is a commercially available but relatively expensive starting material.[11][12] Its synthesis often involves multi-step procedures like the Vilsmeier-Haack or Duff reactions on quinoline derivatives, which adds to the upstream cost.[13]
-
Reagents : Ammonium acetate is inexpensive. Sodium borohydride is a cost-effective and common laboratory reagent.[14][15] The use of more specialized and expensive borohydrides like NaBH(OAc)₃ can increase costs but often provides higher yields and cleaner reactions.[9]
-
Overall : This pathway is operationally simple and generally provides good to excellent yields. Its primary drawback is the cost of the starting aldehyde. It is highly suitable for small to medium-scale laboratory syntheses where starting material cost is less of a constraint than time and simplicity.
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Pathway 2: Reduction of Quinoline-8-carbonitrile
This pathway involves the synthesis of quinoline-8-carbonitrile followed by its reduction to the primary amine. This is a robust method, particularly for larger-scale synthesis, due to the different cost dynamics of the starting materials.
Mechanism and Rationale
The core of this pathway is the reduction of a nitrile (-C≡N) group to a primary amine (-CH₂NH₂). This transformation requires a strong reducing agent capable of breaking the C≡N triple bond. Lithium aluminum hydride (LiAlH₄ or LAH) is the classic and most effective reagent for this purpose, delivering multiple hydride ions to the carbon and nitrogen atoms.[16][17] Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C), is another powerful method, often preferred in industrial settings for its safety and atom economy.[18][19][20][21]
Experimental Protocol (Using LiAlH₄)
-
Materials : Quinoline-8-carbonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate decahydrate.
-
CAUTION : LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Step 1: Setup : In a flame-dried, three-neck flask equipped with a reflux condenser and an inert gas inlet, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Step 2: Addition : Dissolve quinoline-8-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Step 3: Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Step 4: Quenching (Fieser workup) : Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Step 5: Isolation : Stir the resulting slurry for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Cost-Effectiveness Analysis
-
Starting Material : Quinoline-8-carbonitrile can be prepared from 8-bromoquinoline via cyanation reactions (e.g., Rosenmund-von Braun reaction), or other established methods. While requiring an extra synthetic step, the precursors are often significantly cheaper than quinoline-8-carbaldehyde, making this route more economical for larger scales.[22]
-
Reagents : LiAlH₄ is a powerful but hazardous reagent.[23] Its handling requires specialized equipment and protocols, adding to the operational cost and complexity. Catalytic hydrogenation, while requiring an initial investment in a hydrogenation reactor and catalyst, can be more cost-effective and safer for very large-scale production.
-
Overall : This pathway is often more cost-effective from a raw materials perspective, especially at scale. However, the use of hazardous reagents like LiAlH₄ introduces significant safety and handling costs. The catalytic hydrogenation variant is industrially preferred but requires specialized infrastructure.
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}
Pathway 3: Gabriel Synthesis from 8-(Bromomethyl)quinoline
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common with direct amination.[24][25]
Mechanism and Rationale
This two-step process begins with the deprotonation of phthalimide by a base (like potassium carbonate) to form the potassium phthalimide salt. This salt then acts as a nucleophile, displacing a halide (e.g., bromide) from an alkyl halide in an SN2 reaction.[26] The resulting N-alkylphthalimide is a stable intermediate. In the second step, the primary amine is liberated from the phthalimide group, typically by hydrazinolysis (reaction with hydrazine), which forms a stable phthalhydrazide byproduct and releases the desired amine.[27]
Experimental Protocol
-
Materials : 8-(Bromomethyl)quinoline, Potassium Phthalimide, N,N-Dimethylformamide (DMF), Hydrazine monohydrate, Ethanol.
-
Step 1: Alkylation : Dissolve 8-(bromomethyl)quinoline (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Step 2: Isolation of Intermediate : Cool the reaction mixture and pour it into water. The N-(quinolin-8-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Step 3: Hydrazinolysis : Suspend the dried intermediate in ethanol. Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Step 4: Product Isolation : Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Neutralize the filtrate with aqueous NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Cost-Effectiveness Analysis
-
Starting Material : 8-(Bromomethyl)quinoline is typically prepared by the radical bromination of 8-methylquinoline, which is a relatively accessible precursor. The cost can be comparable to or less than quinoline-8-carbaldehyde.
-
Reagents : Potassium phthalimide and hydrazine are common and relatively inexpensive reagents.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Comparative Analysis Summary
| Pathway | Starting Material | Key Reagents | Typical Yield | Complexity & Safety | Relative Cost-Effectiveness | Best For |
| 1. Reductive Amination | Quinoline-8-carbaldehyde | NH₄OAc, NaBH₄ | 75-90% | Low Complexity, Standard Safety | Moderate (High SM Cost) | Small to medium scale, rapid synthesis. |
| 2. Nitrile Reduction | Quinoline-8-carbonitrile | LiAlH₄ or H₂/Catalyst | 80-95% | High Complexity, Hazardous Reagents | High (Low SM Cost, High OpEx) | Large scale and industrial production. |
| 3. Gabriel Synthesis | 8-(Bromomethyl)quinoline | K-Phthalimide, N₂H₄ | 60-80% (overall) | Moderate Complexity, Standard Safety | Low (Multi-step, Labor-intensive) | Niche applications, when other SMs are unavailable. |
Conclusion and Recommendation
The selection of a synthetic pathway for this compound is a trade-off between starting material cost, operational expenditure, safety, and scale.
-
For small-scale, academic research, or rapid lead optimization , the Reductive Amination of Quinoline-8-carbaldehyde (Pathway 1) is the superior choice. Its operational simplicity, high yield, and use of standard reagents outweigh the higher cost of the starting material.
-
For large-scale synthesis and industrial production , the Reduction of Quinoline-8-carbonitrile (Pathway 2) is the most cost-effective route. The lower cost of the precursors provides a significant economic advantage at scale, justifying the investment in specialized equipment and safety protocols required for handling potent reducing agents like LiAlH₄ or for catalytic hydrogenation.
-
The Gabriel Synthesis (Pathway 3) remains a viable, albeit less efficient, alternative. It is best reserved for situations where the other starting materials are inaccessible or when the specific reaction conditions of the other pathways are incompatible with other functionalities in a more complex molecule.
Ultimately, a thorough process hazard analysis and cost modeling based on current supplier pricing should be conducted before committing to a specific route at a significant scale.
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Safety Operating Guide
Navigating the Disposal of Quinolin-8-ylmethanamine: A Guide for Laboratory Professionals
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Quinolin-8-ylmethanamine, as a member of the quinoline and amine chemical classes, should be handled with care. Analogous compounds like 8-hydroxyquinoline are known to be toxic if swallowed, may cause skin and eye irritation, and are very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is prudent to assume this compound shares these hazardous properties.
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[3][5]
-
Spill Preparedness: Maintain a readily accessible spill kit containing absorbent materials, neutralizing agents (for acidic or basic contaminants, though not for the compound itself), and designated waste containers.[4]
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][5] Amines can be harmful to aquatic ecosystems.[4]
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. Adherence to these steps is crucial for regulatory compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designate as Hazardous Waste: Due to its chemical structure and the known hazards of related compounds, this compound must be classified as hazardous waste.[6][7]
-
Segregate from Other Waste Streams: Keep this compound waste separate from other chemical waste to prevent hazardous reactions.[4] It should be stored away from strong oxidizing agents and acids.[2][8]
-
Maintain Separate Containers: Do not mix solid and liquid waste forms of this compound in the same container.
Step 2: Proper Waste Containment
The integrity of the waste container is critical to prevent leaks and exposure.
-
Container Compatibility: Use a container that is compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] The original container, if in good condition, is an ideal choice.[10]
-
Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leakage and the release of fumes.[4][10] Containers must remain closed except when adding waste.[10][11]
-
Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.[9]
Step 3: Labeling the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Mandatory Information: Each waste container must be clearly labeled with the words "Hazardous Waste."[6][7][10]
-
Contents Identification: The label must also include the full chemical name, "this compound," and its concentration if in a solution. The building and room number where the waste was generated should also be included.[10]
-
Hazard Warning: Include appropriate hazard pictograms (e.g., toxicity, environmental hazard).[6][7]
Step 4: Accumulation and Storage
Designated storage areas for hazardous waste are subject to specific safety standards.
-
Satellite Accumulation Areas (SAA): Laboratories can store hazardous waste in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6][9][10]
-
Storage Conditions: Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least the volume of the largest container to prevent the spread of material in case of a leak.[10]
The logical flow for waste handling and storage is depicted in the diagram below.
Caption: Workflow for this compound Waste Handling.
Part 3: Final Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Engage your institution's Environmental Health and Safety (EH&S) department or a certified waste management contractor for the collection and disposal of the waste.[4][12] These organizations are equipped to handle and transport hazardous chemicals in compliance with all regulations.
-
Incineration: Incineration is often the preferred method for disposing of organic chemical waste like amines.[13] However, the final disposal method will be determined by the waste disposal company based on local, state, and federal regulations.
-
Documentation: Maintain accurate records of the waste generated, including quantities, dates, and disposal methods, as required by regulations.[4][12]
Protocol for a Small Spill Scenario
In the event of a small spill (less than 100 mL) within a fume hood, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Proper PPE: Don your PPE as described in Part 1.
-
Contain the Spill: Use absorbent pads or other appropriate absorbent material from your spill kit to contain the spill.[4]
-
Clean the Area: Carefully collect the absorbent material using tongs or other tools to avoid direct contact.
-
Package the Waste: Place the contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the hazardous waste container.
-
Label and Store: Seal, label, and store the waste container in the SAA for pickup.
The decision-making process for handling this compound waste is summarized in the following diagram.
Caption: Disposal Decision Tree for this compound.
Summary of Regulatory Compliance
| Regulatory Body | Requirement | Relevance to this compound Disposal |
| EPA (Environmental Protection Agency) | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] | Your institution must have an EPA ID number and follow RCRA guidelines for waste accumulation, storage, and disposal.[7][9] |
| OSHA (Occupational Safety and Health Administration) | Sets standards for worker safety, including handling hazardous chemicals and required PPE.[14][15] | Mandates the use of appropriate PPE, employee training on chemical hazards, and safe handling procedures.[16] |
By adhering to these rigorous, safety-first procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Collect and Recycle. Amine Disposal For Businesses. [Link]
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]
- Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. [Link]
- Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
- Medical Laboratory Observer.
- Tri-iso.
- Carl ROTH.
- Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. (2025-04-10). [Link]
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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- Occupational Safety and Health Administration.
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- Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinolin-8-ylmethanamine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Quinolin-8-ylmethanamine, a versatile building block in medicinal chemistry, demands meticulous handling due to its significant hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your focus remains on innovation, underpinned by a foundation of uncompromised safety.
The Foundation of Safety: A Comprehensive Hazard Assessment
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. The rationale for every piece of PPE selected is directly derived from the compound's inherent hazards. According to its Safety Data Sheet (SDS), this compound presents multiple health and environmental risks.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description of Risk | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed, potentially causing serious illness or death. | [1] |
| Serious Eye Damage | H318 | Causes irreversible damage to the eyes upon contact. | [1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon repeated contact. | [1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | [1] |
| Acute & Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long-lasting effects. | [1] |
This profile reveals that exposure through ingestion, skin contact, or eye contact can have severe consequences. The reproductive toxicity classification necessitates stringent controls to prevent any level of exposure, particularly for researchers of child-bearing potential.
The Core Directive: Selecting Mission-Appropriate PPE
PPE is not a one-size-fits-all solution; it is the final barrier between the researcher and the chemical.[2][3] Its selection must be tailored to the specific task and the associated risk of exposure. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Eye and Face Protection: A Non-Negotiable Barrier
Given the H318 classification for serious eye damage, standard safety glasses are insufficient.[1]
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required for all operations.[6]
-
Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn in addition to chemical splash goggles.[3][6] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Absorption and Sensitization
The risk of skin sensitization and potential systemic effects from dermal absorption demands robust skin protection.
-
Gloves: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged tasks. It is essential to use chemical-resistant gloves.
-
Recommended: Use double-gloving, with two pairs of nitrile or neoprene gloves.[7] This protects against minor tears or punctures in the outer glove and allows for safe removal of the contaminated outer layer. Always inspect gloves for any signs of degradation or puncture before use.
-
Causality: The H317 warning indicates that even minor, repeated exposures can lead to sensitization, making consistent glove use critical.[1]
-
-
Laboratory Coat/Apron: A flame-resistant lab coat is standard. For tasks involving significant quantities of the material, a chemical-resistant apron should be worn over the lab coat.[2][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][8]
Respiratory Protection: An Essential Control for Particulates
While primary respiratory protection is provided by the chemical fume hood, there are situations where additional protection is warranted.
-
When Required: A NIOSH-approved respirator with P100 (oil-proof particulate) filters should be used when weighing the solid powder outside of a containment device like a glove box or during a spill cleanup where dust may be generated.[5]
-
Rationale: The "Avoid breathing dust" precaution is a key directive in the SDS.[1][4] Fine powders can easily become airborne, bypassing the primary containment of a fume hood during transfers.
Table 2: Task-Specific PPE Configuration
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves, Lab Coat, Chemical-Resistant Apron | NIOSH-approved respirator with P100 filters if not in a glovebox |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves, Lab Coat | Not required if performed in a certified chemical fume hood |
| Transferring Liquids | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves, Lab Coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves, Chemical-Resistant Coveralls | NIOSH-approved respirator with P100 filters |
Operational Plan: A Step-by-Step Safety Workflow
A self-validating protocol integrates safety checks at every stage. The following workflow illustrates the key decision points and mandatory safety actions when handling this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound with integrated PPE checkpoints.
Emergency and Disposal Protocols
Spill Management
In the event of a spill, evacuate the immediate area and alert personnel.[9] Only trained individuals with appropriate PPE, including respiratory protection, should manage the cleanup.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[10][11]
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[10] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]
Disposal Plan
Due to its high aquatic toxicity, this compound and any materials contaminated with it must not enter drains or the environment.[1][10]
-
Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weighing papers, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled container for hazardous liquid waste.[11]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, typically via high-temperature incineration.[1][8][10] Follow all federal, state, and local regulations.[10]
By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal Protective Equipment.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Essential Chemical PPE. Trimaco. [Link]
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
- Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
